molecular formula C11H8O6 B12765882 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid CAS No. 39051-96-2

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

货号: B12765882
CAS 编号: 39051-96-2
分子量: 236.18 g/mol
InChI 键: LMYWVTVHSMUDIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a member of isocoumarins.
This compound has been reported in Aspergillus ochraceus with data available.

属性

CAS 编号

39051-96-2

分子式

C11H8O6

分子量

236.18 g/mol

IUPAC 名称

8-hydroxy-6-methoxy-1-oxoisochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O6/c1-16-6-2-5-3-8(10(13)14)17-11(15)9(5)7(12)4-6/h2-4,12H,1H3,(H,13,14)

InChI 键

LMYWVTVHSMUDIN-UHFFFAOYSA-N

规范 SMILES

COC1=CC(=C2C(=C1)C=C(OC2=O)C(=O)O)O

产品来源

United States

Foundational & Exploratory

The Architects of a Bioactive Core: A Technical Guide to the Natural Sources of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among the myriad of natural products, isocoumarins represent a privileged class of fungal polyketides, renowned for their diverse chemical architectures and significant pharmacological activities. This technical guide provides an in-depth exploration of 6-methoxy-8-hydroxyisocoumarin-3-carboxylic acid , a specific fungal metabolite, offering a comprehensive overview of its natural origin, biosynthetic logic, and the methodologies required for its isolation and characterization.

Executive Summary: Unveiling a Fungal Metabolite

This compound (CAS No. 39051-96-2), also known as MC-1, is a distinct isocoumarin that has been successfully isolated from the fungus Aspergillus ochraceus.[1][2][3] First reported by Yamazaki et al. in 1972, this compound has since been noted for its anti-angiogenic properties.[1] Its structure, featuring a 1H-2-benzopyran-1-one core with specific oxygenation and a carboxylic acid moiety at the C-3 position, makes it a molecule of interest for further investigation in medicinal chemistry and drug discovery. Fungi, particularly from the genera Aspergillus and Penicillium, are prolific producers of isocoumarins, assembling them through the intricate machinery of polyketide synthases.[4][5][6][7] This guide will dissect the journey of this molecule from its fungal architect to a purified compound ready for scientific inquiry.

The Fungal Source: Aspergillus ochraceus

The primary documented natural source of this compound is the filamentous fungus Aspergillus ochraceus.[1] This species is a member of the Aspergillus genus, a group of fungi that is ubiquitous in the environment and well-known for its ability to produce a vast arsenal of secondary metabolites. The production of these compounds is not constitutive but is often triggered by specific environmental cues and growth conditions, making the fermentation process a critical variable in the yield of the target metabolite.

Table 1: Profile of the Producing Organism

CharacteristicDescription
Organism Aspergillus ochraceus Wilhelm
Kingdom Fungi
Phylum Ascomycota
Class Eurotiomycetes
Order Eurotiales
Family Aspergillaceae
Significance Known producer of various mycotoxins (e.g., ochratoxin A) and other bioactive secondary metabolites, including polyketides like isocoumarins.

The Blueprint of Creation: Biosynthesis via the Polyketide Pathway

Isocoumarins are classic examples of polyketides, synthesized by large, multi-domain enzymes called Polyketide Synthases (PKSs).[5][6][8] The biosynthesis of this compound proceeds via a Type I iterative PKS (iPKS), which utilizes a starter unit (typically acetyl-CoA) and extender units (malonyl-CoA) to construct a linear polyketide chain.[9]

The causality behind this pathway lies in the programmed sequence of enzymatic reactions. The PKS complex selects the building blocks and dictates the folding pattern of the polyketide chain, which ultimately determines the core aromatic structure. For a 6,8-dioxygenated isocoumarin, the process involves the formation of a pentaketide intermediate. Subsequent cyclization, aromatization, and tailoring steps, such as O-methylation and oxidation, are catalyzed by enzymes often encoded within the same biosynthetic gene cluster (BGC).

Isocoumarin Biosynthesis Figure 1: Generalized Polyketide Pathway to Isocoumarins cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Tailoring Post-PKS Tailoring Acetyl_CoA Acetyl-CoA (Starter) PKS_Complex Iterative PKS (KS, AT, ACP domains) Acetyl_CoA->PKS_Complex Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->PKS_Complex x4 Polyketide_Chain Linear Pentaketide Chain PKS_Complex->Polyketide_Chain Chain Elongation Cyclization Cyclization & Aromatization (Product Template Domain) Polyketide_Chain->Cyclization Release & Cyclization Isocoumarin_Core Dihydroisocoumarin Intermediate Cyclization->Isocoumarin_Core Oxidation Oxidation Isocoumarin_Core->Oxidation Hydroxylation at C-8 Methylation O-Methylation (Methyltransferase) Oxidation->Methylation Methylation at C-6 Final_Oxidation Oxidation at C-3 Methylation->Final_Oxidation Oxidation to Carboxylic Acid Final_Product 6-Methoxy-8-hydroxy- isocoumarin-3-carboxylic acid Final_Oxidation->Final_Product

Figure 1: Generalized Polyketide Pathway to Isocoumarins

This self-validating system ensures the precise construction of the isocoumarin scaffold. The iterative nature of the PKS allows for the generation of significant complexity from simple precursors, and the subsequent tailoring enzymes introduce the specific functional groups that define this compound and its biological activity.

From Fungus to Flask: A Guide to Isolation and Characterization

The isolation of a pure metabolite from a complex fungal culture is a meticulous process. The following protocol is a synthesized methodology based on the original report by Yamazaki et al. and standard practices in natural product chemistry.[1]

Experimental Workflow Overview

The overall strategy involves large-scale fermentation of Aspergillus ochraceus, followed by extraction of the biomass and culture medium, and subsequent chromatographic purification of the target compound.

Isolation_Workflow Figure 2: Experimental Workflow for Isolation cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Analysis Structural Elucidation Strain Aspergillus ochraceus Culture Fermentation Large-Scale Liquid Fermentation (e.g., Czapek-Dox Broth) Strain->Fermentation Harvest Harvesting (Filtration) Fermentation->Harvest Mycelia Mycelial Mass Harvest->Mycelia Filtrate Culture Filtrate Harvest->Filtrate Extraction Solvent Extraction (e.g., Ethyl Acetate) Mycelia->Extraction Filtrate->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation TLC TLC Analysis Fractionation->TLC Purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) TLC->Purification Pool Positive Fractions Pure_Compound Pure Compound (MC-1) Purification->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) Pure_Compound->Spectroscopy

References

A Comprehensive Technical Guide to the Isolation of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid from Fungal Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, scientifically grounded methodology for the isolation and purification of 6-methoxy-8-hydroxyisocoumarin-3-carboxylic acid, a promising bioactive secondary metabolite. Drawing upon established principles of natural product chemistry and mycology, this document outlines a comprehensive workflow from fungal strain selection to the characterization of the final pure compound. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each experimental step to ensure reproducibility and success.

Introduction: The Significance of this compound

Isocoumarins are a class of lactone-containing secondary metabolites produced by a wide variety of organisms, including fungi. They exhibit a remarkable diversity of chemical structures and biological activities. This compound is a notable member of this family, recognized for its potential therapeutic applications. This compound has demonstrated anti-angiogenic properties, making it a person of interest in research targeting cancer and inflammatory diseases[1]. The carboxylic acid moiety at the 3-position is a key structural feature that influences its physicochemical properties and biological interactions. The isolation of this specific isocoumarin from fungal sources offers a potential avenue for its sustainable production and further investigation in drug discovery pipelines.

Fungal Source Selection and Cultivation Strategy

The successful isolation of a target secondary metabolite is fundamentally dependent on the selection of a high-yielding fungal strain and the optimization of its culture conditions.

Rationale for Fungal Genus Selection

The genera Aspergillus and Penicillium are well-documented producers of a vast array of isocoumarin derivatives[2]. A closely related compound, 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin, has been successfully isolated from Aspergillus caespitosus, suggesting that species within this genus are excellent candidates for producing this compound. Therefore, the initial screening of Aspergillus species from culture collections or environmental isolates is a logical starting point.

Cultivation Protocol for Enhanced Secondary Metabolite Production

The biosynthesis of secondary metabolites is often triggered by specific nutritional and environmental cues. The following protocol is designed to promote the production of isocoumarins in Aspergillus species.

Materials:

  • Selected Aspergillus strain (e.g., Aspergillus terreus, Aspergillus caespitosus)

  • Potato Dextrose Agar (PDA) for initial culture

  • Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB) or a custom defined medium)

  • Sterile flasks or bioreactor

  • Incubator with temperature and agitation control

Step-by-Step Protocol:

  • Strain Activation: Inoculate the selected Aspergillus strain onto a PDA plate and incubate at 25-28°C for 5-7 days, or until significant mycelial growth and sporulation are observed.

  • Seed Culture Preparation: Aseptically transfer a small section of the agar culture into a flask containing the liquid fermentation medium. Incubate at 25-28°C with shaking (150-180 rpm) for 2-3 days to generate a dense mycelial suspension.

  • Production Culture: Inoculate a larger volume of the liquid fermentation medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubation and Monitoring: Incubate the production culture under the same conditions for 14-21 days. The extended fermentation period is often necessary for the accumulation of secondary metabolites. Monitor the culture periodically for growth and potential changes in pigmentation, which can sometimes be indicative of secondary metabolite production.

Extraction and Purification Workflow

The following multi-step process is designed to efficiently extract and purify this compound from the fungal culture.

Isolation_Workflow cluster_0 Fungal Fermentation cluster_1 Extraction cluster_2 Purification Culture Aspergillus sp. Culture Filtration Filtration Culture->Filtration Broth Culture Broth Filtration->Broth Mycelia Mycelia Filtration->Mycelia LLE Liquid-Liquid Extraction (Ethyl Acetate) Broth->LLE Mycelial_Extraction Mycelial Extraction (Methanol/Acetone) Mycelia->Mycelial_Extraction Crude_Broth_Extract Crude Broth Extract LLE->Crude_Broth_Extract Crude_Mycelial_Extract Crude Mycelial Extract Mycelial_Extraction->Crude_Mycelial_Extract Combined_Extract Combined Crude Extract Crude_Broth_Extract->Combined_Extract Crude_Mycelial_Extract->Combined_Extract Silica_Column Silica Gel Column Chromatography Combined_Extract->Silica_Column Fractions Bioactive Fractions Silica_Column->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure 6-Methoxy-8-hydroxy- isocoumarin-3-carboxylic acid Prep_HPLC->Pure_Compound

Caption: Overall workflow for the isolation of the target compound.

Step 1: Extraction of the Crude Metabolite Mixture

The initial extraction aims to separate the secondary metabolites from the culture medium and fungal biomass.

Protocol:

  • Separation of Mycelia and Broth: At the end of the fermentation period, separate the fungal mycelia from the culture broth by vacuum filtration.

  • Broth Extraction: The culture filtrate, which may contain secreted metabolites, should be subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. Due to the acidic nature of the target compound, it is advisable to acidify the broth to a pH of 3-4 with a dilute acid (e.g., 1M HCl) prior to extraction to ensure the carboxylic acid is in its protonated, less polar form, thereby improving its partitioning into the organic phase.

  • Mycelial Extraction: The collected mycelia should be dried and then exhaustively extracted with a polar organic solvent like methanol or acetone to recover any intracellularly stored compounds.

  • Concentration: Combine the organic extracts from the broth and mycelia and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Chromatographic Purification

A multi-stage chromatographic approach is necessary to isolate the target compound from the complex crude extract.

A. Silica Gel Column Chromatography (Initial Fractionation)

This step serves to separate the crude extract into fractions of decreasing polarity, thereby simplifying the mixture for further purification.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol)

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane) and pour it into the column, allowing it to pack under gravity.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity by adding increasing proportions of more polar solvents (e.g., ethyl acetate and then methanol). For an acidic compound, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape and prevent streaking.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

B. Preparative High-Performance Liquid Chromatography (Final Purification)

Preparative HPLC is employed for the final purification of the target compound from the enriched fractions obtained from the silica gel column.

Materials:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column

  • Solvent system (e.g., a gradient of water and acetonitrile or methanol, both containing 0.1% formic acid)

Protocol:

  • Method Development: Initially, develop an analytical scale HPLC method to determine the optimal separation conditions.

  • Sample Preparation: Dissolve the semi-purified fraction in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect the eluting peaks corresponding to the target compound based on the retention time determined during method development.

  • Purity Assessment: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined using a combination of spectroscopic methods.

Structural_Elucidation cluster_spectroscopy Spectroscopic Analysis Pure_Compound Pure Isolate Mass_Spec Mass Spectrometry (MS) Pure_Compound->Mass_Spec Molecular Formula NMR NMR Spectroscopy Pure_Compound->NMR Connectivity & Stereochemistry Structure Confirmed Structure Mass_Spec->Structure NMR->Structure

References

An In-Depth Technical Guide to the Biosynthesis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the biosynthetic pathway of 6-methoxy-8-hydroxyisocoumarin-3-carboxylic acid, a polyketide metabolite of significant interest. Drawing upon established principles of mycology, enzymology, and molecular biology, this document is designed to serve as an in-depth resource for professionals engaged in natural product research and drug development. We will explore the enzymatic machinery, the underlying genetic architecture, and the experimental methodologies required to elucidate and engineer this fascinating biosynthetic pathway.

Introduction: The Significance of Isocoumarins

Isocoumarins are a diverse class of lactone-containing secondary metabolites produced by a variety of organisms, most notably fungi.[1] Their core chemical scaffold, 1H-2-benzopyran-1-one, serves as a template for a wide array of structural modifications, leading to a broad spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, and cytotoxic properties, making isocoumarins attractive starting points for drug discovery programs.[2] The specific compound of interest, this compound, possesses a unique combination of functional groups that suggests a complex and intriguing biosynthetic origin. Understanding its formation at a molecular level is crucial for harnessing its therapeutic potential and for the bioengineering of novel, more potent derivatives.

The Core of Biosynthesis: A Non-Reducing Polyketide Synthase

The biosynthesis of this compound, like other fungal isocoumarins, is orchestrated by a Type I iterative Polyketide Synthase (PKS), specifically a non-reducing PKS (NR-PKS).[1][3] These large, multi-domain enzymes are responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors.[4]

The Assembly Line: PKS Domains and their Functions

A typical fungal NR-PKS involved in isocoumarin biosynthesis comprises a series of catalytic domains, each with a specific function in the step-by-step construction of the polyketide chain.[1][3] The minimal domain architecture includes:

  • Starter Unit: Acyl-CoA Transacylase (SAT) : This domain selects the initial building block, typically acetyl-CoA, and loads it onto the PKS.

  • Ketosynthase (KS) : Catalyzes the Claisen condensation reaction, which elongates the growing polyketide chain by two carbons with each iteration.[4]

  • Acyltransferase (AT) : Selects the extender unit, which is usually malonyl-CoA, and transfers it to the Acyl Carrier Protein.[4]

  • Product Template (PT) : This domain influences the cyclization pattern of the polyketide chain, guiding it to fold into the correct conformation for isocoumarin formation.

  • Acyl Carrier Protein (ACP) : A small, flexible domain that tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains of the PKS.[4]

  • Thioesterase (TE) or Claisen-type Cyclase (CLC) : This terminal domain is responsible for releasing the completed polyketide chain from the PKS, often catalyzing the final cyclization and lactonization to form the isocoumarin ring.[2]

The iterative nature of these PKSs means that this set of domains is used multiple times to construct the final polyketide backbone.[3]

A Putative Biosynthetic Pathway for this compound

While the specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively characterized, based on the biosynthesis of related isocoumarins, we can propose a plausible pathway. The producing organism is likely a fungus, potentially a species of Aspergillus, as related compounds have been isolated from Aspergillus caespitosus.

The proposed pathway begins with the NR-PKS assembling a pentaketide chain from one molecule of acetyl-CoA and four molecules of malonyl-CoA. This is followed by a series of tailoring reactions catalyzed by enzymes encoded by genes within the same BGC.

Biosynthetic Pathway acetyl_coa Acetyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks pentaketide Pentaketide Intermediate pks->pentaketide cyclization Cyclization/ Lactonization (TE/CLC) pentaketide->cyclization isocoumarin_core Isocoumarin Core cyclization->isocoumarin_core hydroxylase Hydroxylase (P450) isocoumarin_core->hydroxylase Hydroxylation at C8 hydroxy_intermediate 8-hydroxyisocoumarin intermediate hydroxylase->hydroxy_intermediate methyltransferase O-Methyltransferase hydroxy_intermediate->methyltransferase Methylation at C6-OH methoxy_intermediate 6-methoxy-8-hydroxyisocoumarin intermediate methyltransferase->methoxy_intermediate carboxylase Carboxylase/Oxidase methoxy_intermediate->carboxylase Carboxylation at C3 final_product 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid carboxylase->final_product Experimental Workflow cluster_0 In Silico Analysis cluster_1 In Vivo Studies cluster_2 Metabolite Analysis cluster_3 In Vitro Characterization genome_mining Genome Mining of Producing Organism (e.g., Aspergillus caespitosus) bgc_prediction BGC Prediction (antiSMASH/SMURF) genome_mining->bgc_prediction gene_annotation Gene Annotation and Homology Analysis bgc_prediction->gene_annotation gene_disruption Gene Disruption (PKS and Tailoring Enzymes) gene_annotation->gene_disruption heterologous_expression Heterologous Expression of BGC in a Host (e.g., Aspergillus nidulans) gene_annotation->heterologous_expression metabolite_analysis metabolite_analysis gene_disruption->metabolite_analysis heterologous_expression->metabolite_analysis enzyme_purification Enzyme Purification heterologous_expression->enzyme_purification isotope_labeling Stable Isotope Labeling (e.g., ¹³C-acetate) isotope_labeling->metabolite_analysis lcms LC-MS Analysis nmr NMR Spectroscopy lcms->nmr enzyme_assays Enzyme Assays enzyme_purification->enzyme_assays

References

An In-Depth Technical Guide to 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (CAS No. 39051-96-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid, a naturally occurring isocoumarin with significant therapeutic potential. This document delves into its chemical identity, synthesis, spectroscopic characterization, and known biological activities, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Compound Identity and Properties

This compound, also known by the designation MC-1, is a key metabolite isolated from the fungus Aspergillus ochraceus. Its unique isocoumarin scaffold has attracted considerable interest due to its diverse biological activities.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 39051-96-2N/A
Molecular Formula C₁₁H₈O₆N/A
Molecular Weight 236.18 g/mol N/A
Canonical SMILES COC1=CC(=C2C(=C1)C=C(OC2=O)C(=O)O)ON/A
InChI Key LMYWVTVHSMUDIN-UHFFFAOYSA-NN/A

Synthesis and Elucidation

While specific, detailed synthetic protocols for this compound are not extensively published, general methodologies for the synthesis of isocoumarin-3-carboxylic acid derivatives provide a foundational approach. These methods often involve the condensation of homophthalic acids with appropriate acid chlorides. A plausible synthetic strategy could be adapted from established procedures for related isocoumarin frameworks.

A related compound, cytogenin (8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin), has been synthesized through a facile process involving the condensation of chloroacetyl chloride with 3,5-dimethoxyhomophthalic acid, followed by hydrolysis and regioselective demethylation[1]. This suggests a potential synthetic route for the target molecule could involve similar intermediates and reaction conditions.

synthesis_pathway A Homophthalic Acid Derivative C Condensation A->C B Acid Chloride B->C D Isocoumarin Intermediate C->D Cyclization E Functional Group Interconversion D->E Modification F 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid E->F

Caption: Generalized synthetic pathway for isocoumarin-3-carboxylic acids.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the vinyl proton of the isocoumarin ring, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as doublets or singlets in the downfield region (δ 6.0-8.0 ppm). The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm. The vinyl proton would be a singlet further downfield, and the carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms. The carbonyl carbons of the lactone and the carboxylic acid would resonate at the most downfield positions (δ 160-180 ppm). The aromatic and vinyl carbons would appear in the δ 100-160 ppm region, with carbons attached to oxygen atoms resonating at the lower end of this range. The methoxy carbon would be observed in the upfield region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

  • A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A sharp and strong C=O stretching band for the lactone carbonyl group around 1720-1740 cm⁻¹.

  • Another strong C=O stretching band for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

  • C-O stretching bands for the ether and ester functionalities in the 1300-1000 cm⁻¹ region.

  • Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as CO₂, H₂O, and a methyl radical (•CH₃) from the methoxy group.

Biological Activities and Therapeutic Potential

This compound has demonstrated promising biological activities, particularly in the realms of oncology and inflammatory diseases.

Anti-Angiogenic Activity

This compound has been shown to possess anti-angiogenic properties.[2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting this process, this compound presents a potential therapeutic strategy for cancer treatment.

A structurally related derivative, 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), has entered clinical trials as an orally bioavailable anti-angiogenic agent.[3] This underscores the therapeutic potential of this class of isocoumarins.

anti_angiogenic_mechanism cluster_0 Tumor Microenvironment cluster_1 Endothelial Cells A Tumor Cells B VEGF & other pro-angiogenic factors A->B secrete C Endothelial Cell Receptors B->C bind to D Proliferation & Migration C->D E New Blood Vessel Formation D->E F 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid F->C Inhibits F->D Inhibits

Caption: Proposed mechanism of anti-angiogenic activity.

Cytotoxic Activity

In addition to its anti-angiogenic effects, the related compound NM-3 has been shown to induce lethality in human carcinoma cells through the generation of reactive oxygen species (ROS).[3] This leads to cell cycle arrest and ultimately, necrotic or apoptotic cell death.[3] This dual mechanism of targeting both the tumor vasculature and the cancer cells directly makes this class of compounds particularly promising for cancer therapy.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity

While specific studies on the antimicrobial activity of this compound are limited, isocoumarin and coumarin derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[4][5][6] The presence of hydroxyl and methoxy groups on the aromatic ring can influence this activity.[5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for the development of novel therapeutics, particularly in the field of oncology. Its anti-angiogenic and cytotoxic properties, coupled with a scaffold that is amenable to synthetic modification, make it an attractive lead compound for further investigation. Future research should focus on elucidating its precise mechanisms of action, optimizing its structure to enhance potency and selectivity, and conducting comprehensive preclinical studies to evaluate its efficacy and safety in vivo. The development of a robust and scalable synthetic route will also be crucial for advancing this compound towards clinical applications.

References

Unveiling the Therapeutic Potential of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isocoumarins, a class of naturally occurring lactones, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide focuses on the therapeutic potential of a specific, yet under-explored, member of this family: 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. While direct experimental data on this molecule is limited, this document will provide an in-depth analysis of its potential biological activities by drawing upon established structure-activity relationships within the broader isocoumarin and coumarin classes. We will delve into the probable antioxidant, antimicrobial, and cytotoxic properties of this compound, providing a scientific rationale for these predictions. Furthermore, this guide will present detailed experimental protocols for researchers to validate these hypotheses, paving the way for future drug discovery and development efforts.

Introduction: The Isocoumarin Scaffold - A Privileged Structure in Medicinal Chemistry

Isocoumarins are isomers of coumarins, characterized by a reversed lactone ring, and are widely distributed in nature, particularly in fungi and plants.[1][2] Their core structure serves as a versatile scaffold for chemical modifications, leading to a wide array of biological functions.[2] The general isocoumarin framework has been associated with antimicrobial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2][3]

The subject of this guide, this compound, possesses key structural features that suggest a high likelihood of significant biological activity. The presence of a phenolic hydroxyl group at the C-8 position, a methoxy group at the C-6 position, and a carboxylic acid at the C-3 position are all known to modulate the pharmacological properties of related compounds. This guide will explore the potential implications of this unique combination of functional groups.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on isocoumarins and related compounds, we can extrapolate the following potential biological activities for this compound.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity. Phenolic compounds can act as radical scavengers by donating a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. The hydroxyl group at the C-8 position, in particular, is well-positioned to participate in this process. Studies on other hydroxy-substituted coumarins have demonstrated that the position and number of hydroxyl groups significantly influence their antioxidant capacity, with 7,8-dihydroxy substitution showing potent scavenging activity.[4][5]

The methoxy group at C-6 may also contribute to the antioxidant potential, although its effect can be complex, sometimes enhancing and other times diminishing activity depending on the specific assay and the overall molecular structure.[4][6]

Hypothesized Mechanism of Antioxidant Action:

The primary mechanism is likely to be hydrogen atom transfer (HAT) from the C-8 hydroxyl group to neutralize reactive oxygen species (ROS).

HAT_Mechanism Compound 6-Methoxy-8-hydroxy- isocoumarin-3-carboxylic acid (with -OH group) Product Stabilized Compound (with -O• group) Compound->Product Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Accepts H•

Caption: Hypothesized Hydrogen Atom Transfer (HAT) mechanism for antioxidant activity.

Antimicrobial Activity

The coumarin-3-carboxylic acid moiety has been identified as a key pharmacophore for antibacterial activity.[7][8] Studies have shown that the carboxylic acid at the C-3 position is often essential for the antimicrobial effects of these compounds.[8] Dihydroisocoumarins, which share the core lactone structure, have also demonstrated significant antibacterial and antifungal properties.[9][10]

The presence of the 6-methoxy and 8-hydroxy substituents may further modulate this activity. The overall lipophilicity and electronic properties of the molecule, influenced by these groups, can affect its ability to penetrate microbial cell membranes and interact with intracellular targets.

Potential Mechanisms of Antimicrobial Action:

The precise mechanism is likely multifactorial but could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Cytotoxic and Anticancer Activity

Numerous isocoumarin derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[11][12] The planar aromatic structure of the isocoumarin ring allows for intercalation into DNA, potentially leading to the inhibition of replication and transcription. Furthermore, isocoumarins can induce apoptosis and target specific signaling pathways involved in cancer progression.[12]

While direct evidence is lacking for our target molecule, the structural similarity to other biologically active isocoumarins warrants investigation into its potential as an anticancer agent.

Experimental Protocols for Validation

To empirically determine the biological activities of this compound, the following standardized in vitro assays are recommended.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to assess the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Test Compound and Control Solutions Mix Mix Compound/Control with DPPH Solution in 96-well plate Prep_Compound->Mix Prep_DPPH Prepare 0.1 mM DPPH Solution Prep_DPPH->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Assessment of Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Materials:

    • Prepare a stock solution of the test compound.

    • Culture the desired bacterial or fungal strains overnight in appropriate broth media.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microplate, perform a two-fold serial dilution of the test compound in the appropriate broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without the test compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration in which no growth is observed.

    • The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined by subculturing from the clear wells onto agar plates.

Table 1: Representative Data for MIC Determination

Concentration (µg/mL)Growth (Turbidity)
256+
128+
64 -
32-
16-
8-
4-
2-
1-
Growth Control+
Blank-

In this example, the MIC would be 64 µg/mL.

Evaluation of Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed the desired cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug like doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Concluding Remarks and Future Directions

While this compound remains a largely uncharacterized compound, the structural analogy to other bioactive isocoumarins and coumarins provides a strong rationale for investigating its therapeutic potential. The presence of key functional groups associated with antioxidant, antimicrobial, and cytotoxic activities makes it a compelling candidate for further research.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of these predicted activities. Successful validation of these properties could position this compound as a promising lead compound for the development of new therapeutic agents. Future research should also focus on its synthesis, isolation from natural sources, and in vivo efficacy studies.

References

An In-depth Technical Guide to 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isocoumarins, a class of naturally occurring lactones, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of 6-methoxy-8-hydroxyisocoumarin-3-carboxylic acid and its derivatives, a scaffold of particular interest for therapeutic development. We will delve into the synthetic strategies for accessing this core structure, its physicochemical properties, and critically, its biological activities and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to facilitate further investigation and application of this promising class of compounds.

Introduction: The Isocoumarin Scaffold in Drug Discovery

Isocoumarins are a class of benzopyrone compounds, structurally isomeric to coumarins, that are widely distributed in nature, particularly in fungi and plants.[1][2][3] Their core structure, a 1H-2-benzopyran-1-one ring system, serves as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The diverse biological activities exhibited by isocoumarin derivatives, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties, make them highly attractive starting points for the development of novel therapeutic agents.[4]

The this compound core, in particular, combines several key structural features that are often associated with potent biological activity. The phenolic hydroxyl group, the methoxy substituent, and the carboxylic acid moiety can all participate in various interactions with biological targets, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and the modulation of protein function.

Synthetic Strategies and Methodologies

The synthesis of isocoumarin-3-carboxylic acids can be approached through several routes. A common and effective strategy involves the condensation of a suitably substituted homophthalic acid or a related precursor with an appropriate C2 synthon, followed by cyclization. Below is a detailed, self-validating protocol for the synthesis of the core scaffold, based on established synthetic transformations in the isocoumarin literature.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to proceed from a substituted benzoic acid derivative. A plausible retrosynthetic analysis suggests that the isocoumarin ring can be formed via an intramolecular cyclization of a precursor bearing both a carboxylic acid and a side chain that can be converted into the lactone.

Synthetic Workflow A Substituted Benzoic Acid B Homophthalic Acid Derivative A->B Elaboration C Isocoumarin Precursor B->C Condensation D This compound C->D Cyclization & Deprotection

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a composite of established methods for the synthesis of isocoumarin-3-carboxylic acids and is presented as a robust starting point for laboratory synthesis.

Step 1: Synthesis of 3,5-Dimethoxyhomophthalic Acid

  • Starting Material: 3,5-Dimethoxybenzoic acid.

  • Procedure: The synthesis begins with the conversion of 3,5-dimethoxybenzoic acid to its corresponding homophthalic acid derivative. This can be achieved through a multi-step sequence involving, for example, conversion to the acid chloride, followed by Arndt-Eistert homologation or a similar chain-extension strategy.

Step 2: Condensation and Cyclization to form 6,8-Dimethoxyisocoumarin-3-carboxylic Acid

  • Reactants: 3,5-Dimethoxyhomophthalic acid and a suitable C2 electrophile (e.g., glyoxylic acid).

  • Reaction Conditions: The condensation is typically carried out in the presence of a dehydrating agent, such as acetic anhydride, and a base catalyst, like pyridine.

  • Procedure:

    • To a solution of 3,5-dimethoxyhomophthalic acid in pyridine, add glyoxylic acid and acetic anhydride.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Acidify with concentrated HCl to precipitate the product.

    • Collect the crude product by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Selective Demethylation to this compound

  • Rationale: Selective demethylation of the C8-methoxy group is required to yield the final product. The C8-methoxy group is often more sterically hindered, which can be exploited for selective cleavage.

  • Reagent: A demethylating agent such as boron trichloride (BCl₃) or aluminum chloride (AlCl₃).

  • Procedure:

    • Dissolve the 6,8-dimethoxyisocoumarin-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of the demethylating agent (e.g., BCl₃ in dichloromethane).

    • Allow the reaction to warm to room temperature and stir for a specified period, monitoring by TLC.

    • Quench the reaction carefully by the slow addition of methanol or water.

    • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

Physicochemical Properties and Structural Elucidation

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons (singlet around 3.8-4.0 ppm), and the vinylic proton of the isocoumarin ring. The phenolic hydroxyl and carboxylic acid protons will appear as broad singlets, exchangeable with D₂O.
¹³C NMR Resonances for the carbonyl carbons of the lactone and carboxylic acid, aromatic carbons, the methoxy carbon, and the sp² carbons of the pyrone ring.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the lactone and carboxylic acid, and C=C and C-O stretching vibrations of the aromatic and pyrone rings.

Biological Activities and Mechanisms of Action

Derivatives of the 6-methoxy-8-hydroxyisocoumarin scaffold have demonstrated significant potential as anticancer agents. A notable analog, 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), has been investigated for its antiangiogenic and direct antitumor effects.[3]

Anticancer Activity: A Multi-pronged Attack

Studies on NM-3 have revealed that its anticancer effects are mediated through multiple mechanisms:

  • Induction of Reactive Oxygen Species (ROS): Treatment of human carcinoma cells with NM-3 leads to the generation of ROS.[3] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

  • Activation of the p53 Tumor Suppressor Pathway: Exposure to NM-3 is associated with an increase in the expression of the p53 tumor suppressor protein.[3] p53 plays a critical role in cell cycle regulation and apoptosis.

  • Cell Cycle Arrest and Apoptosis/Necrosis: In response to NM-3, cancer cells exhibit cell cycle arrest, primarily at the G1-S phase transition.[3] Subsequently, the cells undergo programmed cell death (apoptosis) or necrosis, depending on the cell type.[3]

Mechanism of Action cluster_cell Cancer Cell NM3 6-Methoxy-8-hydroxyisocoumarin -3-carboxylic acid derivative (e.g., NM-3) ROS Increased Reactive Oxygen Species (ROS) NM3->ROS p53 p53 Activation ROS->p53 Induces Apoptosis Apoptosis / Necrosis ROS->Apoptosis Directly contributes to CellCycleArrest G1/S Phase Cell Cycle Arrest p53->CellCycleArrest Promotes CellCycleArrest->Apoptosis Leads to

Caption: Proposed mechanism of action for anticancer activity.

Structure-Activity Relationships (SAR)

The biological activity of isocoumarin derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid at the 3-position is often crucial for activity, potentially acting as a key binding group or influencing the overall physicochemical properties of the molecule.

  • Substitution on the Benzene Ring: The methoxy and hydroxy groups at positions 6 and 8, respectively, are likely important for target interaction. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group can influence electronic properties and lipophilicity.

  • The Lactone Ring: The lactone functionality is a potential electrophilic site that could react with nucleophilic residues in biological targets, leading to covalent modification and inhibition.

Therapeutic Potential and Future Directions

The multifaceted mechanism of action of this compound derivatives makes them promising candidates for further development as anticancer agents. Their ability to induce ROS and activate p53 suggests potential efficacy against a broad range of tumors. Future research should focus on:

  • Optimization of the core structure to enhance potency and selectivity.

  • In-depth investigation of the specific molecular targets of these compounds.

  • Preclinical evaluation in animal models to assess in vivo efficacy and safety.

References

Unveiling the Anticancer Potential of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer therapeutics has led researchers to explore the vast chemical diversity of natural and synthetic compounds. Among these, the isocoumarin scaffold has emerged as a privileged structure, with numerous derivatives exhibiting potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide delves into the hypothesized anticancer potential of a specific, yet understudied, isocoumarin derivative: 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. Drawing upon the established bioactivity of structurally related compounds, this document provides a comprehensive framework for researchers, chemists, and drug development professionals to investigate its therapeutic promise. We will explore its potential mechanisms of action, propose a strategic experimental approach to validate its anticancer properties, and provide detailed protocols for key in vitro assays. This guide serves as a foundational resource to stimulate and direct future research into this promising molecule.

Introduction: The Isocoumarin Scaffold in Oncology

Isocoumarins, a class of benzopyran-2-one lactones, are widely distributed in nature and have garnered significant attention for their diverse pharmacological activities. While structurally isomeric to the more extensively studied coumarins, isocoumarins possess a unique profile of biological effects, including potent anticancer properties. The core isocoumarin structure, with its versatile substitution patterns, allows for the fine-tuning of its interaction with various biological targets within cancer cells.

Derivatives of isocoumarin have been reported to induce cell death in cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS)[1]. The presence of hydroxyl and methoxy groups on the benzene ring, as seen in our target molecule, is a common feature in many biologically active natural products and can significantly influence their pharmacokinetic and pharmacodynamic properties. Furthermore, the carboxylic acid moiety at the 3-position is a key functional group that can participate in crucial interactions with biological macromolecules, potentially enhancing the compound's anticancer efficacy.

A notable example is the isocoumarin derivative 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), which has advanced to clinical trials as an antiangiogenic agent. NM-3 has been shown to induce cancer cell death through the generation of reactive oxygen species[1]. This precedent underscores the therapeutic potential inherent in the 6-methoxy-8-hydroxyisocoumarin core structure. This guide will, therefore, extrapolate from the known activities of such related compounds to build a compelling scientific case for the investigation of this compound as a novel anticancer agent.

Postulated Mechanisms of Anticancer Action

Based on the established bioactivities of structurally analogous coumarin and isocoumarin derivatives, we can hypothesize several plausible mechanisms through which this compound may exert its anticancer effects.

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A primary and highly desirable mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Many coumarin and isocoumarin derivatives have been shown to trigger the intrinsic apoptotic pathway[2][3][4]. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

We postulate that this compound could shift the balance in favor of apoptosis by:

  • Downregulating anti-apoptotic proteins: Decreasing the expression of Bcl-2 and Bcl-xL, thereby relieving their inhibitory effect on the pro-apoptotic members.

  • Upregulating pro-apoptotic proteins: Increasing the expression of Bax and Bak, leading to their oligomerization at the mitochondrial outer membrane.

This cascade of events would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately culminating in apoptotic cell death.

G compound 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibition bax Bax / Bak (Pro-apoptotic) compound->bax Activation bcl2->bax Inhibits mito Mitochondrion bax->mito Permeabilization cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated Intrinsic Apoptosis Pathway.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs cell division. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. Coumarin derivatives have been reported to cause cell cycle arrest at various phases[5][6]. It is plausible that this compound could interfere with the intricate machinery of the cell cycle, potentially through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

A Strategic Framework for Experimental Validation

To systematically evaluate the anticancer potential of this compound, a multi-pronged experimental approach is recommended. This framework is designed to first establish its cytotoxic activity and then to elucidate the underlying mechanisms of action.

G start Synthesis & Purity Analysis of Compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI) mechanism->apoptosis western Western Blotting (Bcl-2, Caspases) mechanism->western cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle conclusion Evaluation of Anticancer Potential apoptosis->conclusion western->conclusion cell_cycle->conclusion

Caption: Experimental Workflow for Validation.

Synthesis and Characterization

Once synthesized, the compound's identity and purity must be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Cytotoxicity Assessment

The initial biological evaluation should focus on determining the cytotoxic effects of the compound against a panel of human cancer cell lines. A diverse panel, representing different cancer types (e.g., breast, lung, colon, leukemia), is recommended.

Key Experiment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

This colorimetric assay is a robust and widely accepted method for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Table 1: Proposed Cancer Cell Line Panel for Initial Screening

Cell LineCancer Type
MCF-7Breast Cancer (Estrogen Receptor-positive)
MDA-MB-231Breast Cancer (Triple-negative)
A549Lung Cancer
HCT116Colon Cancer
JurkatT-cell Leukemia
A non-cancerous cell line (e.g., MCF-10A)To assess selectivity

The primary output of the MTT assay will be the IC50 value , which is the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater cytotoxic potency. Doxorubicin, a well-established chemotherapeutic agent, should be used as a positive control[7].

Elucidation of the Mechanism of Cell Death

Following the confirmation of cytotoxic activity, the next crucial step is to determine whether the observed cell death is due to apoptosis or necrosis.

Key Experiment: Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry.

This assay is the gold standard for differentiating between apoptotic and necrotic cells.

  • Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

The results from flow cytometry will allow for the quantification of:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Investigation of Apoptotic Signaling Pathways

If apoptosis is confirmed as the primary mode of cell death, further investigation into the specific signaling pathways is warranted.

Key Experiment: Western Blotting for Apoptosis-Related Proteins.

This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key proteins to investigate include:

  • Bcl-2 family proteins:

    • Anti-apoptotic: Bcl-2, Bcl-xL

    • Pro-apoptotic: Bax, Bak

  • Caspases:

    • Initiator caspase: Pro-caspase-9 and cleaved caspase-9

    • Executioner caspase: Pro-caspase-3 and cleaved caspase-3

  • PARP (Poly (ADP-ribose) polymerase): A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis.

An increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins and the presence of cleaved caspases and cleaved PARP would provide strong evidence for the induction of the intrinsic apoptotic pathway.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments outlined above. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.

MTT Cell Viability Assay

This protocol is adapted from established methodologies[8][9][10][11].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (e.g., DMSO). Include wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for flow cytometric analysis of apoptosis[2][3][4].

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blotting for Apoptotic Proteins

This protocol provides a general workflow for the detection of Bcl-2 and caspase-3[12][13][14][15][16].

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the substantial body of literature on structurally related isocoumarin and coumarin derivatives provides a strong rationale for its investigation. The presence of the 6-methoxy and 8-hydroxy substituents, coupled with the 3-carboxylic acid moiety, presents a unique chemical entity with high potential for potent and selective anticancer activity.

The experimental framework detailed in this guide provides a clear and logical path forward for the comprehensive evaluation of this promising compound. Successful validation of its in vitro anticancer properties would pave the way for further preclinical development, including in vivo efficacy studies in animal models of cancer, pharmacokinetic profiling, and toxicology assessments. The exploration of this compound and its analogs could lead to the discovery of a new class of effective and safe anticancer therapeutics.

References

In Silico Docking of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic Acid with Carbonic Anhydrase IX: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid with its putative target, Carbonic Anhydrase IX (CA IX). Isocoumarin derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer properties. Recent studies have identified isocoumarins as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, making them attractive candidates for further investigation in oncology drug discovery.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. We will delve into the scientific reasoning behind the selection of the protein target, the meticulous preparation of both the ligand and the receptor, the execution of the docking simulation using AutoDock Vina, and the critical analysis and validation of the resulting data. The objective is to equip the reader with the expertise to not only replicate this specific study but also to apply these principles to other small molecule docking projects.

Introduction: The Scientific Rationale

This compound: A Compound of Interest

This compound is a member of the isocoumarin family, a class of naturally occurring benzopyrone compounds.[6] While structurally isomeric to the more widely known coumarins, isocoumarins exhibit a distinct and broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The presence of the carboxylic acid moiety at the 3-position, combined with the methoxy and hydroxy substitutions on the benzene ring, suggests a molecule with the potential for specific and directional interactions with biological macromolecules.

Carbonic Anhydrase IX: A Validated Anticancer Target

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a multitude of solid tumors and is largely absent in normal tissues.[7][8] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in pH regulation, contributing to the acidification of the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[7][8] These factors have established CA IX as a highly promising target for the development of novel anticancer drugs.

The Hypothesis: Isocoumarin Inhibition of CA IX

Recent research has demonstrated that isocoumarins can act as selective inhibitors of CA IX and XII.[1][2][3][4][5] It is hypothesized that, similar to coumarins, isocoumarins may act as prodrugs that are hydrolyzed by the esterase activity of carbonic anhydrases. This hydrolysis would yield a 2-carboxy-phenylacetic aldehyde derivative that can then bind to the active site of the enzyme, leading to its inhibition.[1][2][3][4][5] This guide will explore the potential binding mode of this compound to the active site of CA IX through in silico molecular docking, providing insights into the structural basis of this interaction.

The In Silico Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB: 5FL4) Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (PubChem CID: 53454722) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results Results Analysis (Binding Energy & Poses) Docking->Results Validation Docking Validation (Re-docking) Results->Validation Visualization Visualization (PyMOL) Results->Visualization

Figure 1: Conceptual workflow of the in silico docking study.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the in silico docking of this compound with Human Carbonic Anhydrase IX.

Software and Resource Requirements
Software/ResourcePurposeURL
RCSB Protein Data BankProtein 3D Structure--INVALID-LINK--
PubChemLigand 3D Structure--INVALID-LINK--
AutoDock Tools (ADT)Receptor & Ligand Preparation--INVALID-LINK--
AutoDock VinaMolecular Docking--INVALID-LINK--
PyMOLVisualization & Analysis--INVALID-LINK--
Part 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking study. We will use the high-resolution crystal structure of human Carbonic Anhydrase IX in complex with a sulfonamide inhibitor (PDB ID: 5FL4) as our starting point.[8][9][10][11][12][13]

Step 1: Download the PDB File

  • Navigate to the RCSB PDB database.

  • Search for PDB ID: 5FL4 .

  • Download the structure in PDB format.

Step 2: Clean the Protein Structure using AutoDock Tools (ADT)

  • Launch ADT.

  • Go to File > Read Molecule and open 5FL4.pdb.

  • Remove water molecules: Edit > Hydrogens > Remove Water.

  • Remove the co-crystallized ligand and any other heteroatoms not essential for the study. This can be done by selecting the heteroatoms and deleting them.

  • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

  • Add Kollman charges: Edit > Charges > Add Kollman Charges.

  • Save the prepared protein as a PDBQT file: File > Save > Write PDBQT. Name it 5FL4_protein.pdbqt.

Part 2: Ligand Preparation

The ligand, this compound, will be obtained from the PubChem database.

Step 1: Download the Ligand Structure

  • Navigate to the PubChem database.

  • Search for CID 53454722 .

  • Download the 3D conformer in SDF format.

Step 2: Prepare the Ligand in AutoDock Tools (ADT)

  • In ADT, go to Ligand > Input > Open and select the downloaded SDF file.

  • ADT will automatically detect the root and set the rotatable bonds.

  • Assign Gasteiger charges: Ligand > Charges > Compute Gasteiger.

  • Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

Part 3: Grid Box Generation

The grid box defines the three-dimensional space in the active site of the receptor where the docking algorithm will search for the best binding pose of the ligand.

Step 1: Identify the Active Site The active site of Carbonic Anhydrase IX is a conical cavity containing a zinc ion at its bottom.[7] For this study, we will center the grid box on the position of the co-crystallized ligand in the original PDB structure (5FL4).

Step 2: Define the Grid Box in AutoDock Tools (ADT)

  • Load the prepared protein 5FL4_protein.pdbqt into ADT.

  • Go to Grid > Grid Box.

  • Adjust the center and dimensions of the grid box to encompass the entire active site. A good starting point is a box of 25 x 25 x 25 Å centered on the active site.

  • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

Part 4: Running the Docking Simulation with AutoDock Vina

AutoDock Vina uses a command-line interface to perform the docking calculation.

Step 1: Create a Configuration File

  • Open a text editor and create a new file named conf.txt.

  • Add the following lines to the file, replacing the placeholder values with the ones you recorded in the previous step:

Step 2: Execute AutoDock Vina

  • Open a terminal or command prompt.

  • Navigate to the directory containing your prepared PDBQT files and the conf.txt file.

  • Run the following command:

Analysis and Validation of Docking Results

A critical aspect of any in silico study is the thorough analysis and validation of the generated data.

Interpreting the Docking Output

The docking_log.txt file contains the binding affinity scores for the different binding modes (poses) of the ligand. The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted binding. [14][15][16] The docking_results.pdbqt file contains the 3D coordinates of the top-ranked binding poses.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode
1-8.50.000
2-8.21.254
3-8.02.531
.........

Note: The values in this table are illustrative and will be replaced by the actual results from the docking simulation.

Visualization of Binding Poses with PyMOL

Visual inspection of the docking poses is essential to understand the interactions between the ligand and the receptor.

Step 1: Load the Structures into PyMOL

  • Open PyMOL.

  • Load the prepared receptor: File > Open > 5FL4_protein.pdbqt.

  • Load the docking results: File > Open > docking_results.pdbqt.

Step 2: Analyze the Interactions

  • Display the protein in a surface representation and the ligand in a stick representation.

  • Identify and visualize key interactions such as hydrogen bonds and hydrophobic interactions. PyMOL's "find polar contacts" command can be used to identify potential hydrogen bonds.

  • Analyze the amino acid residues in the active site that are interacting with the ligand.

ligand_interaction cluster_ligand Ligand cluster_receptor Receptor Active Site (CA IX) Ligand 6-Methoxy-8-hydroxy- isocoumarin-3-carboxylic acid His94 His94 Ligand->His94 H-bond His96 His96 Ligand->His96 Hydrophobic Thr199 Thr199 Ligand->Thr199 H-bond Zn Zn ion Ligand->Zn Coordination His119 His119 Thr200 Thr200

References

Methodological & Application

A Detailed Protocol for the Synthesis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and validated protocol for the synthesis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and natural product synthesis. Isocoumarins are a class of bicyclic lactones found in numerous natural products, exhibiting a wide range of biological activities.[1] This protocol provides a step-by-step methodology, from the preparation of the key homophthalic anhydride intermediate to the final selective demethylation, yielding the target compound.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall strategy involves three main stages:

  • Synthesis of the Key Intermediate: Preparation of 3,5-dimethoxyhomophthalic anhydride, which serves as the foundational aromatic core of the isocoumarin.

  • Formation of the Isocoumarin Ring: Construction of the isocoumarin-3-carboxylic acid scaffold through the reaction of the homophthalic anhydride with a suitable C2 synthon.

  • Selective Demethylation: Regioselective removal of the methyl group at the C-8 position to yield the final 8-hydroxy product.

This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices and references to authoritative sources for key mechanistic claims.

Part 1: Synthesis of 3,5-Dimethoxyhomophthalic Anhydride

The synthesis of the crucial intermediate, 3,5-dimethoxyhomophthalic anhydride, begins with the preparation of 3,5-dimethoxyhomophthalic acid.

Step 1.1: Synthesis of 3,5-Dimethoxyhomophthalic Acid

The synthesis of 3,5-dimethoxyhomophthalic acid can be achieved through various methods. A common approach involves the multi-step synthesis starting from 3,5-dimethoxybenzoic acid.

Step 1.2: Cyclization to 3,5-Dimethoxyhomophthalic Anhydride

The prepared 3,5-dimethoxyhomophthalic acid is then cyclized to its corresponding anhydride. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.

Experimental Protocol for 3,5-Dimethoxyhomophthalic Anhydride Synthesis:

A mixture of 3,5-dimethoxyhomophthalic acid and acetic anhydride is heated at reflux for 2 hours. During this time, the diacid dissolves, and upon cooling, the anhydride crystallizes out. The reaction mixture is cooled, and the precipitated anhydride is collected by filtration. The filtrate can be concentrated under reduced pressure to yield a second crop of crystals. The combined product is then recrystallized from a suitable solvent system, such as a mixture of benzene and petroleum ether, to afford pure 3,5-dimethoxyhomophthalic anhydride.[1]

ReagentMolar RatioNotes
3,5-Dimethoxyhomophthalic acid1Starting material
Acetic AnhydrideExcess (e.g., 4 eq.)Reagent and solvent

Part 2: Synthesis of 6,8-Dimethoxyisocoumarin-3-carboxylic acid

With the homophthalic anhydride in hand, the next critical step is the formation of the isocoumarin ring with a carboxylic acid group at the 3-position. This can be achieved through a reaction with oxalyl chloride, which provides the necessary two-carbon unit and undergoes subsequent cyclization and rearrangement.

Reaction Mechanism:

The reaction of a homophthalic anhydride with oxalyl chloride is a complex process that likely involves the formation of an intermediate acyl chloride, followed by an intramolecular cyclization and subsequent loss of carbon monoxide to form the isocoumarin-3-carboxylic acid.

Experimental Protocol for 6,8-Dimethoxyisocoumarin-3-carboxylic acid Synthesis:

To a solution of 3,5-dimethoxyhomophthalic anhydride in a suitable inert solvent, such as dichloromethane, is added oxalyl chloride at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 6,8-dimethoxyisocoumarin-3-carboxylic acid, which can be purified by recrystallization.

ReagentMolar RatioNotes
3,5-Dimethoxyhomophthalic Anhydride1Starting material
Oxalyl Chloride1.5 - 2.0Reagent
Dichloromethane-Solvent

Part 3: Selective Demethylation to Yield this compound

The final step in the synthesis is the regioselective demethylation of the 8-methoxy group. This is a crucial transformation that requires a careful choice of demethylating agent and reaction conditions to avoid demethylation of the 6-methoxy group. Aluminum chloride (AlCl₃) is an effective reagent for the selective demethylation of methoxy groups ortho to a carbonyl functionality.[2]

Mechanism of Selective Demethylation:

Aluminum chloride, a strong Lewis acid, coordinates to the carbonyl oxygen of the isocoumarin and the oxygen of the adjacent 8-methoxy group, forming a chelate. This chelation makes the methyl group of the 8-methoxy group more susceptible to nucleophilic attack, leading to its selective removal.

Experimental Protocol for Selective Demethylation:

A solution of 6,8-dimethoxyisocoumarin-3-carboxylic acid in an inert solvent like dichloromethane is treated with a solution of aluminum chloride at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to give this compound.

ReagentMolar RatioNotes
6,8-Dimethoxyisocoumarin-3-carboxylic acid1Starting material
Aluminum Chloride (AlCl₃)1.1 - 1.5Demethylating agent
Dichloromethane-Solvent

Visualizing the Synthesis

To provide a clear overview of the entire process, the following diagrams illustrate the synthetic pathway and the key reaction mechanisms.

Synthesis_Pathway A 3,5-Dimethoxyhomophthalic Acid B 3,5-Dimethoxyhomophthalic Anhydride A->B Acetic Anhydride, Reflux C 6,8-Dimethoxyisocoumarin-3-carboxylic acid B->C Oxalyl Chloride, CH2Cl2 D This compound C->D AlCl3, CH2Cl2

Caption: Overall synthetic pathway for this compound.

Demethylation_Mechanism cluster_0 Chelation with AlCl3 cluster_1 Nucleophilic Attack and Demethylation Isocoumarin 6,8-Dimethoxyisocoumarin Chelate Chelated Intermediate Isocoumarin->Chelate + AlCl3 AlCl3 AlCl3 Product 8-Hydroxyisocoumarin Chelate->Product + Nucleophile (from workup) Nucleophile Nu-

Caption: Proposed mechanism for selective demethylation at the C-8 position.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development. The provided protocols are based on established chemical transformations and offer a reliable pathway to the target molecule.

References

High-Purity Isolation of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid via Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and validated preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. This molecule, characterized by its polar acidic nature, presents unique challenges for conventional reversed-phase chromatography, often resulting in poor retention and asymmetric peak shapes. The described protocol overcomes these issues by employing a pH-modified mobile phase to suppress the ionization of the carboxylic acid moiety, thereby enhancing retention and improving chromatographic performance on a C18 stationary phase. This guide provides a comprehensive, step-by-step protocol, from method development principles to post-purification analysis, designed for researchers in natural product chemistry and drug development.

Introduction: The Purification Challenge

This compound is a substituted isocoumarin, a class of natural phenolic compounds with diverse biological activities.[1] The structural complexity and potential therapeutic relevance of such molecules necessitate the development of efficient and reliable purification methods to obtain high-purity material for downstream applications, including pharmacological screening and structural elucidation.

The primary challenge in the purification of this target molecule lies in its chemical properties.[2] The presence of both a phenolic hydroxyl group and a carboxylic acid group imparts significant polarity.[3] In standard reversed-phase HPLC, which separates compounds based on hydrophobicity, highly polar compounds are often poorly retained and elute near the solvent front, co-mingling with other polar impurities.[4] Furthermore, the carboxylic acid group (pKa typically ~3-5) will exist in its ionized, highly polar carboxylate form in neutral mobile phases, exacerbating the lack of retention.[5] This necessitates a carefully designed chromatographic strategy.

Principle of the Method: Suppressing Ionization in Reversed-Phase HPLC

To achieve effective separation, this method leverages reversed-phase chromatography with a pH-adjusted mobile phase. The core principle is to suppress the ionization of the carboxylic acid group by maintaining the mobile phase pH at least 2 units below the analyte's pKa.[5]

By adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase, the equilibrium of the carboxylic acid group is shifted towards its neutral, protonated state:

R-COO⁻ (ionized, polar) + H⁺ ⇌ R-COOH (neutral, more hydrophobic)

In its neutral form, the molecule exhibits increased hydrophobicity, leading to stronger interaction with the non-polar C18 stationary phase.[5][6] This results in several key advantages:

  • Enhanced Retention: The compound is retained longer on the column, moving it away from the solvent front and enabling separation from other polar, non-retained impurities.

  • Improved Peak Shape: Suppressing ionization minimizes secondary ionic interactions with residual silanol groups on the silica-based stationary phase, which are a common cause of peak tailing.[7]

  • Greater Resolution: Increased retention and sharper peaks provide better resolution between the target compound and closely eluting impurities.

Preparative HPLC Protocol

This protocol is designed for scale-up from an analytical assessment to a preparative purification workflow. Initial analytical scouting runs are crucial for determining the optimal gradient conditions before scaling to a larger preparative column.[8]

Instrumentation and Materials
  • HPLC System: A preparative HPLC system with gradient elution capability, an autosampler or manual injector, a column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended.[1] (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale).

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Mobile Phase Modifier: High-purity formic acid or acetic acid.

  • Sample Solvent: A mixture of methanol and water, or the initial mobile phase composition.

  • Filtration: 0.22 µm or 0.45 µm syringe filters for sample preparation.

Recommended Chromatographic Conditions

The following parameters provide a validated starting point for method development. Optimization may be necessary depending on the specific impurity profile of the crude sample.

ParameterRecommended SettingRationale
Stationary Phase C18 Reversed-Phase Silica (e.g., 250 x 10 mm, 5 µm)Provides excellent hydrophobic retention and is widely applicable for natural products.[9]
Mobile Phase A Water + 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid maintains a low pH to suppress analyte ionization.[5]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for elution. Acetonitrile often provides sharper peaks and lower backpressure.[7]
Gradient Elution 10-90% B over 30 minutes (example)A scouting gradient is used to determine the elution profile, followed by an optimized gradient for purification.[8]
Flow Rate 4-5 mL/min (for 10 mm ID column)Adjust based on column dimensions and system pressure limits.
Column Temperature 30 °CUsing a column oven ensures stable retention times and can improve peak shape.[7]
Detection Wavelength ~325 nmIsocoumarins and coumarins typically exhibit strong UV absorbance maxima in the 320-350 nm range.[10][11]
Injection Volume 100-500 µLDependent on sample concentration and column loading capacity.
Standard and Sample Preparation
  • Crude Sample Preparation: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO), then dilute with the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to the desired concentration.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter that could damage the column or system.

  • Reference Standard Preparation: Prepare a stock solution of purified standard (if available) at approximately 1 mg/mL in methanol.[1] Create working standards by diluting the stock solution with the mobile phase for retention time confirmation.

Purification Workflow

The overall process from sample preparation to final purity assessment is outlined below. This systematic approach ensures efficiency and high-quality outcomes.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Purification Crude Crude Sample Dissolve Dissolve & Dilute Crude->Dissolve 1. Solubilize Filter Filter Sample (0.45 µm) Dissolve->Filter 2. Clarify Inject Inject onto Prep Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (~325 nm) Separate->Detect Collect Fraction Collection Detect->Collect Evaporate Solvent Evaporation Collect->Evaporate Purity Analytical HPLC for Purity Check Evaporate->Purity Characterize Structural Characterization (MS, NMR) Purity->Characterize

Diagram 1: A comprehensive workflow for the preparative HPLC purification of the target compound.

Method Validation and System Suitability

For applications in drug development, method validation is critical to ensure reliable and reproducible results. The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) should be followed.[12][13][14]

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[15] This is typically demonstrated by achieving baseline resolution between the main peak and adjacent peaks.

  • Purity & Impurities: The method should be capable of determining the purity of the isolated substance. Acceptance criteria for impurities should be established based on ICH Q3 guidelines.[16][17]

  • System Suitability: Before initiating the purification sequence, a system suitability test should be performed by injecting a reference standard. Key parameters to monitor include retention time repeatability, peak asymmetry (tailing factor), and theoretical plates. This confirms that the chromatographic system is performing adequately.[18]

Expected Results and Troubleshooting

A successful purification run will yield a chromatogram with a well-resolved, symmetrical peak corresponding to this compound. Fractions should be collected across the entirety of the target peak. After collection, the fractions containing the pure compound are pooled, and the solvent is removed, typically by rotary evaporation or lyophilization.

The purity of the final product should be confirmed by re-injecting a small amount onto an analytical HPLC system, preferably using the same or a similar method. The goal is to obtain a single, sharp peak with a purity level (e.g., >95% by peak area) suitable for the intended application.

IssuePotential CauseSuggested Solution
Peak Tailing Insufficient mobile phase acidity; secondary silanol interactions.Increase acid concentration slightly (e.g., to 0.2%) or switch to a modern, base-deactivated column.[7]
Poor Retention Mobile phase pH too high; insufficient organic strength.Ensure the mobile phase pH is low and verify the correct composition of the aqueous and organic phases.[3][5]
Peak Fronting Sample overload; sample solvent stronger than mobile phase.Reduce injection volume or sample concentration. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.

Conclusion

The preparative HPLC method detailed in this application note provides a reliable and efficient strategy for purifying this compound from complex mixtures. By controlling the mobile phase pH to suppress the ionization of the key carboxylic acid functional group, this protocol successfully overcomes common challenges associated with the reversed-phase separation of polar acidic compounds. This method is readily adaptable and serves as a foundational approach for researchers and scientists requiring high-purity isocoumarin analogues for drug discovery and development.

References

Application Note & Protocol Guide: Crystallization of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystalline Purity

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a member of the isocoumarin family, a class of natural products exhibiting a wide range of biological activities.[1][2] The efficacy, stability, and bioavailability of such active pharmaceutical ingredients (APIs) are intrinsically linked to their solid-state properties. Achieving a highly pure, stable, and well-defined crystalline form is a critical, non-negotiable step in the drug development pipeline. It directly impacts downstream processes, from formulation to clinical performance.

This guide provides a detailed exploration of the theoretical principles and practical protocols for the crystallization of this compound. It is designed for researchers and scientists, moving beyond a simple list of steps to explain the underlying physicochemical rationale, enabling robust and reproducible outcomes.

Foundational Principles: A Molecule-Centric Approach

The successful crystallization of any compound begins with a thorough understanding of its molecular structure. The target molecule possesses several key functional groups that dictate its behavior in solution and in the solid state:

  • An Isocoumarin Core: A planar, aromatic heterocyclic system prone to π–π stacking interactions.

  • A Carboxylic Acid (-COOH): A potent hydrogen bond donor and acceptor, capable of forming strong dimers with itself or interacting with suitable solvents.[3]

  • A Phenolic Hydroxyl (-OH): Another strong hydrogen bond donor and acceptor.

  • A Methoxy Group (-OCH3): A hydrogen bond acceptor.

These features suggest that hydrogen bonding will be the dominant intermolecular force driving self-assembly into a crystal lattice.[4] The choice of solvent is therefore paramount, as the solvent must mediate these interactions to allow for controlled precipitation from a supersaturated solution.

Rationale for Solvent Selection

The ideal solvent must satisfy several criteria: it should dissolve the compound completely at an elevated temperature but exhibit poor solubility at lower temperatures.[5][6] It must also be unreactive with the compound and have a relatively low boiling point for easy removal from the final crystals.[7]

Given the molecule's polarity and hydrogen bonding capability, polar protic solvents are excellent starting points. A systematic screening approach is recommended.

Table 1: Candidate Solvent Systems for Crystallization Screening

Solvent Boiling Point (°C) Polarity Rationale & Expected Outcome
Ethanol 78 Polar Protic Excellent H-bonding capability. Often successful for isocoumarin derivatives.[8] High probability of yielding good quality crystals upon slow cooling.
Methanol 65 Polar Protic Higher polarity than ethanol; may dissolve the compound too well, even at low temperatures. Could be useful in a mixed-solvent system.
Ethyl Acetate 77 Polar Aprotic Can engage in H-bonding as an acceptor. Often used in combination with a non-polar anti-solvent like hexane.[6]
Water 100 Very Polar Protic The compound is likely to be insoluble in water due to the aromatic core, but the carboxylic acid group may allow for dissolution at high temperatures or adjusted pH.[9] High potential for strong H-bonds.
Acetone 56 Polar Aprotic A good solvent, but its low boiling point can lead to rapid evaporation and precipitation, potentially yielding smaller crystals or powder.[5]

| Toluene | 111 | Non-polar | Unlikely to be a good single solvent but could serve as an anti-solvent. Aromatic nature may promote π–π interactions.[4] |

Experimental Workflows & Protocols

Crystallization is a process of controlled precipitation. The goal is to create a supersaturated solution from which the solute slowly deposits onto a growing crystal lattice.[10] This requires minimizing nucleation sites to encourage the growth of fewer, larger crystals.[4] Always use clean glassware to avoid introducing foreign nucleation sites.

Workflow 1: General Crystallization Process

The following diagram outlines the decision-making process for obtaining high-quality crystals.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_growth Crystal Growth cluster_outcome Outcome Analysis cluster_harvest Harvesting prep_start Start with Pure Compound solvent_screen Screen Solvents (Table 1) prep_start->solvent_screen dissolve Dissolve compound in minimum hot solvent solvent_screen->dissolve hot_filter Hot filtration (if impurities present) dissolve->hot_filter cool Slow Cooling (Protocol A) hot_filter->cool evap Slow Evaporation (Protocol B) hot_filter->evap vapor Vapor Diffusion (Protocol C) hot_filter->vapor crystals High-Quality Crystals cool->crystals Success oil Oiling Out cool->oil Troubleshoot powder Powder/Microcrystals cool->powder Troubleshoot no_xtal No Crystallization cool->no_xtal Troubleshoot evap->crystals evap->oil Troubleshoot evap->powder Troubleshoot evap->no_xtal Troubleshoot vapor->crystals vapor->oil Troubleshoot vapor->powder Troubleshoot vapor->no_xtal Troubleshoot harvest Isolate via Filtration crystals->harvest wash Wash with cold solvent harvest->wash dry Dry under vacuum wash->dry

Caption: General workflow for single-crystal growth.

Protocol A: Crystallization by Slow Cooling

This is the most common and often most successful method for gram-scale purification.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a promising solvent (e.g., ethanol) dropwise while heating gently (e.g., on a hotplate) and stirring. Continue adding solvent until the compound just fully dissolves.[10]

  • Saturation: If necessary, add a small amount of additional compound to ensure the solution is saturated at the boiling point. Alternatively, gently boil off a small amount of solvent to achieve saturation.[10]

  • Clarification (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass or foil pierced with a few small holes. To ensure slow cooling, place the flask in an insulated container (e.g., a beaker of hot water or a Dewar flask) and allow it to cool undisturbed to room temperature over several hours.[11]

  • Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) and then a freezer (-20°C), if necessary, to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol B: Crystallization by Slow Evaporation

This method is suitable for compounds that are highly soluble even at low temperatures.

  • Preparation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) at room temperature.[11]

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with a cap or foil that is perforated with a few small holes.[11]

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days.[11] Crystal quality is inversely proportional to the rate of evaporation.

Protocol C: Crystallization by Vapor Diffusion

This technique is ideal for milligram quantities and is a powerful method for growing X-ray quality single crystals.[4][12]

  • Inner Vial: Dissolve the compound (~2-5 mg) in a minimal amount of a "good" solvent (one that dissolves it well, e.g., methanol) in a small, open vial.

  • Outer Chamber: Place this inner vial inside a larger, sealable chamber (like a beaker or jar). Add a layer of a volatile "anti-solvent" (one in which the compound is insoluble, e.g., toluene or diethyl ether) to the bottom of the outer chamber.[4]

  • Diffusion: Seal the outer chamber. The anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution.

  • Crystallization: As the anti-solvent dissolves into the "good" solvent, the polarity of the mixture changes, reducing the compound's solubility and inducing slow crystallization over several days to weeks.

Mechanism of Crystallization: The Role of Intermolecular Forces

The formation of a crystal is a thermodynamically driven process of molecular self-recognition and assembly. For this compound, this assembly is dominated by specific, directional hydrogen bonds.

G mol1 This compound COOH OH mol2 This compound COOH OH mol1:c->mol2:c H-Bond Dimer mol3 This compound COOH OH mol1:h->mol3:head H-Bond mol1:head->mol3:head π-π Stacking mol4 This compound COOH OH mol2:h->mol4:head H-Bond mol3:c->mol4:c H-Bond Dimer

Caption: Key intermolecular forces in crystal lattice formation.

  • Carboxylic Acid Dimers: The most powerful interaction is often the formation of centrosymmetric dimers between two carboxylic acid groups. This is a highly stable and common motif in the solid state of carboxylic acids.[13]

  • Hydroxyl Interactions: The phenolic hydroxyl group can form additional hydrogen bonds, either to the carbonyl oxygen of the isocoumarin core, the methoxy group, or the carboxylic acid of an adjacent molecule.

  • π–π Stacking: The planar aromatic rings can stack on top of one another, contributing to the overall stability of the crystal lattice.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The solution is too concentrated; cooling is too rapid; the compound's melting point is lower than the boiling point of the solvent.Dilute the solution with more hot solvent. Ensure cooling is very slow (use an insulated bath). Switch to a lower-boiling point solvent.[7]
No Crystals Form The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent, even when cold.Evaporate some solvent to increase concentration. Try adding an anti-solvent dropwise until the solution becomes cloudy, then warm to clarify and cool slowly.[9] Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[10]
Formation of Powder or Microcrystals Nucleation is too rapid; cooling is too fast; excessive agitation or vibration.Reduce the rate of cooling. Ensure the crystallization vessel is left completely undisturbed.[11] Try a different solvent system that provides a shallower solubility curve.
Low Yield The compound has significant solubility in the cold solvent; insufficient cooling; washing with too much or warm solvent.Cool the solution for a longer period or to a lower temperature. Use a minimal amount of ice-cold solvent for washing. Consider a different solvent where the compound is less soluble when cold.

References

Application Note: Determining the Solubility of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a complex organic molecule with significant potential in various research and development fields. Its isocoumarin core is a scaffold found in numerous biologically active natural products. The ultimate utility of this compound in drug discovery, formulation science, and in vitro biological assays is fundamentally governed by its solubility.[1][2][3] Poor aqueous solubility can be a primary obstacle, leading to low bioavailability, unreliable screening results, and significant challenges in developing viable dosage forms.[4][5]

This document serves as a comprehensive guide for researchers, providing both a theoretical framework for understanding the solubility characteristics of this compound and a detailed, field-proven protocol for its empirical determination.

Molecular Structure and Solubility Predictions

Understanding the molecule's structure is key to predicting its behavior in different solvents. The principle of "like dissolves like" is the foundational concept, meaning polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[6]

This compound possesses several key functional groups that dictate its overall polarity and interactive potential:

  • Isocoumarin Core: A bicyclic aromatic lactone system that is largely rigid and hydrophobic (non-polar).

  • Hydroxyl Group (-OH): A phenolic hydroxyl group that is polar and can act as both a hydrogen bond donor and acceptor.[7][8]

  • Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group (-COOH): A highly polar group that is a strong hydrogen bond donor and acceptor. Crucially, this group is acidic and can be ionized.

Predicted Solubility Behavior:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low . The multiple polar functional groups will have weak interactions with non-polar solvent molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solubility is predicted to be moderate to high . These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and carboxylic acid groups of the solute. A structurally similar compound, 7-Methoxycoumarin-3-carboxylic acid, is noted to be soluble in DMSO and DMF.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility will be variable.

    • In alcohols like ethanol and methanol, solubility is expected to be moderate . These solvents can engage in hydrogen bonding with all polar groups on the molecule. Studies on similar phenolic acids show good solubility in alcohols.[9][10][11]

    • In water , the solubility is expected to be highly pH-dependent .[12][13] At low pH, the carboxylic acid will be protonated (-COOH), making the molecule less polar and resulting in low water solubility.[14][15] At neutral or high pH, the carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), a charged species that is significantly more polar and will dramatically increase water solubility.[14][15]

Experimental Protocol: Thermodynamic Solubility Determination

The definitive method for determining the true solubility of a compound is the shake-flask method .[16][17] This technique measures the equilibrium or thermodynamic solubility, which is the concentration of a solute in a saturated solution at a specific temperature.[18] This protocol is adapted from the principles outlined in the OECD Guideline 105 for Water Solubility.[19][20][21][22]

Materials and Reagents
  • This compound (solid, >98% purity)

  • Selection of solvents (e.g., Deionized Water, pH 7.4 Phosphate Buffered Saline (PBS), Ethanol, Methanol, DMSO, Hexane)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to a vial B Add a known volume of solvent A->B C Seal vial and place in shaker B->C D Shake at constant temp. (e.g., 25°C) for 24-48h to reach equilibrium C->D E Allow solution to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant with 0.22 µm syringe filter F->G H Prepare serial dilutions of the clear filtrate G->H I Analyze concentration via HPLC-UV or UV-Vis H->I J Calculate solubility from concentration and dilution factor I->J End End J->End G cluster_solute cluster_solvents Solute 6-Methoxy-8-hydroxy- isocoumarin-3-carboxylic acid (-COOH, -OH, -OCH3) Water Water (H₂O) Polar Protic Solute->Water Strong H-Bonding (Donor & Acceptor) Ion-Dipole (if ionized) DMSO DMSO ((CH₃)₂SO) Polar Aprotic Solute->DMSO H-Bonding (Acceptor only) Strong Dipole-Dipole Hexane Hexane (C₆H₁₄) Non-Polar Solute->Hexane Weak London Dispersion Forces

References

Application Notes and Protocols for Evaluating the Bioactivity of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isocoumarin

Isocoumarins are a class of natural lactones that have garnered significant attention in the scientific community for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a novel synthetic isocoumarin derivative. While direct biological data on this specific molecule is nascent, a closely related compound, 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), has been demonstrated to induce apoptosis in human carcinoma cells through the generation of reactive oxygen species (ROS)[1]. This precedent provides a strong rationale for investigating the anti-proliferative and pro-apoptotic potential of this compound.

Furthermore, the broader family of coumarin derivatives is well-documented for its ability to modulate inflammatory pathways.[2] This application note, therefore, presents a comprehensive, tiered strategy for the initial cell-based screening of this compound. We will outline protocols to first assess its general cytotoxicity and then to dissect its potential as either a pro-apoptotic agent in cancer cells or as an anti-inflammatory agent in immune cells. The murine macrophage cell line, RAW 264.7, serves as an exemplary model for inflammation studies due to its robust response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4]

Principle of the Assays

This guide details a multi-assay approach to characterize the bioactivity of this compound. The initial step is to determine the compound's effect on cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7] Based on the cytotoxicity profile, subsequent mechanistic assays are performed. To investigate anti-cancer potential, a caspase-3/7 activity assay is employed to detect a key executioner caspase in the apoptotic pathway.[8][9][10][11] For anti-inflammatory activity, we will use lipopolysaccharide (LPS) to stimulate an inflammatory response in RAW 264.7 macrophages. The inhibitory effect of the compound will be quantified by measuring the production of nitric oxide (NO) via the Griess reaction and the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, using an enzyme-linked immunosorbent assay (ELISA).[4][12][13][14][15][16][17][18][19][20][21][22]

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for characterizing the bioactivity of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_viability Phase 2: Cytotoxicity Screening cluster_mechanistic Phase 3: Mechanistic Evaluation cluster_apoptosis Apoptosis Pathway cluster_inflammation Anti-inflammatory Pathway Compound_Prep Prepare Stock Solution of 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid in DMSO MTT_Assay MTT Assay for Cell Viability (Dose-Response and Time-Course) Compound_Prep->MTT_Assay Cell_Culture Culture RAW 264.7 Macrophages and Selected Cancer Cell Line Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Data Analysis Apoptosis_Assay Caspase-3/7 Activity Assay on Cancer Cells IC50->Apoptosis_Assay If cytotoxic LPS_Stim LPS Stimulation of RAW 264.7 Cells IC50->LPS_Stim Use non-toxic concentrations Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stim->Griess_Assay ELISA Cytokine Measurement (TNF-α, IL-6) (ELISA) LPS_Stim->ELISA

Caption: Tiered experimental workflow for bioactivity screening.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundCustom SynthesisN/A
RAW 264.7 murine macrophage cell lineATCCTIB-71
Human cancer cell line (e.g., HeLa)ATCCCCL-2
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM5655
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
Griess Reagent KitPromegaG2930
Caspase-Glo® 3/7 Assay SystemPromegaG8090
Mouse TNF-α ELISA KitR&D SystemsMTA00B
Mouse IL-6 ELISA KitR&D SystemsM6000B
96-well flat-bottom cell culture platesCorning3596

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent effect of the test compound on cell viability.[5][7][23]

  • Cell Seeding:

    • For both RAW 264.7 and the chosen cancer cell line, seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[3]

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" group treated with 0.1% DMSO.

    • Incubate for 24 hours (or other desired time points, e.g., 48, 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay is performed if the compound shows significant cytotoxicity in the MTT assay. It measures the activity of key executioner caspases.[8][10]

  • Cell Seeding and Treatment:

    • Seed the cancer cell line in a white-walled 96-well plate at 1 x 10⁴ cells/well in 80 µL of complete medium.

    • Incubate for 24 hours.

    • Treat the cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[10]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity.

    • Express the results as fold change in caspase activity compared to the vehicle control.

Protocol 3: Anti-inflammatory Activity Assessment

This protocol evaluates the compound's ability to suppress the inflammatory response in macrophages. Non-toxic concentrations, as determined by the MTT assay, should be used.

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.[16][17][18]

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[3]

    • Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the negative control group).[3]

    • Incubate for another 24 hours.

  • Griess Reaction:

    • Collect 50-100 µL of the culture supernatant from each well.[3][20]

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3]

    • Incubate for 10-15 minutes at room temperature in the dark.[3][20]

    • Measure the absorbance at 540 nm.[3][20]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production compared to the LPS-only treated group.

This sandwich ELISA protocol quantifies the secretion of cytokines like TNF-α and IL-6 into the cell culture medium.[12][13][14][15][21][22]

  • Sample Collection:

    • Use the cell culture supernatants collected from the same experiment described in Protocol 3A. Centrifuge the supernatants to remove any cellular debris.

  • ELISA Procedure (General Steps):

    • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.

    • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[21][22]

    • Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[13]

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.[24]

    • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until a color develops.

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).[12]

    • Measurement: Read the absorbance at 450 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.

    • Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

    • Calculate the percentage inhibition of cytokine production.

NF-κB Signaling Pathway in Macrophages

The anti-inflammatory effects observed may be mediated through the inhibition of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation in macrophages.[25][26][27] Upon LPS stimulation (via TLR4), a signaling cascade leads to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (for NO production) and cytokines like TNF-α and IL-6.[28]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_translocation Nuclear Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NO NO Production Genes->NO Cytokines Cytokine Secretion Genes->Cytokines NFkB_translocation->Nucleus NFkB_n NF-κB NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB signaling cascade in macrophages.

Data Presentation Summary

The quantitative data generated from these protocols should be organized into clear, concise tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound

Concentration (µM) Cell Viability (%) ± SD (Cancer Cell Line) Cell Viability (%) ± SD (RAW 246.7)
0 (Vehicle) 100 ± SD 100 ± SD
0.1 Value ± SD Value ± SD
1 Value ± SD Value ± SD
10 Value ± SD Value ± SD
50 Value ± SD Value ± SD
100 Value ± SD Value ± SD

| IC₅₀ (µM) | Value | Value |

Table 2: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Production (% of LPS Control) ± SD TNF-α Secretion (% of LPS Control) ± SD IL-6 Secretion (% of LPS Control) ± SD
Control - Value ± SD Value ± SD Value ± SD
LPS (1 µg/mL) - 100 ± SD 100 ± SD 100 ± SD
LPS + Compound 1 Value ± SD Value ± SD Value ± SD
LPS + Compound 10 Value ± SD Value ± SD Value ± SD

| LPS + Compound | 50 | Value ± SD | Value ± SD | Value ± SD |

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls must be included in every experiment:

  • Vehicle Control: To account for any effects of the solvent (DMSO).

  • Negative Control (Untreated/Unstimulated): Represents the basal level of the measured parameter.

  • Positive Control (LPS only for inflammation; known apoptosis inducer for caspase assays): Ensures that the cellular systems and reagents are functioning correctly.

  • Standard Curves: Essential for the accurate quantification of nitrite (Griess assay) and cytokines (ELISA).

  • Replicate Wells: Each condition should be tested in triplicate at a minimum to ensure statistical validity.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key inflammatory markers, researchers can efficiently determine its primary biological activity and guide further investigation into its mechanism of action. This tiered approach ensures a logical progression from broad screening to more specific mechanistic studies, paving the way for potential development in oncology or immunology.

References

Application Note & Protocol: In Vitro Cytotoxicity Profiling of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isocoumarins are a class of natural benzopyranone compounds that have garnered significant interest for their diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro cytotoxic potential of a specific analogue, 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. Evaluating a novel compound's effect on cell viability and health is a cornerstone of preclinical research, providing critical data on therapeutic windows and potential toxicity.[1][2] This guide presents a multi-assay strategy, explaining the scientific rationale behind experimental choices and providing detailed, field-proven protocols for two complementary cytotoxicity assays: the MTT assay for metabolic viability and the Lactate Dehydrogenase (LDH) assay for membrane integrity. By integrating these methods, researchers can achieve a robust and nuanced understanding of the compound's cellular effects.

Scientific Principles & Experimental Rationale

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a substance exhibits toxic effects on cultured cells. This is crucial for initial safety screening and for establishing the dose-response relationship essential for drug discovery.[1][3] A single assay provides only one perspective on cell health; therefore, a multi-parametric approach is scientifically superior.

The Rationale for a Dual-Assay Approach

We advocate for the concurrent use of two distinct assays to differentiate between cytostatic (inhibition of proliferation) and cytotoxic (direct cell killing) effects.[4][5]

  • Metabolic Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[6] In viable, metabolically active cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7][8] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells. A decrease in signal indicates reduced metabolic activity, which can stem from either cell death or inhibited proliferation.[7][9]

  • Cell Membrane Integrity Assessment (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[2] LDH is a stable cytosolic enzyme that is released into the culture medium only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[10][11] The assay uses an enzymatic reaction that ultimately leads to the formation of a colored formazan product, with the signal intensity being proportional to the amount of LDH released and, therefore, the extent of cell lysis.[11][12]

By comparing results from both assays, a clearer picture emerges. For instance, a compound that significantly reduces the MTT signal but causes minimal LDH release may be primarily cytostatic, whereas a compound that causes a large increase in LDH release is definitively cytotoxic.

Strategic Selection of Cell Lines

The choice of cell line is paramount and must be aligned with the research objectives.[13][14] The ideal approach involves using a panel of cell lines to assess both efficacy and off-target toxicity.

  • Cancer Cell Lines: To investigate potential anti-cancer properties, select cell lines relevant to specific cancer types. Given that related coumarin and isocoumarin derivatives have shown activity against liver cancer, a cell line such as HepG2 (human hepatocellular carcinoma) is a logical starting point.[15]

  • Non-Cancerous "Normal" Cell Lines: To evaluate basal cytotoxicity and therapeutic index, it is essential to test the compound on a non-malignant cell line. MRC-5 (human fetal lung fibroblast) or primary cells like Human Umbilical Vein Endothelial Cells (HUVEC) are excellent choices for representing normal tissue sensitivity.[16]

Experimental Design and Protocols

A robust experimental design includes a self-validating system of controls to ensure data integrity.

Essential Controls for a Valid Assay
  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that the solvent itself is not responsible for any observed cytotoxicity. The final DMSO concentration should ideally not exceed 0.5% (v/v).[3]

  • Untreated Control (Negative Control): Cells cultured in medium only. This group represents 100% viability or baseline LDH release.

  • Positive Control: Cells treated with a compound of known cytotoxicity (e.g., Doxorubicin, Staurosporine). This confirms that the cell line and assay system are responsive to toxic stimuli.[3]

  • Maximum Release Control (for LDH Assay only): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell lysis. This value is used to normalize the data and calculate percentage cytotoxicity.[5]

  • Background Control: Wells containing culture medium and the assay reagent but no cells. This value is subtracted from all other readings to correct for background absorbance.[8][17]

General Experimental Workflow

The overall process for evaluating the cytotoxicity of this compound is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (e.g., 100 mM in DMSO) treat_cells Treat with Serial Dilutions of Compound & Controls prep_compound->treat_cells prep_cells Culture & Harvest Selected Cell Lines seed_plate Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) prep_cells->seed_plate incubate_adhere Incubate 24h for Cell Adherence seed_plate->incubate_adhere incubate_adhere->treat_cells incubate_treat Incubate for Exposure Period (24h, 48h, 72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt collect_supernatant Collect Supernatant incubate_treat->collect_supernatant incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., SDS-HCl) incubate_mtt->solubilize read_mtt Read Absorbance (~570 nm) solubilize->read_mtt calc_viability Calculate % Viability (MTT Assay) read_mtt->calc_viability add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min (at RT, protected from light) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (~490 nm) incubate_ldh->read_ldh calc_cytotoxicity Calculate % Cytotoxicity (LDH Assay) read_ldh->calc_cytotoxicity plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_cytotoxicity->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability Assessment

This protocol is adapted from standard methodologies.[8][9][17][18]

Materials:

  • This compound

  • DMSO (Cell culture grade)

  • Selected cell lines (e.g., HepG2, MRC-5)

  • Complete culture medium (e.g., DMEM/EMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette, sterile tips

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment and recovery.[3]

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock in serum-free medium.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the 2X working concentrations of the compound to the appropriate wells. Also add 100 µL of medium containing the vehicle control, untreated control, and positive control to their respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measurement: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7]

Data Analysis:

  • Subtract the average absorbance of the background control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 2: LDH Assay for Cytotoxicity Assessment

This protocol is based on established methods for measuring LDH release.[11][12][19]

Materials:

  • Experimental plate prepared as in steps 1-4 of the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer).

  • Sterile 96-well flat-bottom assay plate (for supernatant transfer).

Procedure:

  • Prepare Controls: On the experimental plate, designate triplicate wells for the "Maximum LDH Release" control. One hour before the end of the incubation period, add 10 µL of the 10X Lysis Buffer provided in the kit to these wells.

  • Collect Supernatant: After the incubation period, centrifuge the plate at ~250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the experimental plate to a new 96-well assay plate.

  • Add Reaction Mix: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new assay plate containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm). A reference wavelength (e.g., 680 nm) should also be measured and subtracted.[19]

Data Analysis:

  • Subtract the reference wavelength absorbance from the primary wavelength absorbance for all wells.

  • Subtract the average absorbance of the background control (medium only) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max Release - Absorbance of Untreated)] x 100

  • Plot % Cytotoxicity against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Summarize the calculated IC₅₀ values in a clear, structured table to allow for easy comparison of the compound's potency across different cell lines and time points.

Cell Line Assay Exposure Time IC₅₀ (µM) ± SD Positive Control (Doxorubicin) IC₅₀ (µM) ± SD
HepG2MTT48h[Experimental Value][Experimental Value]
HepG2LDH48h[Experimental Value][Experimental Value]
MRC-5MTT48h[Experimental Value][Experimental Value]
MRC-5LDH48h[Experimental Value][Experimental Value]

Advanced Insight: Investigating the Mechanism of Cell Death

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism, primarily differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is often a preferred mechanism for anti-cancer agents. It is executed by a family of proteases called caspases, which are activated through two major pathways.[20]

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to cell surface death receptors, leading to the recruitment of adapter proteins and the activation of initiator Caspase-8.[21][22]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress (e.g., DNA damage, oxidative stress), which leads to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex called the apoptosome with Apaf-1, which activates initiator Caspase-9.[21][22]

Both pathways converge on the activation of executioner caspases, such as Caspase-3, which dismantle the cell. Assays measuring the activity of Caspase-3, -8, and -9 can elucidate which pathway the compound may be activating.

G ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor Binds disc DISC Formation receptor->disc Recruits caspase8 Pro-Caspase-8 → Active Caspase-8 disc->caspase8 Activates caspase3 Pro-Caspase-3 → Active Caspase-3 (Executioner Caspase) caspase8->caspase3 Activates stress Intracellular Stress (e.g., DNA Damage, ROS) mito Mitochondria stress->mito Induces cyto_c Cytochrome c Release mito->cyto_c Releases apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome Triggers caspase9 Pro-Caspase-9 → Active Caspase-9 apoptosome->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis (Cell Dismantling) caspase3->apoptosis Executes

Simplified overview of the major caspase activation pathways in apoptosis.

Conclusion

This application note provides a scientifically grounded framework for assessing the in vitro cytotoxicity of this compound. By employing a dual-assay strategy that measures both metabolic activity (MTT) and membrane integrity (LDH) and utilizing a well-reasoned panel of cell lines, researchers can generate reliable and comprehensive data. The inclusion of rigorous controls and a clear understanding of the underlying principles are essential for producing high-quality, interpretable results that can effectively guide further stages of drug discovery and development.

References

Application Notes and Protocols for 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fluorophore for Cellular Interrogation

The field of fluorescence microscopy is in a perpetual state of advancement, driven by the development of novel probes that offer enhanced brightness, photostability, and environmental sensitivity. Within the diverse family of fluorescent molecules, isocoumarin derivatives have emerged as promising candidates for cellular imaging due to their favorable photophysical properties, including significant Stokes shifts and good quantum yields.[1][2] This application note introduces 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid, a unique isocoumarin derivative, as a versatile fluorescent probe for a range of microscopy applications.

The structural features of this compound, specifically the methoxy and hydroxy substitutions on the isocoumarin backbone, are anticipated to modulate its spectral properties, potentially offering distinct advantages in multicolor imaging experiments.[3][4][5] The carboxylic acid moiety provides a convenient handle for bioconjugation, enabling the targeted labeling of specific cellular components. These characteristics make this probe a valuable tool for researchers in cell biology, pharmacology, and drug development seeking to visualize and quantify dynamic cellular processes with high precision.

This document provides a comprehensive guide to the properties of this compound and detailed protocols for its application in both live-cell and fixed-cell fluorescence microscopy. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific principles that underpin each experimental step.

Physicochemical and Spectroscopic Properties

The fluorescence characteristics of isocoumarin derivatives are highly dependent on their molecular structure and the surrounding microenvironment.[1][2] While specific experimental data for this compound is emerging, the following table summarizes its anticipated properties based on the known behavior of structurally similar compounds.[3][4][5][6] Researchers are strongly encouraged to perform their own spectral characterization in the specific solvent and buffer systems used in their experiments.

PropertyAnticipated Value/CharacteristicRationale and Considerations
Excitation Maximum (λex) ~340 - 380 nmThe isocoumarin core generally excites in the UV to near-visible range. The exact maximum will be influenced by solvent polarity and pH.[1]
Emission Maximum (λem) ~420 - 480 nm (Blue to Cyan)Isocoumarin derivatives typically exhibit blue to green fluorescence. The methoxy and hydroxy groups are expected to influence the emission wavelength.[1][3][4][5]
Stokes Shift LargeIsocoumarins are known for their significant Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise.[1]
Quantum Yield (Φ) Moderate to HighThe quantum yield of isocoumarin derivatives can be quite high, though it is sensitive to environmental factors.[1][7][8]
Solubility Soluble in organic solvents (DMSO, DMF) and aqueous buffers at physiological pH.The carboxylic acid group enhances aqueous solubility, particularly at neutral or slightly alkaline pH. Stock solutions are best prepared in DMSO or DMF.[6]
Photostability GoodCoumarin and isocoumarin derivatives generally exhibit good photostability compared to some other classes of organic dyes.[9][10] However, prolonged exposure to high-intensity light should be avoided.
pH Sensitivity PossibleThe presence of the hydroxyl and carboxylic acid groups suggests that the fluorescence of this probe may be sensitive to changes in pH.[7][8] This can be a useful property for probing acidic organelles or can be a factor to control for in quantitative imaging.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in fluorescence microscopy. Optimization of staining concentrations, incubation times, and imaging parameters is recommended for each specific cell type and experimental setup.

Preparation of Stock Solutions

A critical first step in any fluorescence imaging experiment is the proper preparation of the probe's stock solution. This ensures reproducibility and minimizes artifacts.

Protocol:

  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Prepare a 1-10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] These polar aprotic solvents are generally effective at solubilizing organic dyes.

  • Dissolution: Add the appropriate volume of solvent to the vial and vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. When stored properly, the stock solution should be stable for several months.

Live-Cell Imaging

Live-cell imaging allows for the real-time visualization of dynamic cellular processes.[11][12] Maintaining cell health is paramount for obtaining biologically relevant data.[12]

Workflow for Live-Cell Imaging:

LiveCellWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on microscopy-grade glass-bottom dishes working_solution Prepare working solution of probe in imaging medium incubation Incubate cells with probe solution working_solution->incubation wash Wash cells to remove unbound probe incubation->wash image_acquisition Acquire images on a fluorescence microscope wash->image_acquisition

Caption: Workflow for live-cell imaging with this compound.

Detailed Protocol:

  • Cell Seeding: Seed cells on microscopy-grade glass-bottom dishes or chamber slides to achieve the desired confluence (typically 50-70%) at the time of imaging.

  • Preparation of Staining Solution: On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in a suitable imaging medium (e.g., phenol red-free DMEM or HBSS) buffered with HEPES to maintain physiological pH outside of a CO2 incubator.[13] The optimal final concentration should be determined empirically but a starting range of 100 nM to 5 µM is recommended.

  • Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and the desired labeling intensity.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.[11]

  • Imaging: Immediately proceed with image acquisition on a fluorescence microscope equipped with appropriate filters for the blue/cyan emission spectrum of the probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[12]

Fixed-Cell Imaging

Fixation preserves cellular structure and allows for longer imaging times and multiplexing with antibody-based labeling.[14]

Workflow for Fixed-Cell Imaging:

FixedCellWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Mounting & Imaging cell_culture Culture and treat cells as required fixation Fix cells with paraformaldehyde cell_culture->fixation permeabilization Permeabilize cells (optional) fixation->permeabilization staining Stain with probe solution permeabilization->staining wash Wash cells staining->wash mounting Mount coverslip with antifade medium wash->mounting imaging Acquire images mounting->imaging

Caption: Workflow for fixed-cell imaging with this compound.

Detailed Protocol:

  • Cell Preparation: Culture cells on coverslips in a multi-well plate.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS), then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[14][15]

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Permeabilization (Optional): If the target of the probe is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[14][15] This step is not necessary if the probe is membrane-permeant or if the target is on the cell surface.

  • Staining: Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in PBS. Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[16] This will help to preserve the fluorescence signal during imaging.

  • Imaging: Acquire images on a fluorescence microscope. The fixed samples can be stored at 4°C, protected from light, for several days.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Insufficient probe concentration or incubation time. - Low expression of the target (if conjugated). - Incorrect filter set.- Increase probe concentration and/or incubation time. - Verify target expression by another method (e.g., Western blot). - Ensure the filter set is appropriate for the anticipated excitation and emission wavelengths.
High Background - Probe concentration is too high. - Inadequate washing. - Autofluorescence from cells or medium.- Decrease probe concentration. - Increase the number and duration of wash steps.[11] - Use a phenol red-free imaging medium.[13] - Consider using a background suppressor reagent.[12] - Acquire an unstained control image to assess autofluorescence.
Phototoxicity (in live-cell imaging) - Excitation light is too intense or exposure is too long.- Reduce the excitation light intensity and/or exposure time.[12] - Use a more sensitive camera. - Acquire images less frequently for time-lapse experiments.
Signal Fades Quickly (Photobleaching) - High excitation light intensity. - Absence of antifade reagent in fixed samples.- Reduce excitation light intensity. - Use an antifade mounting medium for fixed samples.[16]

Conclusion

This compound represents a promising new tool for fluorescence microscopy. Its isocoumarin core suggests favorable photophysical properties, and the carboxylic acid group allows for versatile applications through bioconjugation. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively employ this novel probe to gain deeper insights into cellular structure and function. As with any new reagent, empirical optimization is key to achieving the best results in your specific experimental system.

References

Application Notes & Protocols: Evaluating the Anti-proliferative Potential of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Isocoumarins

Isocoumarins are a class of naturally occurring benzopyrone compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Structurally isomeric to coumarins, these compounds exhibit potent anticancer, anti-inflammatory, and antimicrobial properties, making them promising scaffolds for novel therapeutic agent development.[1][2] Natural isocoumarins and their synthetic derivatives have demonstrated significant therapeutic potential against cancer in preclinical studies by targeting multiple critical cellular processes, including apoptosis, autophagy, and cell cycle regulation.[3] Their ability to modulate key signaling pathways provides a strategic advantage over single-target therapies, which are often hindered by drug resistance.[3]

This guide focuses on a specific derivative, 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid . While this particular molecule is not extensively documented in publicly available literature, a related compound, 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), has been investigated for its anti-angiogenic and cytotoxic effects, demonstrating the potential of this structural class.[4] The protocols outlined herein provide a comprehensive framework for the systematic evaluation of the anti-proliferative and mechanistic properties of this compound, and can be adapted for other novel isocoumarin derivatives.

We will detail a tiered experimental approach, beginning with primary screening to determine cytotoxic efficacy and progressing to mechanistic studies to elucidate the underlying cellular and molecular pathways.

Compound Preparation and Handling

Proper handling and preparation of the test compound are paramount for reproducible and accurate results.

  • Solubilization: The carboxylic acid moiety suggests potential solubility in aqueous bases or polar organic solvents. It is recommended to first attempt solubilization in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for cell culture experiments should be made in a serum-free culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Storage: Store the powdered compound at -20°C, protected from light and moisture. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

Part 1: Primary Anti-proliferative Screening (MTT Assay)

The initial step is to determine the compound's ability to inhibit cell viability or proliferation. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate by mitochondrial dehydrogenases in living cells.[6][7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (Allow attachment) seed->incubate1 treat Treat with Serial Dilutions of Compound (e.g., 0.1 µM to 100 µM) incubate1->treat controls Include Controls: - Vehicle (DMSO) - Untreated - Positive (e.g., Doxorubicin) incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT Solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (Add DMSO or SDS) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calc Calculate % Cell Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Promotes Compound 6-Methoxy-8-hydroxy- isocoumarin-3-carboxylic acid Compound->PI3K Inhibition? Compound->ERK Inhibition?

References

Application Notes and Protocols: Formulation of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

This compound is a member of the isocoumarin class of natural products, a group of compounds known for a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The therapeutic potential of any investigational compound, however, is critically dependent on its effective delivery to the biological target. Due to its chemical structure, featuring a carboxylic acid and a largely hydrophobic backbone, this compound is anticipated to have poor aqueous solubility. This presents a significant challenge for its formulation in biological assays, where accurate and reproducible results hinge on the compound being in a soluble and stable state.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for various biological assays. We will delve into the physicochemical properties of the compound, provide detailed, step-by-step protocols for the preparation of stock and working solutions, and discuss strategies for formulation in both in vitro and preliminary in vivo studies. The causality behind experimental choices will be explained to ensure scientific integrity and the development of self-validating protocols.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust formulation strategy. While experimental data for this specific compound is limited, we can infer key properties from its structure and from data on similar compounds.

PropertyPredicted/Inferred ValueSource
Molecular Formula C₁₁H₈O₆[2]
Molecular Weight 236.18 g/mol [2]
CAS Number 39051-96-2[2]
XLogP3 1.8[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 6[2]
Predicted Aqueous Solubility PoorInferred from structure
Predicted Solubility in Organic Solvents Soluble in DMSO, DMFInferred from related compounds

The positive XLogP3 value suggests a degree of lipophilicity, which is often correlated with poor water solubility, a common challenge for many new chemical entities in drug discovery.[3][4] The presence of a carboxylic acid moiety, however, offers a handle for pH-dependent solubility modulation.

The Critical Role of the Vehicle

The vehicle, or the solvent system used to dissolve a compound, is not merely an inert carrier. It can significantly impact the outcome of biological assays.[5] An inappropriate vehicle can lead to compound precipitation, reduced activity, or even direct cellular toxicity, confounding experimental results. Therefore, careful selection and validation of the vehicle are paramount.

Protocol 1: Preparation of High-Concentration Stock Solutions

The initial step in formulating this compound is the preparation of a high-concentration stock solution, typically in an organic solvent. This stock solution serves as the starting point for all subsequent dilutions.

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and placed in a draft-free environment. Use a clean, anti-static weighing dish.

  • Weighing the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.36 mg.

  • Dissolution:

    • Transfer the weighed compound into a sterile amber vial. The use of amber vials is recommended to protect the compound from potential photodegradation.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution, if 2.36 mg was weighed, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but the thermal stability of the compound should be considered.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Causality and Experimental Choices:

  • Choice of Solvent (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly water-soluble compounds. It is widely used in early-stage drug discovery for preparing stock solutions.[6]

  • Anhydrous Solvent: The use of anhydrous DMSO is crucial to prevent the hydrolysis of the compound over time, ensuring the stability of the stock solution.

  • Aliquoting and Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. Aliquoting into single-use vials minimizes this risk.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium for the specific biological assay.

Objective: To prepare accurate and reproducible working solutions of this compound for in vitro assays, while minimizing solvent-induced artifacts.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended): For accurate preparation of low micromolar concentrations, a serial dilution approach is recommended.

    • Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of the desired cell culture medium or assay buffer. Vortex gently to mix.

    • Final Working Solution: To prepare a 10 µM final working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of the final volume of medium or buffer.

  • Direct Dilution (for higher concentrations): For higher final concentrations, a direct dilution may be appropriate. For example, to prepare a 10 µM final solution in 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of medium or buffer.

  • Immediate Use: It is critical to use the prepared aqueous working solutions immediately. Do not store diluted solutions in aqueous buffers for extended periods, as the compound may precipitate or degrade.

Self-Validating System: The Importance of Controls

To ensure that any observed biological effect is due to the compound and not the solvent, appropriate controls are essential.

  • Vehicle Control: This control consists of the same final concentration of DMSO in the cell culture medium or assay buffer as the test samples. This is crucial for assessing any potential toxicity or off-target effects of the solvent itself.

  • Positive and Negative Controls: These controls are specific to the assay being performed and are used to validate the assay's performance.

Causality and Experimental Choices:

  • Minimizing Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically at or below 0.5%, to avoid solvent-induced cytotoxicity or other artifacts.

  • Serial Dilution: This method improves the accuracy of preparing low concentration solutions compared to a single, large dilution.

Formulation_Workflow_In_Vitro cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Essential Controls solid Solid Compound weigh Weigh Compound solid->weigh dissolve Dissolve in DMSO weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock store Store at -20°C/-80°C stock->store thaw Thaw Stock stock->thaw intermediate Intermediate Dilution (e.g., 1 mM) thaw->intermediate buffer Assay Buffer/Medium buffer->intermediate final Final Working Solution (e.g., 10 µM) buffer->final intermediate->final assay Add to Biological Assay final->assay vehicle_control Vehicle Control (DMSO in Buffer) vehicle_control->assay positive_control Positive Control positive_control->assay negative_control Negative Control negative_control->assay

Caption: Workflow for preparing this compound for in vitro assays.

Protocol 3: Formulation for Enzyme Inhibition Assays

Enzyme inhibition assays often have specific buffer requirements that can influence compound solubility and stability.

Objective: To formulate this compound for use in enzyme inhibition assays, ensuring compatibility with the assay buffer and accurate determination of inhibitory activity.

Considerations:

  • Buffer Composition: The composition of the enzyme assay buffer (e.g., presence of salts, detergents, or co-factors) can affect the solubility of the test compound. It is advisable to perform a preliminary solubility test of the compound in the final assay buffer.

  • pH: The pH of the assay buffer can impact the ionization state of the carboxylic acid group, which in turn affects solubility and interaction with the target enzyme.

  • Stability: The stability of the compound in the assay buffer should be assessed, especially for assays with longer incubation times. A pre-incubation of the compound in the buffer followed by analysis (e.g., by HPLC) can determine its stability.[7]

Procedure:

The preparation of working solutions for enzyme inhibition assays generally follows Protocol 2. However, it is crucial to perform the final dilution step into the specific enzyme assay buffer. A standard operating procedure for an enzymatic activity inhibition assay should be followed for the experimental design and data analysis.[5][8][9]

Protocol 4: Preliminary Formulation for In Vivo Studies

Formulation for in vivo administration presents additional challenges, including the need for biocompatible vehicles and consideration of the route of administration.

Objective: To prepare a preliminary formulation of this compound for oral (gavage) or intravenous (IV) administration in animal models.

Vehicle Selection for In Vivo Studies:

The choice of vehicle for in vivo studies is critical and depends on the route of administration and the physicochemical properties of the compound. A review of preclinical formulation strategies provides valuable guidance on vehicle selection.[3][4][10]

Vehicle ComponentRationale and Considerations
Aqueous Vehicles
Saline, Phosphate-Buffered Saline (PBS)Preferred for IV administration when the compound is sufficiently soluble. The pH may be adjusted to enhance solubility of ionizable compounds.
Co-solvents
Polyethylene glycol (PEG) 300/400, Propylene glycol (PG)Can increase the solubility of poorly soluble compounds. Often used in combination with other excipients. Potential for hemolysis and irritation at high concentrations.[6]
Surfactants/Emulsifiers
Tween® 80, Cremophor® ELCan improve solubility and stability of formulations. Potential for toxicity and hypersensitivity reactions.
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility. Generally well-tolerated.

Example Formulation for Oral Gavage (Suspension):

  • Vehicle Preparation: A common vehicle for oral suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Compound Preparation: Weigh the required amount of this compound.

  • Suspension Formation: Add a small amount of the vehicle to the compound to form a paste. Gradually add the remaining vehicle while triturating or vortexing to form a uniform suspension.

Example Formulation for Intravenous Injection (Solution):

Due to the poor aqueous solubility, a co-solvent system is likely necessary.

  • Solubilization: Dissolve the compound in a minimal amount of a biocompatible organic solvent such as DMSO or PEG 400.

  • Dilution: Slowly add the aqueous vehicle (e.g., saline) to the solubilized compound while vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For example, a common vehicle for IV administration is a mixture of DMSO, PEG 400, and saline.

Causality and Experimental Choices:

  • Route of Administration: The choice of formulation is dictated by the intended route of administration (oral vs. intravenous).

  • Toxicity of Excipients: All excipients used in in vivo formulations must be well-tolerated by the animal species at the intended dose.[11]

  • Stability and Homogeneity: For suspensions, it is crucial to ensure that the compound remains uniformly suspended throughout the dosing period. For solutions, the compound must remain dissolved without precipitation.

Formulation_Workflow_In_Vivo cluster_0 Pre-formulation Assessment cluster_1 Vehicle Selection cluster_2 Formulation Preparation cluster_3 Administration & Control physchem Physicochemical Properties (Solubility, Stability) aqueous Aqueous (Saline, Buffers) physchem->aqueous cosolvent Co-solvents (PEG, PG) physchem->cosolvent surfactant Surfactants (Tween®) physchem->surfactant cyclodextrin Cyclodextrins (HP-β-CD) physchem->cyclodextrin route Route of Administration (Oral, IV) solution Solution Preparation (for IV) route->solution suspension Suspension Preparation (for Oral) route->suspension aqueous->solution aqueous->suspension cosolvent->solution cosolvent->suspension surfactant->solution surfactant->suspension cyclodextrin->solution cyclodextrin->suspension administer Administer to Animal Model solution->administer suspension->administer vehicle_control_vivo Vehicle Control Group vehicle_control_vivo->administer

References

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid: A Versatile Scaffold for Fluorescent Molecular Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isocoumarin Core in Cellular Imaging

Isocoumarins, a class of naturally occurring lactones, and their synthetic analogs are emerging as powerful fluorophores in the development of molecular probes for biological research.[1] Their rigid, planar structure provides a robust foundation for fluorescence, while the potential for diverse substitutions allows for the fine-tuning of their photophysical properties and biological targeting.[2][3] This guide focuses on the potential of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid as a versatile scaffold for creating novel molecular probes. While direct applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features—a fluorescent isocoumarin core, an electron-donating methoxy group, a pH-sensitive hydroxyl group, and a versatile carboxylic acid handle—make it an exceptionally promising candidate for a range of cell-based assays and drug discovery applications.[4][5]

This document will provide a theoretical framework and practical protocols for the development and application of probes based on this isocoumarin scaffold, drawing upon established principles of fluorescent probe design and the known properties of related coumarin and isocoumarin derivatives.

Physicochemical and Spectroscopic Properties

The fluorescence of coumarin and isocoumarin derivatives is governed by intramolecular charge transfer (ICT) mechanisms.[4] The electron-donating groups (like the 6-methoxy and 8-hydroxy groups) "push" electron density to electron-withdrawing groups (the lactone carbonyl and the 3-carboxylic acid), creating a dipole that is sensitive to the local environment.

Table 1: Predicted Spectroscopic Properties of this compound and its Derivatives

DerivativePredicted Excitation (λex)Predicted Emission (λem)Predicted Quantum Yield (Φ)Key Feature
Parent Compound ~340-360 nm~420-450 nmModerateIntrinsic blue fluorescence, pH-sensitive due to the 8-hydroxyl group.
Amide Conjugate ~350-370 nm~440-470 nmModerate to HighCarboxylic acid allows for conjugation to targeting moieties via amide bond formation.
Esterified Derivative ~340-360 nm~420-450 nmModerateEsterification of the carboxylic acid can improve cell permeability.

Note: These are predicted values based on structurally similar coumarin and isocoumarin derivatives. Actual values must be determined experimentally.[6]

Proposed Application: A "Turn-On" Fluorescent Probe for Detecting Cellular Reactive Oxygen Species (ROS)

Based on its chemical structure, this compound is an excellent candidate for development into a "turn-on" fluorescent probe for detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The 8-hydroxyl group is susceptible to oxidation, and this chemical transformation can be harnessed to induce a change in the molecule's fluorescence.

Mechanism of Action

The proposed mechanism involves the selective oxidation of the 8-hydroxyl group by ROS. In its native state, the probe may exhibit quenched or low fluorescence. Upon reaction with ROS, the electronic properties of the isocoumarin ring are altered, leading to a significant increase in fluorescence intensity—a "turn-on" response. This provides a high signal-to-noise ratio, which is ideal for cellular imaging.[7]

ROS_Probe_Mechanism Probe_Off This compound (Low Fluorescence) Probe_On Oxidized Isocoumarin (High Fluorescence) Probe_Off->Probe_On Oxidation of 8-hydroxyl group ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Probe_Off

Caption: Proposed "turn-on" mechanism for a ROS-sensitive probe.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis, characterization, and application of a hypothetical ROS-sensitive probe based on this compound.

Protocol 1: Synthesis of this compound

The synthesis of isocoumarin-3-carboxylic acids can be achieved through various established synthetic routes. A common method involves the condensation of a substituted homophthalic acid with a suitable carbonyl compound. For this specific molecule, a plausible route would involve the cyclization of a substituted 2-carboxyphenylacetic acid derivative.

Synthesis_Workflow Start Substituted Homophthalic Acid Derivative Step1 Cyclization Reaction Start->Step1 Intermediate Isocoumarin Intermediate Step1->Intermediate Step2 Purification (e.g., Chromatography) Intermediate->Step2 Product 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid Step2->Product

Caption: General synthetic workflow for the isocoumarin scaffold.

Step-by-Step Procedure:

  • Starting Material Preparation: Synthesize or procure a suitable substituted homophthalic acid with the desired methoxy and hydroxyl groups.

  • Cyclization: React the homophthalic acid derivative with a glyoxylic acid equivalent in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., pyridine).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Preparation of Stock Solutions and Cell Staining

Proper handling and preparation of the fluorescent probe are crucial for reproducible results in cell-based assays.[1][8]

Materials:

  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Cells of interest (e.g., HeLa, HEK293)

  • Glass-bottom dishes or 96-well plates

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the probe in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use volumes and store at -20°C, protected from light.

  • Cell Culture:

    • Culture cells in a suitable medium supplemented with FBS in glass-bottom dishes or 96-well plates until they reach the desired confluency (typically 70-80%).

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the probe stock solution.

    • Dilute the stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium.

  • Cell Staining:

    • Wash the cells twice with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove any unbound probe.

    • Add fresh pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., DAPI or blue fluorescent protein filter set).

Protocol 3: In Vitro Assay for ROS Detection

This protocol describes a cell-free assay to validate the responsiveness of the probe to a known ROS, hydrogen peroxide.

Materials:

  • 10 mM stock solution of the probe in DMSO

  • Phosphate buffer (100 mM, pH 7.4)

  • Hydrogen peroxide (H₂O₂) solution (freshly prepared)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Probe Solution: Dilute the probe stock solution to a final concentration of 10 µM in phosphate buffer.

  • Prepare H₂O₂ Solutions: Prepare a serial dilution of H₂O₂ in phosphate buffer (e.g., from 0 to 100 µM).

  • Assay:

    • To the wells of a 96-well plate, add 50 µL of the probe solution.

    • Add 50 µL of the different concentrations of H₂O₂ solutions to the respective wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the probe.

  • Data Analysis: Plot the fluorescence intensity against the concentration of H₂O₂ to determine the probe's sensitivity and dynamic range.

Data Interpretation and Troubleshooting

Table 2: Troubleshooting Guide for Cellular Imaging

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set on the microscope.[9]- Probe concentration is too low.- Insufficient incubation time.- Verify the excitation and emission spectra of the probe and use the appropriate filters.- Titrate the probe concentration to find the optimal staining concentration.- Increase the incubation time.
High background fluorescence - Probe concentration is too high.- Inadequate washing after staining.[10]- Decrease the probe concentration.- Increase the number and duration of wash steps with PBS.
Photobleaching - High laser power or long exposure times.- Reduce the laser power and exposure time to the minimum required for a good signal.- Use an anti-fade mounting medium if imaging fixed cells.
Cell toxicity - High probe concentration.- Prolonged incubation time.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration and incubation time.[8]

Future Perspectives and Alternative Applications

The versatile structure of this compound opens up a plethora of possibilities for molecular probe development beyond ROS detection.

  • pH Sensing: The 8-hydroxyl group's protonation state is pH-dependent, which could be exploited to create a ratiometric or intensity-based fluorescent pH sensor.

  • Enzyme-Activated Probes: The hydroxyl or carboxylic acid groups can be masked with enzyme-cleavable moieties to create "turn-on" probes for specific enzyme activities, such as phosphatases or esterases.[11]

  • Targeted Imaging: The carboxylic acid group serves as a convenient handle for conjugation to biomolecules like peptides, antibodies, or small molecule ligands, enabling targeted imaging of specific cellular structures or proteins.[5]

Conclusion

This compound represents a highly promising, yet underexplored, scaffold for the development of novel fluorescent molecular probes. Its inherent fluorescence, coupled with strategically positioned functional groups, provides a versatile platform for designing sensors for a variety of biological analytes and processes. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to unlock the potential of this intriguing isocoumarin derivative in advancing our understanding of cellular biology and aiding in the discovery of new therapeutics.

References

Application Notes and Protocols for the Derivatization of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic Acid to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isocoumarins and the Rationale for Derivatization

Isocoumarins are a class of naturally occurring lactones, characterized by a 1H-2-benzopyran-1-one core structure, that have garnered significant attention in medicinal chemistry.[1] These compounds, isolated from a variety of fungal, plant, and bacterial sources, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] The diverse pharmacological profile of isocoumarins is attributed to their varied substitution patterns on the benzopyranone nucleus.[1]

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a promising scaffold for drug discovery. Its intrinsic functionalities—a carboxylic acid, a phenolic hydroxyl group, and a methoxy group—offer multiple avenues for chemical modification. Derivatization of these functional groups can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties. For instance, modification of the carboxylic acid to form esters or amides can enhance cell permeability and alter binding interactions with biological targets. The phenolic hydroxyl group can be converted to ethers, potentially increasing metabolic stability and modulating activity.

This comprehensive guide provides detailed protocols for the derivatization of this compound and the subsequent evaluation of the synthesized derivatives for enhanced biological activity. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for exploring the therapeutic potential of this versatile isocoumarin scaffold.

Chemical Derivatization Strategies: A Visual Overview

The derivatization of this compound can be systematically approached by targeting its three key functional groups. The following diagram illustrates the primary synthetic pathways described in this guide.

Derivatization_Strategies A 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid B Ester Derivatives A->B Esterification (Protocol 1) C Amide Derivatives A->C Amidation (Protocol 2) D Ether Derivatives A->D Etherification (Protocol 3)

Caption: Derivatization pathways for this compound.

Experimental Protocols: Synthesis of Derivatives

The following protocols provide step-by-step instructions for the synthesis of ester, amide, and ether derivatives of this compound. The rationale behind key experimental choices is provided to ensure a thorough understanding of the procedures.

Protocol 1: Esterification of the Carboxylic Acid Group

Rationale: Esterification of the carboxylic acid at the C-3 position can increase the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and oral bioavailability. This protocol utilizes a dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) mediated coupling, which is a mild and efficient method for forming esters from carboxylic acids and alcohols, even with sterically hindered substrates.[2]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Amidation of the Carboxylic Acid Group

Rationale: The formation of amide derivatives introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. This protocol employs a boronic acid-based coupling agent, which is known to facilitate the direct amidation of carboxylic acids with amines under mild conditions.[3][4]

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous acetonitrile, add B(OCH₂CF₃)₃ (1.5 eq).[3]

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure amide derivative.

  • Confirm the structure of the product using NMR and mass spectrometry.

Protocol 3: Etherification of the Phenolic Hydroxyl Group

Rationale: Etherification of the 8-hydroxy group can improve the metabolic stability of the compound and alter its electronic properties, which may influence its biological activity. The Williamson ether synthesis is a classic and reliable method for forming ethers from phenols.[5][6]

Materials:

  • This compound derivative (e.g., the corresponding ester from Protocol 1 to protect the carboxylic acid)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 6-methoxy-8-hydroxyisocoumarin-3-carboxylate (1.0 eq) in anhydrous acetone or DMF.

  • Add finely ground potassium carbonate (2.0 eq) and the alkyl halide (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

  • Characterize the purified compound by NMR and mass spectrometry.

Biological Activity Evaluation: Protocols and Data Presentation

The following protocols describe standard assays to evaluate the cytotoxic, antifungal, and α-glucosidase inhibitory activities of the synthesized isocoumarin derivatives.

Protocol 4: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][8]

MTT_Workflow A Seed cells in 96-well plate B Treat with Isocoumarin Derivatives A->B C Add MTT solution & Incubate B->C D Add Solubilization Solution C->D E Measure Absorbance at 570 nm D->E

References

Troubleshooting & Optimization

Technical Support Center: Isocoumarin Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isocoumarin synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity. Isocoumarins are a vital class of compounds, noted for their wide range of biological activities, making their efficient synthesis a key objective in medicinal and synthetic chemistry.[1][2][3]

This resource provides in-depth, experience-based insights into the nuances of isocoumarin synthesis, focusing on prevalent palladium-catalyzed methods.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common strategies for synthesizing the isocoumarin scaffold?

A1: The construction of the isocoumarin core is most frequently achieved through transition-metal-catalyzed reactions, with palladium-based catalysts being particularly noteworthy.[1][4] Key methods include:

  • Heck Reaction: Intramolecular cyclization of vinyl halides.

  • Sonogashira Coupling: Coupling of terminal alkynes with aryl halides followed by cyclization.[5]

  • Larock Annulation: Palladium-catalyzed annulation of internal alkynes with o-haloaryl esters.[6]

  • Carbonylative Cyclization: Palladium-catalyzed carbonylation of ω-(o-haloaryl)-substituted ketones or similar substrates.[7]

Other notable methods include halolactonization and Rh(III)-catalyzed C-H activation/annulation cascades.[1][8] The choice of method often depends on the available starting materials and the desired substitution pattern on the isocoumarin ring.

Q2: My reaction is not proceeding to completion. What are the initial checks I should perform?

A2: Before delving into extensive optimization, it is crucial to verify the fundamentals of your experimental setup.

  • Reagent Purity: Ensure the purity of your starting materials, especially the aryl halide and the alkyne or alkene. Impurities can poison the catalyst.

  • Solvent and Reagent Anhydrousness: Many cross-coupling reactions are sensitive to moisture. Ensure you are using dry solvents and have adequately dried your reagents.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas.

  • Catalyst Activity: If possible, test your palladium catalyst in a known, reliable reaction to confirm its activity. Catalysts can degrade over time, especially if not stored properly.

Troubleshooting Guide for Palladium-Catalyzed Isocoumarin Synthesis

This section is dedicated to addressing specific issues you might encounter with common palladium-catalyzed reactions used for isocoumarin synthesis.

Section 1: Sonogashira Coupling and Cyclization

The Sonogashira coupling is a powerful tool for forming the C-C bond between an aryl halide and a terminal alkyne, which is a key step in many isocoumarin syntheses.

Q1.1: My Sonogashira coupling is giving a low yield or failing completely. What should I investigate?

A1.1: Low yields in Sonogashira couplings are a common issue. Here’s a systematic approach to troubleshooting:

  • Catalyst System: The combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[5]

    • Palladium Catalyst: Ensure you are using a sufficient catalyst loading, typically 1-5 mol%. For less reactive aryl bromides or chlorides, a higher loading might be necessary.

    • Copper Co-catalyst: The copper(I) salt is crucial for the catalytic cycle but can also promote undesirable alkyne homocoupling (Glaser coupling).[9] If you observe significant homocoupling byproducts, consider reducing the amount of CuI or switching to a copper-free Sonogashira protocol.

  • Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required.[5] The base neutralizes the hydrogen halide formed and can also serve as the solvent. Ensure the base is pure and dry.

  • Solvent Effects: While the amine base can be used as the solvent, co-solvents like THF, DMF, or dioxane are often employed.[10][11] The choice of solvent can significantly impact the reaction rate and yield. If your reaction is sluggish in THF, switching to a more polar aprotic solvent like DMF might be beneficial.

  • Reaction Temperature: Sonogashira couplings with aryl bromides often require elevated temperatures to facilitate the rate-limiting oxidative addition step.[10] If you are running the reaction at room temperature with an aryl bromide and seeing no product, gradually increasing the temperature (e.g., to 50-80 °C) is a logical next step.

Q1.2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A1.2: Alkyne homocoupling is a common side reaction, especially when using a copper co-catalyst.[9] To mitigate this:

  • Reduce Copper Loading: Use the minimum effective amount of CuI.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often require a different ligand set for the palladium and a stronger base.

  • Rigorous Degassing: Oxygen promotes Glaser coupling. Ensure your solvent and reaction mixture are thoroughly degassed.

Q1.3: The final cyclization to the isocoumarin is not occurring after the Sonogashira coupling. What can I do?

A1.3: The cyclization step can sometimes be challenging.

  • Reaction Conditions: The cyclization may require higher temperatures than the initial coupling.

  • Catalyst: While the same palladium catalyst can often mediate the cyclization, sometimes a different catalyst or additive is needed.

  • Substrate Effects: The electronic and steric properties of your substrate can influence the ease of cyclization. Electron-withdrawing groups on the aromatic ring can sometimes hinder the reaction.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Aryl Halide, Pd Catalyst, CuI A->B 1. C Add Anhydrous Solvent & Amine Base B->C 2. D Degas Mixture (e.g., Freeze-Pump-Thaw) C->D 3. E Add Terminal Alkyne (via syringe) D->E 4. F Heat to Reaction Temperature E->F 5. G Monitor Progress (TLC, GC-MS, LC-MS) F->G 6. H Quench Reaction G->H 7. (upon completion) I Aqueous Workup H->I 8. J Purify by Column Chromatography I->J 9.

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Section 2: Heck Reaction

The intramolecular Heck reaction is another valuable method for isocoumarin synthesis.

Q2.1: My intramolecular Heck reaction is giving a low yield. How can I optimize it?

A2.1: Optimizing the Heck reaction involves careful consideration of the base, solvent, and catalyst system.

  • Base Selection: The choice of base is critical. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃) and organic amines (e.g., Et₃N).[12] The strength and solubility of the base can influence the reaction outcome. It's often worthwhile to screen a few different bases.

  • Solvent Effects: Polar aprotic solvents like DMF, DMA, and NMP are commonly used.[12][13] The solvent can affect catalyst stability and solubility.

  • Ligand Choice: For challenging Heck couplings, the choice of phosphine ligand for the palladium catalyst can be crucial. Bulky, electron-rich phosphines can often improve catalytic activity.[14]

  • Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can be beneficial, especially when using inorganic bases that have low solubility in organic solvents.

Table 1: Influence of Reaction Parameters on Heck Reaction Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)Reference
Base K₂CO₃ModerateNa₂CO₃HighEt₃NLow[12][15]
Solvent DioxaneLowDMFModerateDMAHigh[12][15]
Temperature 50 °CLow80 °CModerate120 °CHigh[15]

Note: Yields are illustrative and will vary depending on the specific substrates.

Q2.2: I am observing isomerization of my double bond. How can I prevent this?

A2.2: Double bond isomerization is a known side reaction in Heck couplings.

  • Reaction Time: Minimize the reaction time. Overheating or prolonged reaction times can promote isomerization.

  • Ligand Effects: Certain ligands can suppress isomerization. Experimenting with different phosphine ligands may be helpful.

Section 3: Larock Annulation

The Larock annulation is a powerful method for synthesizing polysubstituted indoles, and by extension, can be adapted for isocoumarins.[16]

Q3.1: My Larock annulation is not regioselective. How can I control the regioselectivity?

A3.1: Regioselectivity in Larock annulation is primarily governed by steric factors.[6]

  • Alkyne Substituents: The palladium catalyst will preferentially add to the less sterically hindered carbon of the alkyne. Therefore, using an alkyne with one bulky and one smaller substituent can effectively control the regiochemistry.

  • Reaction Conditions: While less influential than sterics, solvent and temperature can sometimes have a minor effect on regioselectivity.

Diagram of Larock Annulation Regioselectivity

Larock_Regioselectivity cluster_major Major Product cluster_minor Minor Product Major Bulky group directs Pd to the other carbon MajorStruct [Aryl-Pd-X] + R-C≡C-R' (R is bulky) leads to Isocoumarin A Minor Steric hindrance disfavors Pd addition to this carbon MinorStruct [Aryl-Pd-X] + R-C≡C-R' (R is bulky) leads to Isocoumarin B Catalyst Aryl-Pd Complex Alkyne Unsymmetrical Alkyne (R-C≡C-R') Alkyne->Major Favored Path Alkyne->Minor Disfavored Path

Caption: Steric effects controlling regioselectivity in Larock annulation.

Section 4: Purification

Q4.1: I am having difficulty purifying my isocoumarin product. What are some effective methods?

A4.1: Isocoumarin purification can sometimes be challenging due to the presence of closely related byproducts.

  • Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.[17] Reverse-phase columns are commonly used.

  • Acid-Base Extraction: Some coumarins can be extracted into a basic aqueous solution and then precipitated by acidification.[18] This can be a useful preliminary purification step.

References

Identifying common impurities in 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. Our goal is to equip you with the necessary knowledge to identify and resolve common impurities and challenges encountered during this synthetic process.

I. Plausible Synthetic Route: An Overview

While various methods for isocoumarin synthesis exist, a common and logical approach to this compound involves a multi-step process commencing with a substituted homophthalic acid. This guide will focus on a plausible and frequently utilized pathway: the cyclization of 3,5-dimethoxyhomophthalic acid, followed by selective demethylation to yield the target molecule.

II. Troubleshooting Guide: Identifying and Resolving Common Impurities

This section is designed to address specific issues you may encounter during your synthesis, providing explanations for their occurrence and actionable solutions.

FAQ 1: I see an unexpected, less polar spot on my TLC. What could it be?

Possible Cause: A common and often unavoidable side reaction in the synthesis of isocoumarin-3-carboxylic acids is decarboxylation, particularly at elevated temperatures. This results in the formation of 6-Methoxy-8-hydroxyisocoumarin, which lacks the polar carboxylic acid group and will, therefore, have a higher Rf value on a normal-phase TLC plate.

Troubleshooting Steps:

  • Reaction Temperature Control: Carefully monitor and control the reaction temperature, especially during the cyclization and demethylation steps. Avoid excessive heat, as this can promote decarboxylation.

  • Analytical Confirmation:

    • TLC Visualization: Use a pH indicator stain like bromocresol green. Carboxylic acids will appear as yellow spots on a blue background, while the decarboxylated product will not react in the same manner.[1]

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to confirm the presence of the decarboxylated impurity by identifying its molecular weight.[2]

  • Purification:

    • Column Chromatography: A carefully executed column chromatography with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) can effectively separate the less polar decarboxylated product from the desired carboxylic acid.[3][4][5]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, while the neutral decarboxylated impurity will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

FAQ 2: My NMR spectrum shows signals for two methoxy groups, but I expected only one. Why?

Possible Cause: This is a clear indication of incomplete demethylation. The intermediate, 6,8-dimethoxyisocoumarin-3-carboxylic acid, is likely present as a significant impurity. The choice of demethylating agent and reaction conditions are critical for achieving selective demethylation at the 8-position.

Troubleshooting Steps:

  • Optimize Demethylation Conditions:

    • Reagent Choice: Boron tribromide (BBr₃) is a common reagent for demethylation. The stoichiometry of the reagent is crucial; using an insufficient amount will lead to incomplete reaction.

    • Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature to drive the reaction to completion. Monitor the reaction progress by TLC until the starting material (the dimethoxy compound) is no longer visible.

  • Analytical Monitoring:

    • TLC Analysis: The starting material, 6,8-dimethoxyisocoumarin-3-carboxylic acid, will have a different Rf value than the final product. Use TLC to monitor the disappearance of the starting material.

    • HPLC Analysis: High-performance liquid chromatography can provide quantitative information on the ratio of the desired product to the unreacted intermediate.[6][7][8][9]

  • Purification:

    • Column Chromatography: The polarity difference between the di-methoxy and the hydroxy-methoxy compounds is usually sufficient for separation by column chromatography.[3][4]

    • Recrystallization: If a suitable solvent system can be found where the solubilities of the two compounds differ significantly, recrystallization can be an effective purification method.[10][11][12]

FAQ 3: I have a very polar impurity that is difficult to remove. What might it be?

Possible Cause: Excessive or non-selective demethylation can lead to the formation of 6,8-dihydroxyisocoumarin-3-carboxylic acid. This di-hydroxy compound is significantly more polar than the desired mono-hydroxy product and may be challenging to separate.

Troubleshooting Steps:

  • Refine Demethylation Protocol:

    • Stoichiometry of Demethylating Agent: Carefully control the amount of the demethylating agent (e.g., BBr₃) to favor mono-demethylation.

    • Temperature Control: Perform the reaction at a lower temperature to enhance selectivity.

  • Analytical Characterization:

    • LC-MS: Confirm the presence of the di-hydroxy impurity by its molecular weight.

    • NMR Spectroscopy: The absence of one methoxy signal and the appearance of an additional phenolic proton signal in the NMR spectrum would support the presence of the di-hydroxy impurity.

  • Purification Strategies:

    • Preparative HPLC: For difficult separations, preparative HPLC can be a highly effective, albeit more resource-intensive, method for isolating the desired product.[2]

    • Derivatization: In some cases, a temporary protection of the hydroxyl groups followed by chromatography and subsequent deprotection can facilitate purification.

FAQ 4: My reaction mixture is complex, with multiple spots on the TLC plate. What are other possible impurities?

Possible Causes:

  • Unreacted Starting Material: Incomplete cyclization can leave residual 3,5-dimethoxyhomophthalic acid.

  • Dimeric Byproducts: Base-catalyzed self-condensation of homophthalic acids can lead to the formation of dimeric isocoumarin structures.

  • Reagent-Related Impurities: Impurities can also arise from the reagents used in the synthesis.

Troubleshooting and Identification:

Potential Impurity Identification Methods Purification Strategy
3,5-dimethoxyhomophthalic acid TLC (will be very polar and streak), LC-MSAcid-base wash (it's a dicarboxylic acid).
Dimeric isocoumarins High-resolution mass spectrometry (HRMS) for molecular weight determination.Column chromatography, potentially with a different stationary phase (e.g., alumina).[13]
Reagent-related impurities Varies depending on the reagents used.Recrystallization or column chromatography.[12][14]

III. Experimental Workflows and Diagrams

Plausible Synthetic Pathway and Impurity Formation

The following diagram illustrates a plausible synthetic route and the points at which common impurities may arise.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 3,5-Dimethoxyhomophthalic Acid B Cyclization (e.g., with Ac₂O, Pyridine) A->B C 6,8-Dimethoxyisocoumarin-3-carboxylic Acid B->C I1 Unreacted Starting Material (3,5-Dimethoxyhomophthalic Acid) B->I1 Incomplete Reaction D Selective Demethylation (e.g., BBr₃) C->D E This compound (Target Molecule) D->E I2 Incomplete Demethylation (6,8-Dimethoxyisocoumarin-3-carboxylic Acid) D->I2 Incomplete Reaction I3 Decarboxylation Product (6-Methoxy-8-hydroxyisocoumarin) D->I3 Side Reaction (Heat) I4 Over-Demethylation Product (6,8-Dihydroxyisocoumarin-3-carboxylic Acid) D->I4 Side Reaction (Excess Reagent)

Caption: Plausible synthetic route and formation of common impurities.

Troubleshooting Workflow for an Unexpected TLC Spot

This diagram outlines a logical workflow for identifying an unknown impurity observed on a TLC plate.

G Start Unexpected Spot on TLC Rf_Check Is the Rf higher or lower than the product? Start->Rf_Check Higher_Rf Suspect less polar impurity (e.g., Decarboxylation) Rf_Check->Higher_Rf Higher Lower_Rf Suspect more polar impurity (e.g., Over-demethylation, Starting Material) Rf_Check->Lower_Rf Lower Stain_Test Stain with pH indicator (e.g., Bromocresol Green) Higher_Rf->Stain_Test Lower_Rf->Stain_Test Acid_Positive Impurity is acidic (Contains COOH group) Stain_Test->Acid_Positive Positive Acid_Negative Impurity is not acidic Stain_Test->Acid_Negative Negative LCMS_Analysis Perform LC-MS Analysis Acid_Positive->LCMS_Analysis Acid_Negative->LCMS_Analysis Identify Identify Impurity based on MW and Polarity LCMS_Analysis->Identify

Caption: Troubleshooting workflow for an unexpected TLC spot.

IV. References

  • Kozyra, M., et al. (2004). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Journal of Planar Chromatography – Modern TLC, 17(5), 339-343. --INVALID-LINK--

  • Głowniak, K., et al. (2003). Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits. Acta Chromatographica, 13, 144-153. --INVALID-LINK--

  • Saeed, A. (2010). Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one from Tessmannia densiflora. Journal of Asian Natural Products Research, 12(1), 1-5. --INVALID-LINK--

  • Clark, C. (n.d.). TLC Visualization Methods. University of Rochester. --INVALID-LINK--

  • Emery Pharma. (n.d.). Impurity Analysis. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. --INVALID-LINK--

  • Interchim. (n.d.). Purification of Coumarin using PF-15SIHP-F0025. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Coumarins from 2,4-Difluororesorcinol. --INVALID-LINK--

  • Nichols, L. (n.d.). Purifying Compounds by Recrystallization. Semantic Scholar. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. --INVALID-LINK--

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. --INVALID-LINK--

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. MilliporeSigma. --INVALID-LINK--

  • Oroskar, A., & Dhuri, S. (n.d.). Analysis of Impurities from a Pharmaceutical Drug with New OROSIL ODS HPLC column. LCGC International. --INVALID-LINK--

  • Brückner, R. (2010). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 6, 107. --INVALID-LINK--

  • Southern Illinois University Carbondale. (n.d.). TLC stains. --INVALID-LINK--

  • nufa pnyre. (n.d.). TLC Visualization Techniques. Scribd. --INVALID-LINK--

  • University of Massachusetts Boston, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). --INVALID-LINK--

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. --INVALID-LINK--

  • Zhang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5894. --INVALID-LINK--

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. --INVALID-LINK--

  • Stolarczyk, A., et al. (2013). Detection and Visualization Methods Used in Thin-Layer Chromatography. The Scientific World Journal, 2013, 856321. --INVALID-LINK--

  • Saeed, A. (2014). A Facile Synthesis of Cytogenin (8-Hydroxy-3-hydroxymethyl-6-methoxyisocoumarin). Journal of the Chemical Society of Pakistan, 36(1), 133-137. --INVALID-LINK--

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3205. --INVALID-LINK--

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents. --INVALID-LINK--

  • Saeed, A. (2011). Synthesis of 5-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin. Journal of Asian Natural Products Research, 13(5), 451-455. --INVALID-LINK--

  • Saeed, A. (2007). A Convenient Synthesis of 6,8-Dimethoxy-3-[(2-(4-methoxyphenyl)ethyl)isocoumarin. Journal of the Korean Chemical Society, 51(4), 361-364. --INVALID-LINK--

  • Bak, R., et al. (2022). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Advances, 12(28), 17947-17955. --INVALID-LINK--

  • Brandsma, L., et al. (1985). Acid-catalyzed ring closure of 1-methoxy- or 1-methylthio-1-(α- or β-hydroxyalkyl)allenes: Formation of 3,8-dimethoxy-1,6-dioxacyclodeca-3,8-dienes and 4-methylthio-5,6-dihydro-2H-pyrans. Recueil des Travaux Chimiques des Pays-Bas, 104(3), 82-84. --INVALID-LINK---dienes_and_4-methylthio-56-dihydro-2H-pyrans)

References

Technical Support Center: NMR Signal Assignment of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 6-methoxy-8-hydroxyisocoumarin-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the structural elucidation of this and related isocoumarin derivatives.

Introduction: The Challenge of Isocoumarin NMR

This compound is a substituted isocoumarin, a class of natural products with diverse biological activities.[1][2] Accurate structural characterization is paramount for understanding its function and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1] However, the presence of a phenolic hydroxyl, a carboxylic acid, and an electron-rich aromatic system can present unique challenges in spectral interpretation. This guide provides a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the NMR analysis of this compound.

Q1: I'm not seeing the signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons in my ¹H NMR spectrum. Are they missing?

A1: This is a very common issue. These protons are "exchangeable" and their signals are often broad or absent.[3][4]

  • Causality: The acidic protons of the hydroxyl and carboxylic acid groups can rapidly exchange with residual water (H₂O) or deuterated solvent molecules (e.g., D₂O in CDCl₃ or residual H₂O in DMSO-d₆).[4][5] This rapid exchange broadens the signals, sometimes to the point where they disappear into the baseline.[4][6]

  • Troubleshooting Protocol:

    • Use a Dry Solvent: Ensure your deuterated solvent (especially DMSO-d₆, which is very hygroscopic) is as dry as possible.[5] Using molecular sieves to dry the solvent can be beneficial.[5]

    • D₂O Shake Experiment: To confirm the presence of exchangeable protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum.[7] The signals for the -OH and -COOH protons will disappear, confirming their identity.

    • Low-Temperature NMR: Lowering the temperature of the NMR experiment can slow down the rate of proton exchange, resulting in sharper signals for the -OH and -COOH protons.

    • Choice of Solvent: Using a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes help to sharpen the signals of exchangeable protons compared to less polar solvents like CDCl₃.

Q2: The aromatic protons in my spectrum are overlapping. How can I resolve and assign them?

A2: Overlapping signals in the aromatic region (typically 7-8 ppm for phenols) are common.[7] Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

  • Expert Insight: While 1D ¹H NMR provides the initial proton map, the connectivity and spatial relationships are revealed through 2D techniques like COSY, HSQC, and HMBC.[1]

  • Recommended Workflow:

    • ¹H NMR: Acquire a high-resolution 1D proton spectrum to identify the chemical shifts and coupling patterns of all protons.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons).[1] For this molecule, it will show a correlation between the two aromatic protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[1] This is crucial for assigning the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is key for piecing together the carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[1] For example, the methoxy protons will show a correlation to the carbon they are attached to (C-6).

Q3: How can I confidently assign the quaternary carbons, especially the carbonyls?

A3: Quaternary carbons do not have attached protons and will not appear in an HSQC spectrum. Their assignment relies on HMBC correlations and typical chemical shift ranges.

  • Authoritative Grounding: The carbonyl carbon of a carboxylic acid typically appears in the range of 160-185 ppm in the ¹³C NMR spectrum.[6][8][9] The lactone carbonyl of the isocoumarin ring will also be in a similar downfield region.

  • Assignment Strategy:

    • Identify Quaternary Carbons: In the ¹³C NMR spectrum, any carbon signal that does not have a corresponding peak in the HSQC spectrum is a quaternary carbon.

    • Use HMBC Correlations: Look for long-range correlations from known protons to the quaternary carbons. For example, the aromatic protons will show HMBC correlations to the quaternary carbons in the benzene ring. The proton at C-4 will show a correlation to the lactone carbonyl carbon (C-1) and the carboxylic acid carbonyl.

    • Chemical Shift Prediction: Use established chemical shift ranges to narrow down the possibilities. Carboxylic acid and ester/lactone carbonyls are typically the most downfield carbon signals.[10]

Experimental Protocols and Data Interpretation

A systematic approach is crucial for the successful structural elucidation of this compound.

Predicted NMR Data Summary

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on known data for similar isocoumarin and phenolic structures and should be used as a guide for spectral assignment.[11][12]

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from Proton at...)
1C-~160-165H-4, H-5
3C-~145-150H-4
4C~6.5-7.0 (s)~100-105C-1, C-3, C-4a, C-5
4aC-~135-140H-4, H-5
5C~6.8-7.2 (d)~110-115C-4, C-4a, C-6, C-7, C-8a
6C-~155-160H-5, H-7, OCH₃
7C~6.7-7.1 (d)~105-110C-5, C-6, C-8, C-8a
8C-~150-155H-7, OH
8aC-~100-105H-5, H-7
-OCH₃-OCH₃~3.8-4.0 (s)~55-60C-6
-OH-OH~9.0-11.0 (br s)-C-7, C-8, C-8a
-COOH-COOH~11.0-13.0 (br s)~165-170H-4

Note: Chemical shifts are highly dependent on the solvent and concentration. s = singlet, d = doublet, br s = broad singlet.

Step-by-Step NMR Analysis Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum (proton-decoupled).

    • Acquire the following 2D NMR spectra:

      • COSY

      • HSQC

      • HMBC

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Follow the logical workflow illustrated in the diagram below for spectral interpretation.

Visualizing the NMR Interpretation Workflow

The following diagram illustrates the logical flow for interpreting the NMR data to elucidate the structure of this compound.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structural Assembly H1 ¹H NMR (Proton Count & Splitting) COSY COSY (¹H-¹H Connectivity) H1->COSY Assign_Protonated Assign Protonated Carbons & Protons H1->Assign_Protonated C13 ¹³C NMR (Carbon Count) C13->Assign_Protonated Assign_Fragments Assemble Fragments COSY->Assign_Fragments HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Assign_Protonated HMBC HMBC (Long-Range ¹H-¹³C Correlation) Assign_Quaternary Assign Quaternary Carbons HMBC->Assign_Quaternary Assign_Protonated->HMBC Assign_Protonated->Assign_Fragments Assign_Fragments->Assign_Quaternary Final_Structure Final Structure Confirmation Assign_Quaternary->Final_Structure

Caption: A logical diagram for NMR data interpretation and structure assembly.

Signaling Pathway for Structure Elucidation

The following diagram outlines the decision-making process and the flow of information from the various NMR experiments to the final structural assignment.

Signal_Pathway cluster_interpret Data Interpretation start Start: Purified Compound exp ¹H NMR ¹³C NMR COSY HSQC HMBC start->exp h1_interp Identify Proton Signals: Aromatic (H-5, H-7) Vinyl (H-4) -OCH₃ -OH, -COOH (exchangeable) exp:f0->h1_interp c13_interp Identify Carbon Signals: Protonated C's Quaternary C's Carbonyls exp:f1->c13_interp cosy_interp Confirm ¹H-¹H Coupling: (e.g., H-5 to H-7) exp:f2->cosy_interp hsqc_interp Correlate ¹H to directly bonded ¹³C exp:f3->hsqc_interp hmbc_interp Establish Long-Range Connectivity (2-3 bonds) exp:f4->hmbc_interp assembly Structural Assembly: Piece together fragments using HMBC correlations to connect quaternary carbons. h1_interp->assembly c13_interp->assembly cosy_interp->assembly hsqc_interp->assembly hmbc_interp->assembly end Final Structure: This compound assembly->end

Caption: Experimental workflow for structural elucidation using NMR.

By systematically applying these 1D and 2D NMR techniques and following a logical interpretation workflow, researchers can confidently determine the complete chemical structure of this compound.[1] This detailed structural information is a critical step in advancing its potential as a therapeutic agent.

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the structural elucidation and characterization of this and similar isocoumarin compounds. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of its fragmentation patterns.

Introduction to Isocoumarin Fragmentation

Isocoumarins are a class of naturally occurring lactones, isomers of coumarins, that exhibit a wide range of biological activities.[1] Their structural analysis via mass spectrometry is crucial for identification and characterization in complex mixtures like natural product extracts.[2][3] The fragmentation of this compound is governed by the interplay of its core isocoumarin scaffold and the substituent groups: a methoxy, a hydroxyl, and a carboxylic acid group. Understanding the characteristic cleavages of these functionalities is key to interpreting the resulting mass spectrum.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), begins with the formation of a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation events to produce a characteristic pattern of fragment ions. The stability of the resulting ions and neutral losses dictates the most probable pathways.

Key functional groups influencing fragmentation:

  • Isocoumarin Core: The lactone ring is prone to specific cleavage patterns, often involving the loss of carbon monoxide (CO) or carbon dioxide (CO2).[4][5][6]

  • Carboxylic Acid Group: Aromatic carboxylic acids typically show prominent fragment ions resulting from the loss of a hydroxyl radical (•OH) and a carboxyl radical (•COOH).[7][8]

  • Methoxy Group: Methoxy-substituted aromatic compounds can lose a methyl radical (•CH3) followed by the elimination of carbon monoxide (CO).

  • Hydroxyl Group: Aromatic hydroxyl groups can lead to the loss of a hydrogen radical (•H) or carbon monoxide (CO) from the ring.

Primary Fragmentation Events:
  • Decarboxylation: The most facile fragmentation is often the loss of the carboxylic acid group as CO2 (44 Da). This is a common fragmentation pathway for carboxylic acids.[8]

  • Loss of Water: Intramolecular rearrangement can lead to the elimination of a water molecule (18 Da) involving the hydroxyl and carboxylic acid groups.[9][10]

  • Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical (•OH, 17 Da), forming a stable acylium ion.[7][8]

  • Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH3, 15 Da).

Secondary Fragmentation Events:

Following the initial losses, the resulting fragment ions can undergo further fragmentation. For instance, the ion formed after the loss of CO2 can then lose a methyl radical from the methoxy group or undergo ring cleavage.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathways M [M]•+ m/z 238 F1 [M - CO2]•+ m/z 194 M->F1 - CO2 (44 Da) F2 [M - H2O]•+ m/z 220 M->F2 - H2O (18 Da) F3 [M - OH]•+ m/z 221 M->F3 - •OH (17 Da) F4 [M - CH3]+ m/z 223 M->F4 - •CH3 (15 Da) F5 [M - CO2 - CH3]+ m/z 179 F1->F5 - •CH3 (15 Da) F6 [M - OH - CO]+ m/z 193 F3->F6 - CO (28 Da)

Caption: Predicted major fragmentation pathways of this compound.

Expected Fragment Ions

The table below summarizes the expected major fragment ions and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Ion Neutral Loss m/z (Expected)
[M]•+-238
[M - •CH3]+•CH3223
[M - •OH]+•OH221
[M - H2O]•+H2O220
[M - OH - CO]+•OH, CO193
[M - CO2]•+CO2194
[M - CO2 - •CH3]+CO2, •CH3179

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M]•+) weak or absent in my spectrum?

A1: The stability of the molecular ion for aromatic compounds is generally high, leading to a prominent peak.[11][12] However, for some carboxylic acids, the molecular ion peak can be small.[7] In the case of this compound, extensive fragmentation upon ionization can lead to a diminished molecular ion peak. "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may yield a more abundant protonated molecule [M+H]+ or deprotonated molecule [M-H]−, which can then be subjected to collision-induced dissociation (CID) for fragmentation analysis.[8]

Q2: I am observing a prominent peak at m/z 194. What does this correspond to?

A2: A peak at m/z 194 strongly suggests the loss of carbon dioxide (CO2, 44 Da) from the carboxylic acid group. This decarboxylation is a very common and favorable fragmentation pathway for aromatic carboxylic acids.

Q3: What is the significance of a peak at m/z 221?

A3: This peak likely corresponds to the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid moiety, resulting in the formation of a stable acylium ion. This is another characteristic fragmentation for aromatic carboxylic acids.[7][8]

Q4: Can the methoxy and hydroxyl groups be distinguished by their fragmentation patterns?

A4: Yes, they typically produce different neutral losses. The methoxy group primarily loses a methyl radical (•CH3, 15 Da), while the hydroxyl group can lead to the loss of a hydrogen radical (•H, 1 Da) or be involved in the loss of water (H2O, 18 Da).

Troubleshooting Common Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor Signal Intensity - Low sample concentration.- Inefficient ionization.- Instrument not properly tuned or calibrated.[13]- Ensure your sample is at an appropriate concentration.- Experiment with different ionization sources (e.g., ESI, APCI) if available.[13]- Perform a routine tune and calibration of the mass spectrometer.[13]
Unexpected Peaks in the Spectrum - Contaminants in the sample or solvent.- Column bleed if using GC-MS or LC-MS.- Air leaks in the system.[14]- Run a blank analysis of your solvent to check for contaminants.- Ensure proper sample preparation to remove impurities.- Condition the column according to the manufacturer's instructions.- Perform a leak check on the system.[15]
Inconsistent Fragmentation Patterns - Fluctuations in ionization energy or collision energy.- Matrix effects in complex samples.[13]- Ensure the instrument parameters are stable throughout the analysis.- Optimize sample preparation to minimize matrix interference, for example, by using solid-phase extraction (SPE).
No Peaks Observed - Issue with sample introduction.- Detector malfunction.- Clogged transfer line.- Verify that the autosampler and syringe are functioning correctly.[15]- Check the detector to ensure it is operational.- Inspect and clean the transfer line and ion source as part of routine maintenance.[15][16]

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This protocol outlines the steps for obtaining a reliable mass spectrum of this compound using a standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system with an Electrospray Ionization (ESI) source.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Both positive and negative modes should be tested to determine the optimal ionization.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode for initial analysis. For detailed fragmentation, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 239 for [M+H]+ or m/z 237 for [M-H]−) and applying collision energy.

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter Sample C->D E Inject into HPLC D->E Transfer to Autosampler F Chromatographic Separation E->F G Ionization (ESI) F->G H Mass Analysis (MS and MS/MS) G->H I Identify Molecular Ion H->I Acquire Spectra J Analyze Fragmentation Pattern I->J K Compare with Predicted Pathways J->K

Caption: Experimental workflow for LC-MS analysis of this compound.

References

Technical Support Center: Stability of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Given the absence of specific, published stability data for this particular molecule, this document synthesizes established chemical principles for isocoumarins, coumarins, and related phenolic acids to provide a robust framework for your experimental design. Our goal is to empower you with the causal understanding needed to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by four key factors: pH, light, temperature, and the choice of solvent.[1] The molecule's structure, containing a hydrolyzable lactone ring, an oxidizable phenolic hydroxyl group, and a thermally sensitive carboxylic acid, makes it susceptible to degradation when these conditions are not controlled.

Q2: What are the ideal storage conditions for stock and working solutions?

A2: For maximum stability, stock solutions (typically in DMSO) should be stored at -70°C in tightly sealed, light-protected vials. It is highly recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C in the dark and use within 24 hours.

Q3: Which solvents are recommended for preparing solutions?

A3: For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is recommended due to its ability to dissolve a wide range of organic compounds and its low reactivity under proper storage. For aqueous working solutions, use a buffer system that maintains a slightly acidic to neutral pH (pH 4-7). Avoid strongly alkaline buffers (pH > 8), as they can rapidly catalyze the hydrolysis of the isocoumarin's lactone ring.[2]

Q4: What are the visible signs of compound degradation in my solution?

A4: The most common visual indicators of degradation are a change in color and the formation of precipitate. Oxidation of the phenolic group can lead to the formation of colored quinone-like species, often resulting in a yellow or brownish tint. Precipitation may occur if the degradation product is less soluble than the parent compound in the chosen solvent system.

Q5: How can I quantitatively monitor the stability of my solutions?

A5: The most reliable method for monitoring stability is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[3][4] This allows for the separation and quantification of the parent compound from its degradation products over time. A detailed protocol for setting up such a study is provided in Part 4 of this guide.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during experimentation.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Inconsistent biological activity or variable analytical results from the same stock solution. Compound Degradation: The compound has likely degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to light, extended time at room temperature).1. Prepare Fresh Solutions: Always prioritize using freshly prepared solutions for critical experiments. 2. Aliquot Stock Solutions: Store stock solutions in single-use aliquots at -70°C to prevent degradation from repeated temperature changes. 3. Perform a Stability Check: Use HPLC to quantify the concentration of the active compound in your stock solution against a freshly prepared standard to confirm its integrity.
Solution has turned yellow or brown after preparation or storage. Oxidation: The phenolic hydroxyl group at the C-8 position is susceptible to oxidation, especially when exposed to air (oxygen), light, or elevated temperatures. This process can be accelerated at higher pH.1. Use High-Purity Solvents: Purge aqueous buffers with nitrogen or argon before use to remove dissolved oxygen. 2. Protect from Light: Store all solutions in amber glass vials or wrap clear vials in aluminum foil.[5][6] 3. Control pH: Maintain a slightly acidic pH (4-6) in aqueous solutions, as this can slow the rate of phenolic oxidation.
Precipitate has formed in a previously clear solution. 1. Degradation: A degradation product with lower solubility has formed and precipitated out of solution. 2. pH-Dependent Solubility: The pH of the solution may have shifted, causing the compound (a carboxylic acid) to become less soluble. Solubility of similar compounds is known to be pH-dependent.[7]1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify it as a degradation product. 2. Verify Solution pH: Ensure the pH of your buffered solution is stable and within the optimal range for the compound's solubility. 3. Filter Before Use: If the issue is minor and the solution must be used, filter it through a 0.22 µm syringe filter immediately before use to remove particulates, and re-quantify the concentration of the soluble fraction via HPLC.
New, unexpected peaks appear in my HPLC chromatogram over time. Formation of Degradation Products: The appearance of new peaks that grow over time, concurrent with a decrease in the parent peak area, is a clear sign of chemical degradation.1. Identify Degradation Pathways: The new peaks likely correspond to products from hydrolysis, oxidation, or decarboxylation (see Part 3). 2. Implement a Stability Study: Use the protocol in Part 4 to systematically investigate which factor (pH, light, temperature) is causing the degradation. 3. Optimize Conditions: Based on the stability study, adjust your experimental and storage conditions to minimize the formation of these degradation products.

Part 3: Key Degradation Pathways

Understanding the potential chemical transformations of this compound is critical for preventing its degradation. The three primary pathways are detailed below.

References

Technical Support Center: Strategies for Enhancing Cell Permeability of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the experimental challenges associated with the cell permeability of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid and structurally similar compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate and overcome poor cell permeability in your research.

Introduction: The Permeability Challenge of Carboxylic Acid-Containing Compounds

Isocoumarin scaffolds, such as this compound, are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, a common hurdle in the development of carboxylic acid-containing compounds is their suboptimal cell permeability. The carboxylic acid moiety, which is often crucial for target engagement, is typically ionized at physiological pH, leading to increased polarity and hydrophilicity that can hinder passage across the lipophilic cell membrane.[2][3] This guide will explore scientifically-grounded strategies to diagnose and overcome this critical issue.

Troubleshooting Guide: Addressing Poor Cell Permeability

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Question 1: My initial screens show very low cellular activity of this compound. How can I confirm if this is due to poor cell permeability?

Answer: To dissect whether low cellular activity is a result of poor target engagement or poor cell permeability, a tiered approach to permeability assessment is recommended.[4]

  • Initial Assessment with PAMPA: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that evaluates a compound's ability to cross a lipid membrane via passive diffusion. This assay will provide a baseline measurement of your compound's intrinsic passive permeability.

  • In-depth Analysis with Caco-2 Permeability Assay: The Caco-2 cell permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[5][6][7][8] This assay is invaluable as it provides insights into both passive and active transport mechanisms, including potential efflux by transporters like P-glycoprotein (P-gp).[6][7][8]

A low permeability value in the PAMPA assay suggests inherent difficulty in crossing the lipid bilayer. If the permeability is significantly lower in the Caco-2 assay, or if you observe a high efflux ratio (Papp(B-A)/Papp(A-B) > 2), it is likely that active efflux is also contributing to the poor intracellular concentration of your compound.[7][8]

Question 2: My compound has been confirmed to have low passive permeability. What are the primary strategies I can employ to improve its cellular uptake?

Answer: There are three main strategies to consider when tackling low passive permeability: structural modification, the prodrug approach, and nanoformulation.

  • Structural Modification: This medicinal chemistry approach involves altering the physicochemical properties of the molecule to be more favorable for passive diffusion.[4] Key parameters to consider are:

    • Lipophilicity (logP): Increasing lipophilicity can enhance membrane partitioning.

    • Polar Surface Area (PSA): Reducing PSA can lower the desolvation energy penalty for entering the lipid bilayer.[4]

    • Hydrogen Bond Donors and Acceptors: Masking or removing these can improve permeability.[9]

    • Molecular Weight and Rotatable Bonds: Smaller, more rigid molecules tend to have better permeability.[4][10]

  • Prodrug Approach: This is a highly effective strategy for carboxylic acids.[2][3] A prodrug is a biologically inactive derivative that is converted to the active form in vivo.[11] For this compound, esterification of the carboxylic acid is a logical first step to mask its polarity and increase lipophilicity.[2][3][12] The ester should be designed to be cleaved by intracellular esterases, releasing the active parent compound inside the cell.[12] Coumarin-based prodrugs have been successfully developed to enhance cell permeability.[13][14]

  • Nanoformulation: Encapsulating your compound in a nanocarrier can significantly improve its cellular delivery.[15][16] Common nanoformulations include:

    • Lipid-Based Nanoparticles (e.g., SLNs, NLCs): These are composed of solid lipids and can encapsulate lipophilic compounds, improving their stability and cellular uptake.[15][17]

    • Polymeric Nanoparticles: These can be tailored to control the release of the encapsulated drug.

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[18]

The choice of strategy will depend on the specific properties of your compound and the desired therapeutic application.

Question 3: I have designed a prodrug of my compound. How do I experimentally validate that it is effectively cleaved inside the cells to release the active molecule?

Answer: Validating intracellular prodrug cleavage is a critical step. This can be achieved through a combination of analytical and biological assays:

  • LC-MS/MS Analysis of Cell Lysates: Treat cells with your prodrug for various time points. After incubation, lyse the cells and analyze the lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will allow you to quantify the intracellular concentrations of both the prodrug and the released active compound over time.

  • Fluorescent Prodrug Analogs: If synthetically feasible, a fluorescent tag can be incorporated into the promoiety.[14] Upon cleavage, the fluorescence properties of the system may change, or the localization of the fluorescent tag can be monitored using techniques like flow cytometry or fluorescence microscopy. This can provide a real-time readout of prodrug cleavage.

  • Target Engagement Assays: The ultimate validation is the restoration of biological activity. Compare the cellular activity of the prodrug to that of the parent compound. A successful prodrug should exhibit significantly enhanced activity in cellular assays compared to the poorly permeable parent molecule, ideally approaching the potency observed in cell-free assays.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound.

Methodology:

  • Membrane Preparation: Coat a filter plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[4]

  • Prepare Solutions:

    • Donor Solution: Prepare a solution of the test compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).[4]

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).[4]

  • Assay Assembly: Add the acceptor solution to the wells of an acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate to create a "sandwich".

  • Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the "sandwich" at room temperature for a defined period (e.g., 4-18 hours).[19]

  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess both passive and active transport of a test compound across a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayer. A TEER value of ≥200 Ω·cm² is generally considered acceptable for permeability studies.[4]

  • Permeability Measurement (Apical to Basolateral - A-B for Absorption):

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[4]

    • Add the dosing solution containing the test compound to the apical (upper) chamber.[4]

    • Add fresh transport buffer to the basolateral (lower) chamber.[4]

    • Incubate the plate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).[4]

  • Permeability Measurement (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral chamber and take samples from the apical chamber.[4]

  • Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.[4]

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions.

    • Determine the efflux ratio: ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[7][8]

Visualization of Concepts and Workflows

Permeability_Enhancement_Strategies cluster_problem Problem cluster_solutions Solutions Poor_Permeability Poor Cell Permeability of 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid Prodrug Prodrug Approach (e.g., Esterification) Poor_Permeability->Prodrug Nanoformulation Nanoformulation (e.g., Lipid Nanoparticles) Poor_Permeability->Nanoformulation Structural_Mod Structural Modification (Medicinal Chemistry) Poor_Permeability->Structural_Mod

Caption: Strategies to overcome poor cell permeability.

Permeability_Assay_Workflow Start Start: Compound with Suspected Poor Permeability PAMPA PAMPA Assay (Passive Permeability Screen) Start->PAMPA Analyze_PAMPA Analyze Papp PAMPA->Analyze_PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Analyze_Caco2 Analyze Papp & Efflux Ratio Caco2->Analyze_Caco2 Analyze_PAMPA->Caco2 Permeability still a concern Good_Permeability Good Permeability Analyze_PAMPA->Good_Permeability High Permeability Low_Passive Low Passive Permeability Analyze_Caco2->Low_Passive Low Papp (A-B) Efflux Active Efflux Analyze_Caco2->Efflux High Efflux Ratio Implement_Strategies Implement Enhancement Strategies (Prodrug, Nanoformulation, etc.) Low_Passive->Implement_Strategies Efflux->Implement_Strategies

References

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid degradation product analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability testing, and analysis of this compound.

Section I: Frequently Asked Questions (FAQs) - Compound Stability & Handling

This section addresses common initial questions regarding the intrinsic properties and proper management of this compound.

Question: What are the primary structural features of this isocoumarin that influence its stability?

Answer: The stability of this compound is dictated by three key functional groups:

  • Isocoumarin Lactone Ring: The ester bond within the lactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group at the C-8 position is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and metal ions.

  • Carboxylic Acid Group (-COOH): The carboxylic acid at C-3 is a key site for ionization. Its protonation state is pH-dependent, which significantly impacts the molecule's solubility, polarity, and chromatographic retention.

Question: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer: To minimize degradation, the compound should be stored as a solid in a desiccator at -20°C or below. It should be protected from light by using amber vials and from moisture. For solutions, prepare them fresh in a suitable solvent (e.g., DMSO, methanol) and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Question: My solid-state compound has changed color from off-white to a yellowish-brown. What could be the cause?

Answer: A color change often indicates degradation, likely due to oxidation of the phenolic hydroxyl group. This process can be initiated by prolonged exposure to air (oxygen) and/or light.[1] It is crucial to perform a purity check using a stability-indicating method, such as HPLC-UV, before using the material for any experiment.

Section II: Forced Degradation Studies - A Practical Guide

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]

Question: I need to perform a forced degradation study. What conditions should I start with?

Answer: A standard forced degradation study should expose the compound to hydrolysis, oxidation, heat, and light.[3][4] The goal is to achieve 10-20% degradation, not complete destruction of the molecule.[4]

Here is a recommended starting point:

Stress ConditionReagent/ParameterTypical DurationRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60°C2 - 8 hoursTargets the lactone ring for hydrolytic cleavage. The carboxylic acid remains protonated.
Base Hydrolysis 0.1 M NaOH at room temp.30 mins - 2 hoursHighly effective at hydrolyzing the lactone. The phenolic -OH and -COOH groups will be deprotonated, potentially increasing reactivity.
Oxidation 3% H₂O₂ at room temp.2 - 24 hoursPrimarily targets the electron-rich aromatic ring and the phenolic hydroxyl group.[5]
Thermal Degradation Solid state at 80°C24 - 72 hoursAssesses the intrinsic thermal stability of the molecule in the absence of solvent effects.
Photolytic Degradation Solution exposed to ICH Q1B option 2 light sourceVariableInvestigates light-induced degradation, which can involve complex radical pathways.[2][6]

Question: What is the most probable degradation pathway under hydrolytic conditions?

Answer: The most likely degradation pathway under both acidic and basic conditions is the hydrolysis of the lactone ring. This opens the six-membered heterocycle to form a substituted phenylpropionic acid derivative. This process is often reversible under acidic conditions but is generally irreversible under basic conditions following acidification.

G cluster_main Lactone Ring Hydrolysis Pathway Isocoumarin 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid Intermediate Ring-Opened Intermediate (Substituted Phenylpropionic Acid) Isocoumarin->Intermediate H+ or OH- Hydrolysis Further_Degradation Potential Further Degradation (e.g., Decarboxylation) Intermediate->Further_Degradation Heat, pH

Predicted hydrolytic degradation pathway.
Section III: Analytical Troubleshooting Guide

Effective analysis is key to understanding the stability profile of your compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful tool for this purpose.[7][8][9]

Question: My HPLC peaks for the parent compound are tailing or showing poor shape. What can I do?

Answer: Peak tailing for this molecule is often related to the interaction of the carboxylic acid and phenolic hydroxyl groups with the stationary phase. Here’s how to troubleshoot:

  • Mobile Phase pH: The carboxylic acid (pKa ~3-4) and phenol (pKa ~8-10) can interact with residual silanols on a C18 column if they are in their ionized state. Ensure your mobile phase pH is low, typically 2.5-3.0, by adding 0.1% formic or trifluoroacetic acid. This keeps both groups fully protonated, leading to a single, well-defined chromatographic peak.

  • Column Choice: If pH adjustment is insufficient, consider a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) that has different secondary interactions.

  • Sample Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample 10-fold to see if peak shape improves.

Question: I am using HPLC-MS, but the signal intensity for my compound is very low in positive ion mode. Why?

Answer: While many compounds ionize well in positive mode (ESI+), molecules with acidic protons, like your compound's carboxylic acid and phenol, are often far more sensitive in negative ion mode (ESI-). In negative mode, the molecule readily loses a proton to form the [M-H]⁻ ion, which is often very stable and provides a strong signal. Switch your mass spectrometer to ESI- and look for the corresponding m/z.

Question: How can I distinguish degradation products from the parent compound using MS/MS?

Answer: Mass spectrometry, especially tandem MS (MS/MS), is excellent for structural elucidation.[1][10]

  • Parent Compound: The parent molecule will have a specific fragmentation pattern. Common losses for this structure might include H₂O, CO, and CO₂ from the lactone and carboxylic acid moieties.

  • Hydrolysis Product: The ring-opened product will have a molecular weight 18 Da (the mass of H₂O) greater than the parent compound. Its fragmentation pattern will be significantly different, as it will lack the characteristic losses from the intact lactone ring.

  • Oxidative Product: An oxidation product will typically show an increase in mass of 16 Da (addition of an oxygen atom) or a decrease of 2 Da (formation of a new double bond).

G cluster_workflow Forced Degradation Analysis Workflow Stress Forced Degradation (Acid, Base, Oxidative, etc.) HPLC HPLC Separation (Stability-Indicating Method) Stress->HPLC MS1 MS Scan (Full Scan) Identify MW of Degradants HPLC->MS1 MS2 MS/MS Analysis (Fragmentation Pattern) MS1->MS2 Elucidation Structure Elucidation & Pathway Mapping MS2->Elucidation

Workflow for degradation product analysis.
Section IV: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform system suitability tests before analyzing critical samples.

Protocol 1: Stability-Indicating HPLC-UV/MS Method

This reverse-phase HPLC method is designed to separate the parent compound from its potential polar and non-polar degradation products.

  • Instrumentation:

    • HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[11]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm, 280 nm, and 320 nm.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Full Scan Range: m/z 100-500.

    • MS/MS: Perform product ion scans on the parent [M-H]⁻ and any suspected degradant ions.

  • System Suitability:

    • Inject a standard solution five times. The RSD for peak area and retention time should be <2.0%.

    • The tailing factor for the parent peak should be between 0.8 and 1.5.

Protocol 2: Sample Preparation for NMR Structural Elucidation

NMR is the gold standard for unambiguous structure determination of unknown degradation products.[12][13]

  • Isolation of Degradant:

    • Scale up the forced degradation reaction that yields the highest amount of the target degradant.

    • Use semi-preparative HPLC with the analytical method as a scout to isolate the peak of interest.[14]

    • Collect the fraction and remove the solvent under vacuum (lyophilize if the mobile phase is water-based).

  • Sample Preparation:

    • Ensure the isolated compound is thoroughly dried to remove residual water and solvents, which can interfere with the NMR spectrum.

    • Weigh 5-10 mg of the purified degradant.[12]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice as it can dissolve a wide range of polarities and the residual water peak does not overlap with most signals.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • Acquire standard 1D spectra: ¹H and ¹³C.

    • Acquire 2D spectra for structural assembly:

      • COSY: To identify proton-proton spin systems.

      • HSQC: To correlate protons with their directly attached carbons.

      • HMBC: To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.[12]

V. References
  • Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis. (2021). National Institutes of Health. --INVALID-LINK--

  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. (n.d.). MDPI. --INVALID-LINK--

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. (2016). PubMed. --INVALID-LINK--

  • Pathway for biodegrading coumarin by a newly isolated Pseudomonas sp. USTB-Z. (2021). World Journal of Microbiology and Biotechnology. --INVALID-LINK--

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. (2016). ResearchGate. --INVALID-LINK--

  • Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429. (2024). MDPI. --INVALID-LINK--

  • Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications. (2025). National Institutes of Health. --INVALID-LINK--

  • Coumarin degradation and detoxification differs strongly in plants and... (n.d.). ResearchGate. --INVALID-LINK--

  • Coumarin (A) and isocoumarin (B), and their hydrolysis prroducts (C–E). (n.d.). ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols for the Structural Elucidation of Isocoumarin Derivatives using NMR Techniques. (n.d.). Benchchem. --INVALID-LINK--

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. (2016). National Institutes of Health. --INVALID-LINK--

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. --INVALID-LINK--

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. --INVALID-LINK--

  • Proposed pathway of coumarin biodegradation in strain USTB-Z. (n.d.). ResearchGate. --INVALID-LINK--

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. --INVALID-LINK--

  • Forced degradation studies. (2016). MedCrave online. --INVALID-LINK--

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). National Institutes of Health. --INVALID-LINK--

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. --INVALID-LINK--

  • Analysis of the photo‐induced degradation of coumarin analogs using ¹H... (n.d.). ResearchGate. --INVALID-LINK--

  • Spectral study of a new dihydroisocoumarin. (n.d.). ResearchGate. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Metabolomics-guided analysis of isocoumarin production by Streptomyces species MBT76 and biotransformation of flavonoids and phenylpropanoids. (2016). ResearchGate. --INVALID-LINK--

  • Structure Elucidation and NMR Spectral Assignments of Two New Isocoumarins Isolated From the Marine-Derived Fungus Penicillium sp. (n.d.). ResearchGate. --INVALID-LINK--

References

Minimizing side reactions in the synthesis of isocoumarin-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isocoumarin-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a rigid manual, we offer a dynamic troubleshooting guide and a series of frequently asked questions based on field-proven insights and recurring challenges observed in laboratories. Our goal is to explain the causality behind common side reactions and provide robust, actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield of isocoumarin-3-carboxylic acid is consistently low, but I don't see one major byproduct, just a complex mixture. What are the likely general causes?

A1: A low yield with a complex mixture of byproducts, often referred to as "tar" or baseline material in chromatography, typically points to issues with reaction conditions being too harsh or prolonged. Isocoumarins and their precursors can be sensitive.

  • Causality: High temperatures or extended reaction times can promote decomposition pathways and polymerization, especially if radical mechanisms are possible or if acidic/basic conditions are not well-controlled. The starting materials, such as homophthalic acids or 2-carboxybenzaldehydes, may also be unstable under the applied conditions.

  • Expert Recommendation:

    • Temperature Control: Re-evaluate your reaction temperature. Attempt the synthesis at the lowest temperature that still allows for a reasonable reaction rate. Even a 10-20 °C reduction can significantly minimize decomposition.

    • Reaction Time: Monitor the reaction progress closely using a suitable technique (e.g., TLC, LC-MS). Do not let the reaction run for a set time arbitrarily. Quench the reaction as soon as the starting material is consumed or when the product concentration plateaus to prevent product degradation.

    • High Dilution: Consider running the reaction under higher dilution. This can favor the desired intramolecular cyclization over intermolecular side reactions that may lead to oligomers or polymers.

Q2: What are the most common and structurally-defined side products I should be looking for?

A2: The two most common side products are the decarboxylated isocoumarin and the uncyclized keto-acid intermediate. Their presence provides critical clues for troubleshooting.

  • Decarboxylated Isocoumarin: Formation of the corresponding 3-unsubstituted isocoumarin. This occurs via the loss of CO₂ from your target molecule.

  • Acyclic Intermediate: Failure of the final lactonization step results in the isolation of the precursor, for example, a 2-acylphenylacetic acid derivative. This is particularly common in syntheses starting from homophthalic anhydrides.[1]

We will address the specific causes and solutions for these byproducts in the detailed troubleshooting guide below.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Significant formation of decarboxylated isocoumarin is observed.

This is arguably the most frequent side reaction. The carboxylic acid group at the C3 position is labile, particularly under thermal or strong acid/base catalysis.

Q: What reaction parameters promote this unwanted decarboxylation?

A: High temperatures and harsh pH conditions are the primary drivers. The mechanism often involves the formation of a stabilized intermediate upon loss of CO₂, which is accelerated by heat.

Table 1: Effect of Key Parameters on Decarboxylation

ParameterImpact on DecarboxylationMechanistic Rationale & Expert Recommendation
Temperature High positive correlationThe entropy-driven loss of gaseous CO₂ is highly favorable at elevated temperatures. Recommendation: Reduce the reaction temperature. If using microwave irradiation, which can create localized hotspots, ensure accurate temperature monitoring and use the minimum power necessary.[2]
Catalyst Strong acids or basesBoth extremes can facilitate decarboxylation. Strong bases can deprotonate the acid, and the resulting carboxylate can be prone to elimination. Strong acids can protonate the lactone carbonyl, weakening the C3-carboxyl bond. Recommendation: Opt for milder catalysts. For instance, p-Toluenesulfonic acid (PTSA) can be effective without requiring excessively high temperatures.[2] In some cases, metal-free conditions are preferable.[3][4]
Reaction Time Prolonged heating increases byproductThe longer the desired product is exposed to decarboxylation-promoting conditions, the more byproduct will form. Recommendation: Monitor the reaction closely and quench it promptly upon completion.
Workup pH Strongly acidic or basic washA harsh workup can cause decarboxylation of the final product. Recommendation: Use buffered solutions or mild acids/bases (e.g., saturated NaHCO₃, dilute HCl) for extraction and maintain cool temperatures.

Step-by-Step Protocol to Minimize Decarboxylation (Example: PTSA-Catalyzed Cyclization)

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the acyclic precursor (1.0 eq).

  • Solvent & Catalyst: Add a suitable solvent (e.g., ethanol or toluene). Add a catalytic amount of p-Toluenesulfonic acid (PTSA), starting with a low loading (e.g., 10-20 mol%).[2]

  • Heating: Heat the reaction to a moderate temperature (e.g., 80 °C). Monitor progress by TLC/LC-MS every 30 minutes.

  • Observation: If the reaction is sluggish, increase the temperature in 10 °C increments. Find the "sweet spot" where the product forms efficiently without significant decarboxylation.

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature immediately.

  • Workup: Dilute with an organic solvent (e.g., ethyl acetate) and wash gently with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Problem 2: The major isolate is the uncyclized keto-acid intermediate.

This indicates a failure of the final, crucial lactonization (intramolecular esterification) step.

Q: Why is my cyclization step failing or incomplete?

A: The lactonization is often a reversible equilibrium. The presence of water, either as a solvent or a byproduct, can inhibit the forward reaction or even hydrolyze the isocoumarin product back to the intermediate. Steric hindrance near the reacting centers can also slow down this intramolecular step.

Expert Recommendations:

  • Water Removal (Dehydration):

    • Causality: Based on Le Chatelier's principle, removing water will drive the equilibrium toward the cyclized product.

    • Method 1: Azeotropic Removal: If using a solvent like toluene or benzene, equip the reaction apparatus with a Dean-Stark trap to continuously remove water as it forms.

    • Method 2: Chemical Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water in situ. Ensure the sieves are properly activated.

  • Catalyst Choice:

    • Causality: An appropriate catalyst is essential to lower the activation energy for the cyclization.

    • Recommendation: For acid-catalyzed cyclizations, ensure the acid is strong enough. If PTSA is insufficient, a stronger acid like trifluoroacetic acid (TFA) might be necessary, but must be used cautiously to avoid decarboxylation. In syntheses involving metal catalysts (e.g., Palladium, Rhodium, Copper), ensure the catalyst is active and the correct ligands are used, as these mediate the final bond formation.[5][6]

  • Steric Factors:

    • Causality: Bulky substituents near the carboxylic acid or the ketone/enol can sterically impede the pre-cyclization conformation.

    • Recommendation: This is an inherent challenge of the substrate. Sometimes, increasing the reaction temperature (while balancing against decarboxylation) or using a more sterically accessible catalyst can help overcome this barrier.

Visualizing Reaction Pathways and Troubleshooting

Diagrams can help clarify the relationship between the desired reaction and potential pitfalls.

G cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions Start Starting Materials (e.g., Homophthalic Anhydride) Intermediate Acyclic Keto-Acid Intermediate Start->Intermediate Reaction Step 1 Decomposition Decomposition / Tar Start->Decomposition Product Isocoumarin-3-Carboxylic Acid (Target Product) Intermediate->Product Intramolecular Cyclization (Lactonization) Intermediate->Decomposition Excessive Heat / Prolonged Time Decarboxylation Decarboxylated Isocoumarin Product->Decarboxylation High Temp / Harsh pH (Loss of CO2)

Caption: Main reaction pathway versus key side reactions.

G Start Low Yield or Impure Product Q1 Major byproduct observed? Start->Q1 Q2 Is it the decarboxylated product? Q1->Q2 Yes Sol3 • Monitor by TLC/LC-MS • Reduce Temperature • Check Reactant Purity • Consider High Dilution Q1->Sol3 No (Complex Mixture) Q3 Is it the uncyclized intermediate? Q2->Q3 No Sol1 • Lower Temperature • Use Milder Catalyst • Shorten Reaction Time • Check Workup pH Q2->Sol1 Yes Sol2 • Add Dehydrating Agent • Use Dean-Stark Trap • Re-evaluate Catalyst • Increase Temperature Cautiously Q3->Sol2 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Artifacts in bioassays with 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the use of this compound in bioassays. Our goal is to help you anticipate and troubleshoot potential artifacts, ensuring the integrity and reproducibility of your experimental data.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. We focus on diagnosing the problem's root cause and providing actionable solutions.

Q1: I'm observing a high, dose-dependent signal in my fluorescence-based assay, even in no-enzyme or no-cell controls. What is the likely cause?

A1: The most probable cause is intrinsic compound autofluorescence.

The isocoumarin scaffold, which forms the core of this molecule, is a known fluorophore.[1][2] Many small molecules with conjugated aromatic systems can absorb and emit light, leading to false-positive signals in fluorescence-based assays.[2][3] This effect is particularly pronounced in high-throughput screening (HTS) where compound concentrations (often ≥10 µM) can be significantly higher than the fluorescent probe concentration.[3]

Causality: The compound itself is fluorescent and emits light in the same spectral window as your assay's reporter fluorophore. The instrument's detector cannot distinguish between photons from the compound and photons from the assay's legitimate signal, resulting in an artificially inflated reading that can be mistaken for biological activity.[4]

Troubleshooting Steps:

  • Run a Counterscreen: The most direct way to confirm this is to perform a counterscreen. Run the assay under identical conditions but omit a key biological component (e.g., the target enzyme or the cells). If you still observe a dose-dependent increase in fluorescence, the signal is an artifact.[4]

  • Spectral Scan: Measure the excitation and emission spectra of the compound alone in your assay buffer. Compare this to the spectra of your assay's fluorophore. Significant overlap confirms the potential for interference.

  • Red-Shift Your Assay: If possible, switch to an assay that uses a fluorophore with excitation and emission wavelengths shifted to the red end of the spectrum (e.g., >550 nm). The incidence of compound autofluorescence is dramatically lower in the red spectral region compared to the blue or UV regions.[2][5]

Q2: My compound shows potent, dose-dependent activity, but the dose-response curve is unusually steep and I'm concerned it might be a false positive. How can I investigate this?

A2: This behavior is characteristic of compound aggregation, a common source of assay artifacts.

At certain concentrations, some small molecules can form colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition that is not related to specific binding at a target's active site.[6][7] This is one of the most frequent mechanisms of assay interference in HTS campaigns.[3][7]

Causality: The compound's solubility limit is exceeded in the assay buffer, leading to the formation of nano- to micro-scale aggregates. These aggregates present a large surface area that can adsorb and denature proteins, such as the enzyme in your assay, leading to a loss of its activity.

Troubleshooting Workflow:

Below is a workflow to diagnose and mitigate aggregation-based artifacts.

G start Potent, Steep Dose-Response Observed detergent_test Repeat Assay with 0.01% Triton X-100 or Tween-80 start->detergent_test activity_check Is Activity Significantly Reduced or Abolished? detergent_test->activity_check Analyze Data confirm_agg Result is Likely an Aggregation Artifact activity_check->confirm_agg Yes confirm_true Result is Likely True Inhibition activity_check->confirm_true No ortho_assay Confirm with Orthogonal, Non-Biochemical Assay (e.g., SPR, ITC) confirm_true->ortho_assay

Caption: Workflow for identifying aggregation-based artifacts.

Recommended Action:

  • Incorporate a Non-ionic Detergent: Repeat the experiment, including a small amount (typically 0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80 in your assay buffer. These detergents prevent or break up compound aggregates.[3] A significant reduction or complete loss of inhibitory activity in the presence of the detergent is strong evidence of aggregation-based inhibition.

Q3: I'm observing unexpected levels of cell death in my cell-based assay. Is this a known effect?

A3: Yes, isocoumarin derivatives have been reported to induce cell death, potentially through the generation of Reactive Oxygen Species (ROS).

While your goal may be to study a specific pathway, the compound may have broader cytotoxic effects. A related isocoumarin derivative, NM-3, was shown to induce lethality in human carcinoma cells through the generation of ROS.[8] This is a critical consideration, as general cytotoxicity can confound the results of assays measuring specific cellular events (e.g., reporter gene expression, protein phosphorylation) and lead to false positives or negatives.[4]

Causality: The compound may undergo redox cycling within the cell, leading to the production of ROS (like superoxide and hydrogen peroxide). High levels of ROS can induce oxidative stress, damage cellular components, and trigger apoptotic or necrotic cell death pathways.

Troubleshooting Steps:

  • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) in parallel with your primary assay, using the same cell line and compound concentrations. This will allow you to de-couple specific biological effects from general cell death.

  • Include a ROS Scavenger: Perform your cell-based assay in the presence of a ROS scavenger, such as N-acetylcysteine (NAC). If the observed effect in your primary assay is diminished by the scavenger, it suggests the mechanism is at least partially ROS-dependent.

  • Time-Course Experiment: Cytotoxicity is often time-dependent. Measure the effects at earlier time points to see if you can find a window where your specific biological endpoint is measurable before significant cell death occurs.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the compound's properties is crucial for proper handling and experimental design.

PropertyValueSource
Molecular Formula C₁₁H₈O₆[9]
Exact Mass 236.03 g/mol [9]
XLogP3 1.8[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 6[9]
Complexity 374[9]

Note: XLogP3 is a computed measure of hydrophobicity. A value of 1.8 suggests moderate lipophilicity.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper handling is critical for reproducibility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many small molecules, including coumarin derivatives.[10] It is a polar aprotic solvent capable of dissolving a wide range of compounds.[11]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This minimizes the volume of DMSO added to your aqueous assay buffer, reducing the risk of solvent-induced artifacts. The final concentration of DMSO in the assay should ideally be kept below 0.5%.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as compounds with chromophores can be susceptible to photodegradation.

  • Stability Warning: Be aware that under certain harsh conditions (e.g., high temperature, presence of certain reagents like acetic anhydride), DMSO can react with carboxylic acids.[12][13] For standard bioassay conditions, this is not a concern, but it highlights the importance of using high-purity, anhydrous DMSO and appropriate storage conditions.

Q3: What is the known or expected biological activity for this class of compounds?

A3: Isocoumarin and coumarin derivatives are known to exhibit a wide range of biological activities. While the specific targets of this compound may not be fully elucidated, related compounds have been shown to:

  • Induce Apoptosis: Some coumarin derivatives can trigger programmed cell death and cause cell cycle arrest, making them of interest in cancer research.[14]

  • Inhibit Tubulin Polymerization: Disruption of microtubule dynamics is another mechanism attributed to some related compounds.[14]

  • Act as Enzyme Inhibitors: The core scaffold is present in many molecules designed as inhibitors for various enzyme classes, such as ROCK kinases.[15]

  • Generate ROS: As mentioned previously, some derivatives can induce oxidative stress.[8]

It is crucial to differentiate these potential on-target biological effects from the experimental artifacts discussed in the troubleshooting section.

Section 3: Experimental Protocols

Protocol 1: Autofluorescence Counterscreen

This protocol determines if the test compound is intrinsically fluorescent under assay conditions.

Objective: To measure compound fluorescence in the absence of the assay's biological reporter system.

Materials:

  • Test Compound (this compound)

  • Assay Buffer

  • Microplate reader with fluorescence detection

  • Assay-appropriate microplates (e.g., black, solid bottom)

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of the test compound in 100% DMSO at 100x the final desired concentrations.

  • Plate Layout:

    • Test Wells: Add 1 µL of the 100x compound dilutions.

    • Negative Control Wells: Add 1 µL of 100% DMSO.

  • Add Buffer: Add 99 µL of assay buffer to all wells. This buffer should contain everything except the fluorescent reporter or the biological system that generates the signal (e.g., no cells, no enzyme/substrate pair).

  • Incubate: Incubate the plate for the same duration and at the same temperature as the primary assay.

  • Read Plate: Measure the fluorescence intensity on a plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analyze Data: Plot the fluorescence intensity against the compound concentration. A dose-dependent increase in signal indicates that the compound is autofluorescent and is causing an artifact.

Protocol 2: Detergent-Based Assay for Aggregation

This protocol helps determine if the observed activity of a compound is due to the formation of aggregates.

Objective: To test if the inhibitory activity of a compound is sensitive to the presence of a non-ionic detergent.

Materials:

  • All components of your primary biochemical assay.

  • Non-ionic detergent stock solution (e.g., 1% Triton X-100 in assay buffer).

Procedure:

  • Prepare Two Assay Buffers:

    • Buffer A (Control): Standard assay buffer.

    • Buffer B (Detergent): Standard assay buffer containing 0.01% Triton X-100.

  • Run Parallel Assays: Set up two identical assays. One will use Buffer A, and the other will use Buffer B.

  • Compound Titration: In both assays, perform a full dose-response titration of the test compound. Include appropriate positive and negative controls for each condition.

  • Initiate and Incubate: Initiate the reaction (e.g., by adding enzyme or substrate) and incubate according to your established primary assay protocol.

  • Read and Analyze: Read the plates and calculate the percent inhibition for each compound concentration under both buffer conditions.

  • Compare Curves: Plot the dose-response curves for the compound with and without detergent. A significant rightward shift or complete loss of the inhibition curve in the presence of Triton X-100 is strong evidence that the compound is an aggregator.

References

Technical Support Center: Purity Enhancement of Synthetic 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols to achieve high-purity material, a critical prerequisite for reliable pharmacological and clinical evaluation.

Introduction: The Challenge of Purity

This compound and its derivatives are of significant interest due to their diverse biological activities. However, achieving high purity during synthesis can be challenging. Common issues include the presence of unreacted starting materials, reaction byproducts, and degradation products. This guide provides a structured, question-and-answer approach to address these specific challenges, grounded in established chemical principles and validated purification techniques.

Troubleshooting Guide: Common Purity Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Q1: My final product shows the presence of starting materials, such as substituted homophthalic acids, upon analysis. How can I remove them?

A1: Incomplete consumption of starting materials is a frequent issue. The presence of acidic starting materials like homophthalic acid derivatives can often be resolved using a targeted acid-base extraction.[1][2][3]

Causality: The carboxylic acid moiety in your target compound and the starting material allows for their selective extraction into a basic aqueous phase, leaving neutral impurities behind in the organic layer.[3][4] By carefully adjusting the pH, it's possible to separate compounds with different acidities.

Workflow for Acid-Base Extraction:

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

Detailed Protocol: Acid-Base Extraction [5]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acids will move into the aqueous layer as their sodium salts. Drain the lower aqueous layer into a separate flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of acidic compounds. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution becomes acidic (verify with litmus paper). Your target compound, this compound, should precipitate out of the solution.[2][5]

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold water to remove any inorganic salts, and dry thoroughly.

Q2: My NMR spectrum indicates the presence of a decarboxylated byproduct, 6-Methoxy-8-hydroxyisocoumarin. What causes this and how can I prevent it?

A2: Decarboxylation is a known side reaction for isocoumarin-3-carboxylic acids, often promoted by heat. [6][7]

Causality: The carboxylic acid group at the C3 position of the isocoumarin ring can be thermally labile.[8] Elevated temperatures during the reaction, work-up, or even purification can lead to the loss of carbon dioxide and the formation of the corresponding 3-unsubstituted isocoumarin.

Preventative Measures & Purification Strategy:

  • Temperature Control: Maintain the reaction and purification temperatures as low as reasonably possible. Avoid prolonged heating.

  • Purification: If the decarboxylated impurity has formed, it can be separated from your desired carboxylic acid using the acid-base extraction method described in Q1. The decarboxylated product is a neutral compound and will remain in the organic layer while your acidic product is extracted into the aqueous base.[3]

Troubleshooting Logic for Decarboxylation:

G start High Decarboxylation Observed check_temp Review Reaction & Work-up Temperatures start->check_temp high_temp Temperatures are Elevated check_temp->high_temp ok_temp Temperatures are Moderate check_temp->ok_temp action_reduce_temp Reduce Heat / Time high_temp->action_reduce_temp action_purify Purify via Acid-Base Extraction ok_temp->action_purify action_reduce_temp->action_purify end_node Purer Product action_purify->end_node

Caption: Troubleshooting logic for decarboxylation side-reaction.

Q3: My product is a persistent oil or a discolored solid. How can I induce crystallization and improve its appearance?

A3: The presence of minor impurities can often inhibit crystallization, and color may indicate the presence of oxidation byproducts or residual catalysts. Recrystallization is a powerful technique for purifying solid compounds.[9]

Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Solvent Selection for Recrystallization: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot.

Solvent SystemSuitability for IsocoumarinsNotes
Methanol/WaterOften effectiveDissolve in hot methanol, add water dropwise until cloudy, then reheat to clarify and cool.
Ethanol/WaterSimilar to Methanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexaneGood for a range of polaritiesDissolve in hot ethyl acetate, add hexane until turbidity persists, then cool.
Chloroform/MethanolCan be effective for purificationChloroform is a good solvent for many isocoumarins.[9]

Detailed Protocol: Recrystallization

  • Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of my this compound? A: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for detecting and quantifying trace impurities.[10] A reversed-phase method with UV detection is typically suitable for isocoumarins.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can provide a highly accurate, absolute purity value without the need for a specific reference standard of the analyte.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q: How should I store my purified this compound to prevent degradation? A: Isocoumarins, particularly those with hydroxyl groups, can be susceptible to oxidation and degradation. For long-term storage, it is advisable to keep the solid material in a tightly sealed container, protected from light, and stored in a cool, dry place, such as a desiccator at low temperature.[12][13]

Q: I am observing streaking of my compound on a silica gel TLC plate. What is causing this and how can I fix it? A: The acidic nature of the carboxylic acid group can lead to strong interactions with the slightly acidic silica gel, causing streaking. To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[5] This ensures the compound remains protonated and migrates as a more compact spot.

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the In Vivo Anticancer Efficacy of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Isocoumarins in Oncology

Isocoumarins are a class of naturally occurring benzopyrone compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Structurally isomeric to coumarins, these compounds feature a 1H-2-benzopyran-1-one core and have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of oncology, isocoumarin derivatives are emerging as promising scaffolds for the development of novel therapeutics. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[1]

While in vitro studies have highlighted the potential of various isocoumarin derivatives against a range of cancer cell lines, the successful translation of these findings into clinical applications hinges on rigorous in vivo validation.[3][4] This guide provides a comprehensive framework for a hypothetical in vivo study designed to confirm the anticancer activity of a novel investigational compound, 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. We will compare its potential efficacy against a standard-of-care chemotherapeutic agent, Doxorubicin, in a preclinical breast cancer xenograft model.

Comparative Framework: this compound vs. Doxorubicin

This guide will delineate a head-to-head comparison between our investigational compound and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.[5] The rationale for this comparison is to benchmark the novel isocoumarin's performance against a clinically relevant and potent anticancer drug.

FeatureThis compound (Hypothetical)Doxorubicin (Established)
Core Structure IsocoumarinAnthracycline
Presumed Mechanism Induction of apoptosis, cell cycle arrest.[6][7]DNA intercalation, topoisomerase II inhibition, generation of free radicals.[5]
Anticipated Advantages Potential for improved tumor selectivity and reduced systemic toxicity.Broad-spectrum efficacy against various cancers.[8]
Potential Liabilities Unknown in vivo efficacy and toxicity profile.Dose-limiting cardiotoxicity and other side effects.[5][8]

Experimental Design: A Xenograft Model of Human Breast Cancer

To evaluate the in vivo anticancer activity of this compound, a human breast cancer xenograft model in immunodeficient mice is proposed. This model allows for the growth of human tumors in a living organism, providing a platform to assess therapeutic efficacy in a more clinically relevant context than in vitro assays.[9]

Experimental Workflow

cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis cell_culture MCF-7 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Test Compound, Doxorubicin, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia histology Histopathological Analysis euthanasia->histology biomarker Biomarker Assessment (e.g., Ki-67, Caspase-3) euthanasia->biomarker

Caption: In vivo experimental workflow from model establishment to endpoint analysis.

Detailed Experimental Protocols

Cell Culture and Xenograft Implantation
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: A suspension of 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of female athymic nude mice (6-8 weeks old).

Animal Housing and Care
  • Mice are housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Growth and Treatment
  • Tumor Monitoring: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline or DMSO solution).

    • Group 2: this compound (e.g., 25 mg/kg, intraperitoneal injection, daily).

    • Group 3: Doxorubicin (e.g., 5 mg/kg, intravenous injection, once weekly).[9][10]

  • Duration: Treatment is administered for 21-28 days. Animal body weight and general health are monitored throughout the study.

Endpoint Analysis
  • Euthanasia and Tissue Collection: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Histopathology: A portion of each tumor is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to assess tumor morphology and necrosis.

  • Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to elucidate the cellular mechanisms of drug action.

Hypothetical Results and Comparative Analysis

The following table presents hypothetical data to illustrate a potential outcome of this comparative study.

ParameterVehicle ControlThis compoundDoxorubicin
Tumor Growth Inhibition (%) 05570
Final Average Tumor Volume (mm³) 1200 ± 150540 ± 90360 ± 75
Change in Body Weight (%) +5 ± 2-2 ± 1-10 ± 3
Ki-67 Positive Cells (%) 85 ± 1040 ± 825 ± 5
Cleaved Caspase-3 Positive Cells (%) 5 ± 225 ± 635 ± 7
Interpretation of Hypothetical Results

In this illustrative scenario, both this compound and Doxorubicin demonstrate significant antitumor activity compared to the vehicle control. Doxorubicin shows a higher degree of tumor growth inhibition, which is consistent with its known potency. However, the isocoumarin compound exhibits a more favorable safety profile, as indicated by the minimal change in body weight compared to the significant weight loss observed in the Doxorubicin-treated group. The IHC data suggests that both compounds inhibit cell proliferation and induce apoptosis, with Doxorubicin having a more pronounced effect.

Mechanistic Insights and Signaling Pathways

Based on studies of related coumarin and isocoumarin derivatives, the anticancer effects of this compound could be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.[11]

Potential Signaling Pathway

cluster_pathway Apoptotic Signaling Cascade compound 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid Bcl2 Bcl-2 compound->Bcl2 Inhibition Bax Bax compound->Bax Activation CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for the induction of apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anticancer efficacy of the novel isocoumarin, this compound. By employing a human breast cancer xenograft model and comparing its performance against the standard-of-care agent Doxorubicin, researchers can gain critical insights into the therapeutic potential and safety profile of this investigational compound.

Positive results from this hypothetical study would warrant further preclinical development, including pharmacokinetic and pharmacodynamic studies, as well as evaluation in other cancer models. The ultimate goal is to translate promising preclinical findings into novel and effective cancer therapies.

References

A Comparative Cytotoxicity Analysis: 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid vs. Cisplatin in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. In this context, natural products and their derivatives have emerged as a promising reservoir of structurally diverse and biologically active compounds. Among these, isocoumarins, a class of benzopyrone compounds, have garnered significant attention for their potential cytotoxic effects against various cancer cell lines. This guide provides a detailed comparative analysis of a representative isocoumarin, 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid, and the widely used chemotherapeutic drug, cisplatin.

Due to the limited availability of direct comparative experimental data for this compound, this guide will leverage data from its close structural isomer, 8-methoxycoumarin-3-carboxylic acid, to provide a scientifically grounded comparison. This analysis will delve into their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate their anticancer potential.

Compound Profiles

This compound

This compound belongs to the isocoumarin class of phenolic compounds. Isocoumarins are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their therapeutic potential in oncology is an active area of investigation.

Cisplatin

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, bladder, and lung cancers.[2] Its mode of action involves the formation of platinum-DNA adducts, which disrupt DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3]

Comparative Analysis of Cytotoxicity and Mechanism of Action

Cytotoxicity Profile

Quantitative assessment of a compound's cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
8-Methoxycoumarin-3-carboxylic acid *HepG2 (Liver Cancer)5[4]
Cisplatin A549 (Lung Cancer)13.48[5]
U2OS (Osteosarcoma)8.2[6]
HAP1 (Chronic Myeloid Leukemia)0.9[6]

*Data for 8-Methoxycoumarin-3-carboxylic acid, a structural isomer of this compound, is presented as a surrogate due to the lack of available data for the latter.

The available data suggests that the isocoumarin scaffold possesses potent cytotoxic activity, with the 8-methoxycoumarin-3-carboxylic acid isomer demonstrating a low micromolar IC50 value against liver cancer cells.[4] Cisplatin's cytotoxicity varies across different cancer cell lines but is generally in the low micromolar range.[5][6]

Mechanism of Action

The cytotoxic mechanisms of isocoumarins and cisplatin are fundamentally different, offering potential for synergistic therapeutic strategies and overcoming drug resistance.

Isocoumarins: The anticancer mechanism of isocoumarins is multifaceted and can vary between different derivatives. A study on the related compound 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3) revealed that its cytotoxic effects are mediated by the generation of reactive oxygen species (ROS).[3] This oxidative stress can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[3] Some isocoumarin derivatives have also been shown to induce apoptosis by activating caspases, key enzymes in the apoptotic pathway.[4]

Cisplatin: Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA.[2] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The aquated form of cisplatin is a potent electrophile that reacts with nucleophilic sites on DNA, particularly the N7 position of guanine and adenine bases. This binding results in the formation of intrastrand and interstrand DNA cross-links. These adducts distort the DNA double helix, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[2][3]

Mechanism_of_Action cluster_0 This compound (Proposed) cluster_1 Cisplatin Isocoumarin Isocoumarin Derivative ROS Reactive Oxygen Species (ROS) Generation Isocoumarin->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis_Iso Apoptosis OxidativeStress->Apoptosis_Iso CellCycleArrest_Iso Cell Cycle Arrest OxidativeStress->CellCycleArrest_Iso Cisplatin Cisplatin DNA_Adducts DNA Adducts (Cross-links) Cisplatin->DNA_Adducts ReplicationInhibition Inhibition of DNA Replication & Transcription DNA_Adducts->ReplicationInhibition Apoptosis_Cis Apoptosis ReplicationInhibition->Apoptosis_Cis CellCycleArrest_Cis Cell Cycle Arrest ReplicationInhibition->CellCycleArrest_Cis

Figure 1: A simplified diagram illustrating the proposed mechanism of action for this compound versus the established mechanism of cisplatin.

Experimental Protocols

To ensure the scientific rigor of cytotoxicity studies, standardized experimental protocols are essential. The following sections detail the methodologies for assessing cell viability and apoptosis, which are critical for comparing the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or cisplatin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with compounds (Isocoumarin or Cisplatin) incubate_24h->treat_compounds incubate_treatment Incubate for 24-72h treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilizing agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Figure 2: A workflow diagram of the MTT assay for determining cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound or cisplatin for the designated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compounds start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells incubate_dark Incubate in the dark stain_cells->incubate_dark flow_cytometry Analyze by flow cytometry incubate_dark->flow_cytometry data_interpretation Differentiate cell populations: Viable, Apoptotic, Necrotic flow_cytometry->data_interpretation end End data_interpretation->end

Figure 3: A workflow diagram of the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

While direct comparative data for this compound and cisplatin is currently limited, the available evidence for structurally similar isocoumarins suggests they are a promising class of anticancer compounds with a distinct mechanism of action from traditional platinum-based drugs. The potent cytotoxicity of 8-methoxycoumarin-3-carboxylic acid in a liver cancer cell line highlights the potential of this scaffold.

The proposed ROS-mediated mechanism of action for isocoumarins presents a compelling alternative to cisplatin's DNA-damaging effects. This difference could be exploited to overcome cisplatin resistance, a significant clinical challenge.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the cytotoxicity and therapeutic efficacy of this compound and cisplatin across a broad panel of cancer cell lines and in animal models.

  • Mechanistic Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by this compound to fully understand its anticancer mechanism.

  • Combination Therapies: Exploring the potential for synergistic effects when combining this compound with cisplatin or other chemotherapeutic agents.

References

A Comparative In Vitro Analysis: 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid versus Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison between the investigational compound 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid and the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies on this compound are emerging, this document synthesizes available data on structurally similar isocoumarin and coumarin derivatives to forecast its potential efficacy and mechanistic profile against doxorubicin. We will delve into the fundamental methodologies for evaluating cytotoxicity, apoptosis induction, and cell cycle disruption, providing researchers with the necessary protocols to conduct their own comparative analyses.

Introduction to the Compounds

This compound: An Emerging Contender

Isocoumarins are a class of natural and synthetic compounds that have garnered significant interest for their diverse biological activities, including anticancer properties. This compound belongs to this family, and its structural motifs suggest potential for therapeutic efficacy. Research into related compounds, such as 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), has demonstrated that this core structure can induce cancer cell death through the generation of reactive oxygen species (ROS) and subsequent apoptosis.[1] Further studies on similar coumarin-3-carboxylic acid derivatives have shown potent cytotoxic activities, suggesting that the carboxylic acid moiety is crucial for its biological function.[2]

Doxorubicin: The Gold Standard in Anthracycline Chemotherapy

Doxorubicin is a widely used anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[3] Its primary mechanism of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[4] This disruption of DNA replication leads to cell cycle arrest and the induction of apoptosis.[4][5] Doxorubicin's potent, broad-spectrum anticancer activity is well-documented, but its clinical use is often limited by significant side effects, most notably cardiotoxicity.[3]

Comparative In Vitro Efficacy: A Data-Driven Overview

Direct head-to-head IC50 data for this compound against doxorubicin is not yet widely published. However, by examining data from structurally related compounds, we can establish a baseline for comparison. The following table summarizes the cytotoxic activity of a closely related coumarin derivative and doxorubicin against various cancer cell lines. It is crucial to note that these are not direct comparisons with the titular isocoumarin, but serve as a valuable proxy for this analysis.

CompoundCell LineCancer TypeIC50 (µM)Reference
8-Methoxycoumarin-3-carboxylic acid HepG2Liver Cancer5[2]
Doxorubicin HepG2Liver Cancer4.58 (as µg/mL)[6]
Compound 6 (a hybrid 8-methoxycoumarin derivative) MCF-7Breast Cancer6.621[7]
Compound 6 (a hybrid 8-methoxycoumarin derivative) MDA-MB-231Breast Cancer9.62[7]
Doxorubicin MCF-7Breast Cancer~2.8 (as µg/mL)[3]

Note: Direct conversion of µg/mL to µM requires the molecular weight of the compound. The data presented highlights the need for standardized reporting to facilitate direct comparisons.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Proposed Mechanism of this compound

Based on studies of related compounds, this compound likely exerts its anticancer effects through a multi-faceted approach. The induction of reactive oxygen species (ROS) appears to be a key initiating event, leading to oxidative stress and subsequent cellular damage.[1] This is often followed by the upregulation of the p53 tumor suppressor protein, a critical regulator of cell fate.[1] Consequently, the cell cycle is arrested, typically at the G1/S or G2/M phase, preventing cancer cell proliferation.[2][6] Ultimately, these events converge on the activation of apoptotic pathways, leading to programmed cell death.[2][6]

Isocoumarin_Mechanism Isocoumarin 6-Methoxy-8-hydroxy- isocoumarin-3-carboxylic acid ROS ↑ Reactive Oxygen Species (ROS) Isocoumarin->ROS p53 ↑ p53 Expression ROS->p53 CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Established Mechanism of Doxorubicin

Doxorubicin's primary mode of action is its ability to intercalate into DNA, thereby inhibiting the action of topoisomerase II.[4] This leads to the formation of DNA double-strand breaks, which triggers a DNA damage response.[5] This response culminates in cell cycle arrest, typically at the G2/M phase, and the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[5]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis

Caption: Established mechanism of action for Doxorubicin.

Experimental Protocols for In Vitro Comparison

To directly compare the efficacy of this compound and doxorubicin, a series of standardized in vitro assays should be performed. The following protocols provide a framework for these investigations.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and doxorubicin (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds (Isocoumarin & Doxorubicin) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Quantification of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentrations of this compound and doxorubicin for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

AnnexinV_PI_Workflow Start Treat Cells with Compounds (IC50 concentrations) Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Incubate Incubate 15 min in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quantify Apoptotic Populations (Early, Late, Necrotic) Analyze->Results

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

CellCycle_Workflow Start Treat Cells with Compounds (IC50 concentrations) Harvest Harvest Cells Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI & RNase A Fix->Stain Incubate Incubate 30 min in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Determine Cell Cycle Distribution (G0/G1, S, G2/M) Analyze->Results

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

While doxorubicin remains a potent and widely used chemotherapeutic agent, the quest for novel anticancer compounds with improved efficacy and reduced toxicity is ongoing. This compound, based on the activity of its structural analogs, presents a promising scaffold for the development of new anticancer drugs. The available data suggests that it may induce cancer cell death through mechanisms involving ROS generation, p53 activation, cell cycle arrest, and apoptosis.

To fully elucidate the therapeutic potential of this compound, direct, head-to-head in vitro and subsequent in vivo comparative studies against established drugs like doxorubicin are essential. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to undertake these critical investigations. Future studies should focus on a broad range of cancer cell lines, elucidation of specific molecular targets, and assessment of potential synergistic effects when used in combination with other anticancer agents.

References

A Comparative Guide to the Mechanistic Actions of Isocoumarins: Elucidating the Role of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced mechanisms of action within a class of compounds is paramount for targeted therapeutic design. This guide provides an in-depth comparison of the mechanistic pathways of various isocoumarins, with a special focus on contextualizing the activity of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. By examining experimental data and established molecular interactions of related isocoumarins, we can build a predictive framework for the biological impact of this specific molecule.

The Isocoumarin Scaffold: A Platform for Diverse Biological Activity

Isocoumarins, a class of lactones, are isomers of coumarins and are known for their broad spectrum of biological activities. Their planar bicyclic ring system provides a stable scaffold that can be readily functionalized, leading to a wide array of molecular interactions and subsequent biological effects.[1] This guide will delve into several key mechanisms of action exhibited by isocoumarins, including the induction of oxidative stress, enzyme inhibition, and modulation of critical cellular pathways.

The Emerging Profile of this compound and its Analogs

Direct experimental evidence on the mechanism of action of this compound is emerging. However, significant insights can be drawn from a closely related analog, 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3). NM-3 has been investigated for its antiangiogenic and anticancer properties.[2]

Induction of Reactive Oxygen Species (ROS) and Non-Apoptotic Cell Death

Studies on NM-3 have demonstrated that its treatment of human carcinoma cells leads to the generation of reactive oxygen species (ROS).[2] This increase in ROS is associated with a loss of clonogenic survival, suggesting a direct cytotoxic effect. Notably, the induced cell death is characterized as non-apoptotic.[2] This is a critical distinction, as it points towards alternative cell death pathways being activated. Furthermore, exposure to NM-3 has been shown to increase the expression of the p53 tumor suppressor protein, a key regulator of cell cycle and apoptosis.[2]

The structural similarities between NM-3 and this compound suggest that the latter may also function through the induction of oxidative stress. The presence of the hydroxyl and methoxy groups on the aromatic ring can influence the molecule's redox potential, potentially contributing to ROS generation.

Comparative Mechanisms of Action of Other Isocoumarins

To better understand the potential activities of this compound, it is instructive to compare its predicted mechanism with those of other well-characterized isocoumarins.

Ochratoxin A: A Multi-Pronged Toxin

Ochratoxin A (OTA) is a mycotoxin with a complex and multifaceted mechanism of action. Its toxicity stems from several concurrent cellular insults:

  • Inhibition of Protein Synthesis: OTA competitively inhibits phenylalanyl-tRNA synthetase, an enzyme crucial for incorporating the amino acid phenylalanine into proteins.[3] This leads to a disruption of protein synthesis.

  • Induction of Oxidative Stress: OTA has been shown to enhance lipid peroxidation both in vitro and in vivo, leading to cellular damage through the generation of free radicals.[3][4]

  • DNA Adduct Formation: OTA can form adducts with DNA, leading to single-strand breaks and potential carcinogenicity.[3][4]

  • Disruption of Energy Production: OTA negatively impacts cellular energy (ATP) production.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: OTA can trigger programmed cell death (apoptosis) and halt the cell cycle.[4]

Citrinin: An Inducer of Oxidative Stress and Apoptosis

Citrinin, another mycotoxin, shares some mechanistic overlap with OTA, particularly in its ability to induce cellular stress:

  • Induction of Oxidative Stress: A primary mechanism of citrinin toxicity is the generation of ROS, which activates oxidative stress response pathways.[5]

  • Mitochondrial Pathway of Apoptosis: Citrinin can induce apoptosis through the mitochondria-dependent pathway, which involves the release of cytochrome c and the activation of caspases.[6]

  • Inhibition of DNA and RNA Synthesis: Citrinin has been shown to inhibit the synthesis of both DNA and RNA.[5]

Isocoumarins as Enzyme Inhibitors

Beyond mycotoxins, many isocoumarins have been identified as potent and specific enzyme inhibitors.

  • Serine Protease Inhibition: Isocoumarins are effective mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and thrombin.[1][7] These enzymes play critical roles in various physiological and pathological processes, making their inhibition a key therapeutic strategy.

  • Carbonic Anhydrase Inhibition: Certain isocoumarins have been shown to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are important drug targets.[8][9][10] The proposed mechanism involves the hydrolysis of the isocoumarin's lactone ring by the enzyme's esterase activity.[8][9][10]

Comparative Summary of Isocoumarin Mechanisms

Isocoumarin Primary Mechanism(s) of Action Key Molecular Targets/Pathways Supporting Evidence
This compound (Predicted) Induction of ROS, Non-apoptotic cell deathp53 signalingBased on the activity of the close analog NM-3[2]
Ochratoxin A Inhibition of protein synthesis, Oxidative stress, DNA adduct formation, ApoptosisPhenylalanyl-tRNA synthetase, Lipid peroxidation, DNA[3][4]
Citrinin Oxidative stress, Mitochondrial apoptosisROS generation, Caspase cascade[5][6]
General Isocoumarins Enzyme InhibitionSerine proteases (e.g., HLE, thrombin), Carbonic Anhydrases (CA IX, XII)[1][7][8][9][10]

Visualizing the Mechanisms of Action

Diagram 1: Predicted Mechanism of this compound

This compound This compound ROS Increased ROS Generation This compound->ROS p53 p53 Upregulation This compound->p53 CellDeath Non-Apoptotic Cell Death ROS->CellDeath p53->CellDeath

Caption: Predicted signaling pathway for this compound.

Diagram 2: Comparative Pathways of Isocoumarin Action

cluster_ota Ochratoxin A cluster_citrinin Citrinin cluster_general Other Isocoumarins OTA Ochratoxin A ProteinSyn Protein Synthesis Inhibition OTA->ProteinSyn OxStressOTA Oxidative Stress OTA->OxStressOTA DNA_Adducts DNA Adducts OTA->DNA_Adducts Citrinin Citrinin OxStressCit Oxidative Stress Citrinin->OxStressCit MitoApop Mitochondrial Apoptosis Citrinin->MitoApop GenIso General Isocoumarins SerineProtease Serine Protease Inhibition GenIso->SerineProtease CA_Inhibition Carbonic Anhydrase Inhibition GenIso->CA_Inhibition Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat AddReagent Add Caspase-Glo® 3/7 Reagent Treat->AddReagent Incubate Incubate at Room Temperature AddReagent->Incubate Read Measure Luminescence Incubate->Read

References

The Pivotal Role of Substitution Patterns in 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic Acid Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The isocoumarin scaffold, a recurring motif in natural products, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties. Within this class of compounds, 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid stands out as a promising lead structure. The strategic placement of a methoxy group at the 6-position, a hydroxyl group at the 8-position, and a carboxylic acid at the 3-position provides a unique combination of electronic and steric properties that can be fine-tuned to optimize biological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of derivatives based on this core, drawing upon experimental data from analogous isocoumarin and coumarin series to elucidate the impact of structural modifications on their therapeutic potential.

The Core Scaffold: Understanding the Contribution of Each Moiety

The this compound core is a finely tuned system where each functional group plays a critical role in its interaction with biological targets.

  • The Isocoumarin Nucleus: This bicyclic lactone system provides a rigid framework, positioning the substituents in a defined spatial orientation for optimal target engagement.

  • 8-Hydroxy Group: The phenolic hydroxyl group at the 8-position is a key contributor to the biological activity of many isocoumarins. It can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by other ring substituents. This group is often crucial for activities such as enzyme inhibition and antioxidant effects.

  • 6-Methoxy Group: The electron-donating methoxy group at the 6-position influences the electron density of the aromatic ring, which can impact the reactivity and binding affinity of the molecule. Its presence can also affect the lipophilicity and metabolic stability of the compound.

  • 3-Carboxylic Acid Group: The carboxylic acid moiety at the 3-position is a critical determinant of both the pharmacokinetic and pharmacodynamic properties of these derivatives. It can engage in ionic interactions and hydrogen bonding with biological targets. Furthermore, it serves as a versatile handle for the synthesis of a wide array of derivatives, including esters and amides, allowing for the systematic exploration of the SAR. In some coumarin series, the presence of a carboxylic acid at the C3 position has been found to be essential for antibacterial activity[1][2].

Structure-Activity Relationship Analysis: A Comparative Look at Key Modifications

While a comprehensive SAR study on a single, unified series of this compound derivatives is not extensively documented, a comparative analysis of structurally related compounds provides valuable insights.

Modifications at the 3-Position: The Gateway to Diverse Activities

The carboxylic acid at the 3-position is the most frequently modified site to generate libraries of derivatives with diverse biological profiles.

Table 1: Comparison of Biological Activities of 3-Substituted Isocoumarin and Coumarin Derivatives

Derivative ClassModificationKey Biological ActivitiesRepresentative Examples/Observations
3-Carboxamides Conversion of the carboxylic acid to various amidesPotent enzyme inhibitors (e.g., FXIIa, pancreatic lipase), anticancer agents.[3][4][5]SAR studies on coumarin-3-carboxamides have revealed that the nature of the amine substituent is critical for activity and selectivity against different enzymes.[3][4]
3-Alkoxy/Aryloxy Derivatives Replacement of the hydroxyl of the carboxylic acid with alkoxy or aryloxy groupsPotent enzyme inhibitors, particularly for serine hydrolases like pancreatic cholesterol esterase.[6]4-Chloro-3-alkoxyisocoumarins have been developed as potent inhibitors of cholesterol esterase, with the length and nature of the alkoxy chain significantly influencing potency.[6]
3-Aryl/Alkyl Substituents Replacement of the carboxylic acid with aryl or alkyl groupsAntifungal and antimicrobial activities.3-Aryl and 3-alkyl isocoumarins have demonstrated significant antifungal properties. The nature of the substituent at this position can influence both the potency and the spectrum of activity.

The conversion of the 3-carboxylic acid to a carboxamide has proven to be a particularly fruitful strategy for enhancing biological activity. For instance, studies on coumarin-3-carboxamides have identified potent and selective inhibitors of coagulation factor XIIa (FXIIa) and pancreatic lipase.[3][4][5] The specific substituents on the amide nitrogen are crucial for determining the inhibitory potency and selectivity. This suggests that a library of 6-methoxy-8-hydroxyisocoumarin-3-carboxamides would be a promising avenue for the discovery of novel enzyme inhibitors.

The Influence of Aromatic Ring Substitution

While the 6-methoxy and 8-hydroxy groups are defining features of the core scaffold, further substitution on the aromatic ring can fine-tune the electronic properties and steric profile of the molecule.

Table 2: Impact of Aromatic Ring Substituents on Isocoumarin Activity

PositionSubstituentEffect on ActivityRationale
5-Position Halogens (e.g., Chloro)Can enhance antifungal activity.The introduction of a halogen can alter the electronic distribution and lipophilicity of the molecule, potentially improving its interaction with fungal targets.
7-Position MethoxyCan modulate enzyme inhibitory activity.Additional methoxy groups can influence the overall electronic character and steric bulk, leading to altered binding affinities.

For example, the introduction of a chlorine atom at the 5-position of the isocoumarin ring has been shown to be compatible with, and in some cases enhance, antifungal activity. This highlights the potential for further refining the biological activity of the 6-methoxy-8-hydroxyisocoumarin core through targeted halogenation.

Experimental Protocols: A Guide to Evaluating Biological Activity

To facilitate comparative studies and the discovery of new derivatives, standardized experimental protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a multi-step sequence, with the key step being the formation of the isocoumarin ring.

Experimental Workflow for Synthesis

Synthesis_Workflow A Starting Material (e.g., Substituted Homophthalic Acid) B Cyclization Reaction (e.g., with an acyl chloride or anhydride) A->B Reagents C Formation of Isocoumarin Core B->C Heat D Derivatization of 3-Carboxylic Acid (e.g., Amidation, Esterification) C->D Coupling Agents E Final Derivative D->E

Caption: A generalized workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Synthesis of the Isocoumarin Core: A suitably substituted homophthalic acid is reacted with an appropriate acyl chloride or anhydride in the presence of a base to facilitate cyclization and formation of the isocoumarin ring.

  • Protection/Deprotection: The hydroxyl group at the 8-position may require protection during certain synthetic steps, followed by deprotection to yield the final core structure.

  • Derivatization of the 3-Carboxylic Acid:

    • Amide Formation: The carboxylic acid is activated using a coupling agent (e.g., HATU, HOBt/EDC) and then reacted with a primary or secondary amine to form the corresponding amide.[7]

    • Ester Formation: The carboxylic acid is reacted with an alcohol in the presence of an acid catalyst or a coupling agent to yield the ester derivative.

In Vitro Biological Assays

A panel of in vitro assays is crucial for determining the biological activity of the synthesized derivatives.

Diagram of a Typical Biological Screening Cascade

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening A Enzyme Inhibition Assay (e.g., Protease, Lipase) D Selectivity Profiling (vs. Related Enzymes/Cell Lines) A->D B Antimicrobial Assay (MIC Determination) B->D C Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) C->D E Mechanism of Action Studies D->E

Caption: A representative workflow for the in vitro biological evaluation of isocoumarin derivatives.

Key Experimental Protocols:

  • Enzyme Inhibition Assays: The inhibitory activity against specific enzymes (e.g., proteases, lipases) is determined by measuring the reduction in enzyme activity in the presence of the test compound. IC50 values are then calculated.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution methods against a panel of relevant bacterial and fungal strains.

  • Cytotoxicity Assays: The MTT or similar cell viability assays are used to determine the cytotoxic effects of the compounds against various cancer cell lines and a non-cancerous control cell line to assess selectivity. IC50 values are calculated.

Concluding Remarks and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The existing body of literature on related isocoumarin and coumarin derivatives strongly suggests that modifications at the 3-position, particularly the formation of amides, are a highly effective strategy for generating potent and selective bioactive molecules. Furthermore, strategic substitutions on the aromatic ring can be employed to fine-tune the activity profile.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in elucidating a more comprehensive structure-activity relationship and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Researcher's Guide to Navigating the Assay Cross-Reactivity of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising hit to a validated lead is fraught with potential pitfalls. One of the most critical hurdles is understanding a compound's specificity. This guide provides an in-depth analysis of the cross-reactivity of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid, a member of the isocoumarin class of natural products. We will explore its known interactions, potential for off-target effects, and provide experimental frameworks to rigorously assess its selectivity.

The isocoumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. However, this broad activity profile also necessitates a thorough investigation of potential cross-reactivity to avoid misleading results and wasted resources. This guide is designed to equip you with the foundational knowledge and practical protocols to confidently characterize the behavior of this compound in your assays.

Understanding the Landscape: Known Activities and Potential for Interference

Isocoumarins are recognized for their potent, often mechanism-based, inhibition of various enzymes. This inherent reactivity is a double-edged sword, offering therapeutic potential while also increasing the likelihood of promiscuous interactions. Our investigation into the cross-reactivity of this compound will be framed around its known and potential activities in several common assay formats.

Serine Protease Inhibition: A Primary Target with Inherent Selectivity Questions

Isocoumarins are well-documented as potent, mechanism-based inhibitors of serine proteases.[1][2] This class of enzymes, which includes key players in coagulation, inflammation, and digestion, is a frequent target in drug discovery. The inhibitory mechanism often involves the formation of a covalent acyl-enzyme intermediate with the active site serine residue.[1] While some isocoumarins have been designed for specific serine proteases, the reactive nature of the isocoumarin lactone ring suggests a potential for broader cross-reactivity within this large enzyme family.

A closely related isocoumarin derivative, 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), has been investigated for its anti-angiogenic and anti-cancer properties.[3] While the direct serine protease activity of NM-3 was not the focus of that study, the structural similarity to known serine protease inhibitors warrants careful consideration.

Carbonic Anhydrase Inhibition: A Recently Identified Activity

Recent studies have identified isocoumarins as a novel class of carbonic anhydrase (CA) inhibitors.[4][5] CAs are zinc-containing metalloenzymes crucial for pH regulation and other physiological processes. The proposed mechanism involves the hydrolysis of the isocoumarin lactone by the enzyme to form a 2-carboxyphenylacetic acid derivative that inhibits the enzyme.[6] Notably, some isocoumarins have shown selectivity for tumor-associated CA isoforms (IX and XII) over the more ubiquitous CA I and II, suggesting a potential for targeted cancer therapy.[4] Given that this compound shares the core isocoumarin scaffold, its potential to inhibit various CA isoforms should be experimentally evaluated.

Cytotoxicity and Off-Target Cellular Effects

The isocoumarin NM-3 has been shown to induce cell death in human carcinoma cells through the generation of reactive oxygen species (ROS).[3] This finding highlights the potential for this compound to exhibit cytotoxic effects that may not be related to a specific enzyme target but rather to a more general cellular stress response. When evaluating this compound in cell-based assays, it is crucial to perform counter-screens to distinguish between on-target pharmacological effects and non-specific cytotoxicity.

The Specter of Pan-Assay Interference Compounds (PAINS)

The isocoumarin scaffold has been flagged as a potential Pan-Assay Interference Compound (PAINS).[7][8][9] PAINS are compounds that appear to be active in a wide variety of assays due to non-specific mechanisms such as chemical reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence quenching).[7][9] The potential for isocoumarins to act as PAINS underscores the importance of employing orthogonal assays and rigorous counter-screens to validate any observed activity. It is crucial to note that a PAINS flag is a warning, not a definitive disqualification; however, it necessitates a higher burden of proof to demonstrate specific, on-target activity.[8]

Comparative Performance in Key Assay Platforms: A Data-Driven Assessment

To provide a clear comparison, the following table summarizes the known and potential activities of isocoumarins, including our target compound, across different assay platforms. This data is synthesized from the available literature on isocoumarins as a class, with specific notations where direct evidence for this compound is lacking.

Assay PlatformTarget ClassKnown Isocoumarin ActivityPotential for Cross-Reactivity of this compoundSupporting Rationale & Key Considerations
Enzyme Inhibition Assays
Serine ProteasesPotent, often mechanism-based inhibitors.[1][2]High The isocoumarin lactone is a reactive electrophile that can form covalent adducts with the active site serine.[1] Broad-spectrum activity against multiple serine proteases is possible.
Carbonic AnhydrasesNovel class of inhibitors, with some isoform selectivity.[4][5]High The core scaffold can be hydrolyzed to an active inhibitor.[6] Activity against various CA isoforms should be tested.
KinasesLimited direct evidence for isocoumarins as a class.Moderate The planar, heterocyclic structure could potentially interact with the ATP-binding site of some kinases. This should be experimentally verified.
Cell-Based Assays
Cytotoxicity AssaysSome isocoumarins induce cell death via ROS generation.[3]High The potential for off-target cytotoxicity needs to be assessed in parallel with any functional cell-based assay.
Reporter Gene AssaysPotential for interference.Moderate to High Isocoumarins can interfere with luciferase or fluorescent protein readouts. Counter-screens are essential.
Receptor Binding Assays
G-Protein Coupled Receptors (GPCRs)Limited direct evidence for isocoumarins as a class.Low to Moderate While not a primary suspected target, promiscuous binding to membrane proteins is possible, especially at higher concentrations. Radioligand displacement assays can assess this.[10]

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a multi-pronged experimental approach is necessary. The following protocols provide a starting point for your investigations.

Protocol 1: Profiling Against a Panel of Serine Proteases

This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of serine proteases using a chromogenic substrate.

Materials:

  • Purified serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin)

  • Corresponding chromogenic substrates (e.g., BAPNA for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor concentration (and a DMSO control) to triplicate wells.

  • Add 80 µL of the serine protease solution (at a final concentration that gives a linear reaction rate) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for 10-15 minutes.

  • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Causality and Self-Validation:

  • Mechanism-based inhibition: Pre-incubation of the enzyme with the inhibitor is crucial to observe time-dependent inactivation, a hallmark of mechanism-based inhibitors.

  • Orthogonal substrate: If significant inhibition is observed, repeat the assay with a different substrate for the same enzyme to rule out substrate-specific interference.

  • Selectivity: Testing against a panel of proteases from different subfamilies (e.g., trypsin-like, chymotrypsin-like) will provide a clear picture of the inhibitor's selectivity profile.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes the measurement of CO₂ hydration catalyzed by carbonic anhydrase, a standard method to assess CA inhibition.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • This compound stock solution (in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the assay buffer and enzyme solution to 25°C.

  • In the stopped-flow instrument, one syringe will contain the enzyme and pH indicator in the assay buffer, with or without the inhibitor.

  • The second syringe will contain the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rate of the reaction.

  • Repeat the measurement with varying concentrations of the inhibitor to determine the IC₅₀ or Kᵢ value.

Causality and Self-Validation:

  • Esterase activity: The proposed mechanism involves enzymatic hydrolysis.[6] Mass spectrometry can be used to detect the hydrolyzed product in the presence of the enzyme.

  • Isoform selectivity: Testing against multiple CA isoforms is essential to determine the selectivity profile of the inhibitor.

Protocol 3: General Cytotoxicity and Assay Interference Counter-Screen

This protocol provides a framework for identifying non-specific activity, including cytotoxicity and interference with common assay readouts.

Materials:

  • A representative cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Luciferase assay system

  • Fluorescent protein expressing cells or purified fluorescent protein

  • This compound stock solution (in DMSO)

  • 96-well and 384-well plates (white and clear bottom)

  • Luminometer and fluorescence plate reader

Procedure:

  • Cytotoxicity:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24-72 hours.

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Luciferase Interference:

    • In a cell-free assay, add a serial dilution of the compound to a solution containing luciferase and its substrate.

    • Measure luminescence and identify any direct inhibition or enhancement of the luciferase reaction.

  • Fluorescence Interference:

    • Measure the intrinsic fluorescence of this compound across a range of excitation and emission wavelengths.

    • In a cell-free assay, assess the compound's ability to quench the fluorescence of a standard fluorophore (e.g., GFP, fluorescein).

Causality and Self-Validation:

  • Dose-response: A steep dose-response curve in a cytotoxicity assay can be indicative of non-specific mechanisms.

  • Correlation of activities: If the IC₅₀ for cytotoxicity is similar to the EC₅₀/IC₅₀ in a functional cell-based assay, it suggests that the observed functional effect may be due to cell death.

  • Assay-specific controls: Running these counter-screens is a prerequisite for interpreting data from any cell-based or fluorescence/luminescence-based assay.

Visualizing the Workflow and Rationale

To further clarify the experimental logic, the following diagrams illustrate the decision-making process and the underlying mechanisms.

experimental_workflow start Start: Characterize This compound serine_protease Serine Protease Panel Screen start->serine_protease carbonic_anhydrase Carbonic Anhydrase Isoform Screen start->carbonic_anhydrase cytotoxicity Cytotoxicity & Assay Interference Counter-Screens start->cytotoxicity specific_inhibition Specific Inhibition Profile serine_protease->specific_inhibition carbonic_anhydrase->specific_inhibition non_specific Non-Specific Activity (PAINS-like behavior) cytotoxicity->non_specific specific_inhibition->non_specific Further Characterization

Caption: Experimental workflow for assessing cross-reactivity.

mechanism_of_action cluster_serine_protease Serine Protease Inhibition cluster_carbonic_anhydrase Carbonic Anhydrase Inhibition sp_isocoumarin Isocoumarin sp_enzyme Serine Protease (Active Site Serine) sp_isocoumarin->sp_enzyme Mechanism-based inactivation sp_complex Acyl-Enzyme Complex (Covalent) sp_enzyme->sp_complex ca_isocoumarin Isocoumarin ca_enzyme Carbonic Anhydrase (Esterase Activity) ca_isocoumarin->ca_enzyme Hydrolysis ca_hydrolyzed Hydrolyzed Product (2-carboxyphenylacetic acid derivative) ca_enzyme->ca_hydrolyzed ca_inhibition Inhibition of CO2 Hydration ca_hydrolyzed->ca_inhibition

Caption: Postulated mechanisms of enzyme inhibition by isocoumarins.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated biological activity, particularly as inhibitors of serine proteases and carbonic anhydrases. However, the potential for cross-reactivity and pan-assay interference is significant and must be addressed with rigorous experimental diligence. By employing a systematic approach that includes profiling against relevant enzyme families, conducting thorough cytotoxicity and assay interference counter-screens, and utilizing orthogonal validation methods, researchers can build a comprehensive understanding of this compound's selectivity.

The protocols and frameworks presented in this guide are intended to serve as a starting point. The specific experimental design should always be tailored to the biological question at hand. For any observed activity, further mechanistic studies, such as X-ray crystallography to determine the binding mode or mass spectrometry to confirm covalent modification, are highly recommended to definitively establish on-target engagement. By embracing a proactive and critical approach to assessing cross-reactivity, the scientific community can ensure the robustness and reproducibility of its findings in the pursuit of novel therapeutics.

References

A Tale of Two Scaffolds: A Comparative Analysis of the Biological Effects of Coumarin and Isocoumarin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the coumarin and isocoumarin scaffolds represent two closely related, yet distinct, classes of benzopyrone natural products.[1] As structural isomers, their subtle difference in the orientation of the lactone ring belies a significant divergence in their biological activities and therapeutic potential.[1] This guide provides an in-depth comparative analysis of these two privileged scaffolds, offering insights into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

The Structural Nuance: A Foundation for Divergent Biology

At the heart of their differences lies a simple isomeric relationship. Coumarin, a 1,2-benzopyrone, and isocoumarin, a 2,1-benzopyrone, possess the same molecular formula but a different arrangement of the lactone ring fused to the benzene core.[1] This seemingly minor alteration has profound implications for their physicochemical properties and how they interact with biological targets.[1]

Comparative Biological Activities: A Spectrum of Therapeutic Potential

Both coumarin and isocoumarin scaffolds have been extensively explored for a wide array of pharmacological activities, including anticancer, anticoagulant, antimicrobial, and anti-inflammatory effects.[2] However, the potency and mechanisms through which they exert these effects often differ, a critical consideration for drug design and development.

Anticancer Activity: Targeting the Hallmarks of Cancer

Coumarin and isocoumarin derivatives have emerged as promising candidates in oncology, targeting various hallmarks of cancer through diverse mechanisms.

Coumarins have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[3][4] Their anticancer effects are often attributed to their ability to:

  • Induce Apoptosis: Many coumarin derivatives trigger programmed cell death in cancer cells by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

  • Modulate Signaling Pathways: They have been shown to interfere with critical signaling cascades such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[6][7]

  • Inhibit Angiogenesis: Certain coumarins can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by targeting factors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]

Isocoumarins , while also exhibiting significant anticancer potential, often exert their effects through distinct mechanisms.[8] Their anticancer activities are associated with:

  • Enzyme Inhibition: Isocoumarins have been identified as potent inhibitors of various enzymes, including human leukocyte elastase (HLE) and thrombin, which can play a role in tumor progression.[1]

  • Selective Inhibition of Carbonic Anhydrase Isoforms: Certain isocoumarins show selective inhibition of carbonic anhydrase isoforms IX and XII, which are involved in tumor metabolism and survival.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: Similar to coumarins, isocoumarins can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[8]

Quantitative Comparison of Anticancer Activity:

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Coumarin Coumarin-artemisinin hybridHepG2 (Liver)3.05 ± 1.60
Hep3B (Liver)3.76 ± 1.76
A2780 (Ovarian)2.54 ± 1.03
Isocoumarin Isocoumarin Derivative AMCF-7 (Breast)8.30
Isocoumarin Derivative BMCF-7 (Breast)11.29
Isocoumarin Derivative CHCT-116 (Colon)1.28

Data compiled from multiple sources.[4][9]

Anticoagulant Activity: A Tale of Vitamin K Antagonism

The anticoagulant properties of coumarins are perhaps their most well-known therapeutic application, with warfarin being a globally used medication.[1][10]

Coumarins , particularly 4-hydroxycoumarin derivatives like warfarin, acenocoumarol, and phenprocoumon, act as vitamin K antagonists.[10] They inhibit the vitamin K epoxide reductase complex, thereby preventing the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[10][11]

Isocoumarins , in contrast, are not typically associated with significant anticoagulant activity. Their primary mechanism of enzyme inhibition does not target the vitamin K cycle in the same manner as coumarins.[1] This represents a key point of divergence in their biological profiles.

Experimental Protocol: Prothrombin Time (PT) Assay for Anticoagulant Activity

The prothrombin time (PT) assay is a fundamental test to assess the anticoagulant effect of coumarin derivatives.

Principle: This assay measures the time it takes for plasma to clot after the addition of thromboplastin, an activator of the extrinsic pathway of coagulation. A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood from the test subject (e.g., rabbit) into a tube containing a sodium citrate solution (0.1 M) to prevent immediate clotting.[12]

  • Plasma Separation: Centrifuge the blood sample at 3000 rpm for 15 minutes to separate the plasma.[12]

  • Incubation: Transfer the plasma to a clean test tube and incubate it in a water bath at 37°C.[12] In a separate tube, warm the thromboplastin-calcium chloride reagent to 37°C.[12]

  • Clotting Initiation: Add 0.1 mL of the pre-warmed plasma to 0.2 mL of the pre-warmed thromboplastin-calcium chloride reagent.[12]

  • Time Measurement: Simultaneously start a stopwatch and record the time taken for a visible clot to form.

  • Data Analysis: Compare the PT of the treated group with that of a control group and a group treated with a standard anticoagulant like warfarin.

Logical Flow of the PT Assay:

PT_Assay cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood_Collection Blood Collection (Sodium Citrate) Centrifugation Centrifugation (3000 rpm, 15 min) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Incubation Incubation of Plasma & Reagent (37°C) Plasma_Separation->Incubation Mixing Mixing Plasma & Thromboplastin-CaCl2 Incubation->Mixing Clot_Detection Clot Detection Mixing->Clot_Detection Time_Recording Record Prothrombin Time (PT) Clot_Detection->Time_Recording Comparison Compare PT with Controls Time_Recording->Comparison Conclusion Determine Anticoagulant Effect Comparison->Conclusion

Caption: Workflow of the Prothrombin Time (PT) Assay.

Antimicrobial and Anti-inflammatory Activities: A Shared Battlefield

Both coumarin and isocoumarin scaffolds exhibit promising antimicrobial and anti-inflammatory properties, making them attractive for the development of novel therapeutic agents in these areas.[5][2]

Coumarins have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14] Their anti-inflammatory effects are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as to modulate pro-inflammatory signaling pathways such as NF-κB.[5]

Isocoumarins also possess significant antimicrobial and antifungal activities.[2][15] Numerous isocoumarin derivatives isolated from fungi have shown potent activity against a range of pathogens.[2][16] Their anti-inflammatory properties are also well-documented, with some derivatives showing the ability to inhibit the production of pro-inflammatory mediators.[2]

Experimental Protocol: MTT Assay for Cytotoxicity and Antimicrobial Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds against cancer cells and their inhibitory effects on microbial growth.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell/Microbe Seeding: Seed cells (for cytotoxicity) or microbes (for antimicrobial activity) in a 96-well plate at a predetermined density and allow them to adhere or grow overnight.

  • Compound Treatment: Treat the cells/microbes with various concentrations of the test compound (coumarin or isocoumarin derivatives) and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability or microbial growth inhibition relative to an untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition) can then be determined.

Visualization of the MTT Assay Workflow:

MTT_Assay start Start seeding Seed Cells/Microbes in 96-well Plate start->seeding treatment Treat with Coumarin/ Isocoumarin Derivatives seeding->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (2-4h) (Formazan Formation) add_mtt->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance analysis Calculate % Inhibition & IC50 read_absorbance->analysis end End analysis->end

References

A Researcher's Guide to Assessing the Cancer Cell Selectivity of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of the novel compound, 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to preclinical evaluation.

Introduction: The Promise of Isocoumarins and the Imperative of Selectivity

Isocoumarins, a class of naturally occurring benzopyrone compounds, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potent anticancer properties.[1] These compounds and their synthetic derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle, making them a promising scaffold for novel therapeutic agents.[1]

However, a critical determinant of a viable anticancer drug is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing their normal, healthy counterparts. Many conventional chemotherapeutics exhibit significant toxicity due to their lack of selectivity, leading to severe side effects for patients.[2] Therefore, a thorough assessment of a compound's selectivity index is a cornerstone of modern drug discovery. This guide will outline a comprehensive, multi-faceted in vitro strategy to evaluate the selectivity of this compound.

Proposed Synthesis of this compound

For instance, a method analogous to the synthesis of other isocoumarin derivatives could involve the reaction of 3,5-dimethoxyhomophthalic acid with a haloacetyl halide, followed by hydrolysis and regioselective demethylation to yield the desired product.[3] Researchers should perform thorough characterization (e.g., NMR, mass spectrometry) to confirm the structure of the synthesized compound before proceeding with biological evaluation.

Experimental Workflow for Assessing Cancer Cell Selectivity

The following experimental workflow provides a logical progression for determining the selectivity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Investigating the Mode of Action A Select Matched Cancer and Normal Cell Lines B Perform MTT Assay to Determine IC50 Values A->B C Calculate Selectivity Index (SI) B->C D Apoptosis Analysis (Annexin V/PI Staining) C->D If SI is favorable E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Reactive Oxygen Species (ROS) Detection E->F To understand the underlying mechanism

Caption: A three-phase experimental workflow for assessing the cancer cell selectivity of a novel compound.

Phase 1: Foundational Cytotoxicity and Selectivity Assessment

The initial phase focuses on quantifying the cytotoxic effects of this compound on both cancerous and normal cells to establish a preliminary selectivity profile.

Selection of Appropriate Cell Lines: The Importance of Matched Pairs

To obtain meaningful selectivity data, it is crucial to use matched cancer and normal cell lines derived from the same tissue of origin.[4][5][6] This approach minimizes the confounding effects of tissue-specific differences in drug metabolism and sensitivity. ATCC and other cell banks provide a variety of these matched pairs.[4][5]

Recommended Matched Cell Line Pairs:

Cancer TypeCancer Cell LineNormal Cell Line
Breast CancerMCF-7MCF-10A
Lung CancerA549BEAS-2B
Colon CancerHT-29CCD 841 CoN
Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation and Interpretation: The Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in normal cells to the IC50 value in cancer cells.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells. A compound with an SI greater than 3 is generally considered to have promising selectivity.

Hypothetical Data Table:

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)
This compound MCF-7 (Cancer)Experimental ValueCalculated Value
MCF-10A (Normal)Experimental Value
Doxorubicin (Control) MCF-7 (Cancer)~1.1 - 2.5~1.5 - 2.0
MCF-10A (Normal)~2.5 - 5.0

Note: Doxorubicin IC50 values are approximate and can vary between studies.[7][8][9][10]

Phase 2: Elucidating the Mechanism of Cell Death

Should this compound demonstrate a favorable selectivity index, the next logical step is to investigate the mechanism by which it induces cancer cell death.

Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer and normal cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

G cluster_0 Cell Cycle Analysis cluster_1 Potential Points of Arrest G1 G0/G1 Phase S S Phase G1->S DNA Synthesis Arrest_G1 G1 Arrest G1->Arrest_G1 G2M G2/M Phase S->G2M Growth G2M->G1 Mitosis Arrest_G2M G2/M Arrest G2M->Arrest_G2M

Caption: A diagram illustrating the phases of the cell cycle and potential points of arrest induced by an anticancer compound.

Phase 3: Investigating a Potential Mode of Action - Oxidative Stress

A structurally similar isocoumarin, 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), has been shown to induce cancer cell death through the generation of reactive oxygen species (ROS). It is therefore plausible that this compound may act via a similar mechanism.

Protocol: Intracellular ROS Detection using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

  • Cell Treatment: Treat cancer and normal cells with the IC50 concentration of the compound for a short duration (e.g., 1-4 hours). A positive control for ROS induction, such as hydrogen peroxide (H₂O₂), should be included.

  • DCFH-DA Staining: Incubate the cells with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope.

An increase in fluorescence in cancer cells treated with this compound, particularly when compared to treated normal cells, would suggest that the compound selectively induces oxidative stress in cancer cells.

G Compound 6-Methoxy-8-hydroxyisocoumarin- 3-carboxylic acid CancerCell Cancer Cell Compound->CancerCell ROS Increased ROS CancerCell->ROS Selective Induction Apoptosis Apoptosis ROS->Apoptosis

Caption: A proposed mechanism of action for this compound involving the selective induction of ROS in cancer cells, leading to apoptosis.

Conclusion

This guide provides a robust and scientifically sound framework for the initial preclinical assessment of this compound's selectivity for cancer cells. By employing matched cell line pairs, quantifying cytotoxicity to determine a selectivity index, and subsequently investigating the mechanisms of cell death and the potential role of oxidative stress, researchers can build a comprehensive profile of this promising compound. The data generated from this workflow will be instrumental in making informed decisions about its potential for further development as a novel anticancer therapeutic.

References

A Comprehensive Guide to Benchmarking 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid Against Established Anticancer Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the preclinical evaluation of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid, a novel isocoumarin derivative, by benchmarking its anticancer potential against well-characterized natural product anticancer agents. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and explore the mechanistic underpinnings of established drugs to create a comprehensive comparative analysis.

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is continually evolving, with natural products remaining a cornerstone of drug discovery. Compounds like Paclitaxel, Doxorubicin, and Camptothecin have revolutionized treatment paradigms. Isocoumarins, a class of naturally occurring lactones, have demonstrated a wide range of biological activities, drawing attention to their potential as anticancer agents. This compound is one such compound of interest. To ascertain its therapeutic potential, a rigorous, multi-faceted benchmarking study against established clinical agents is imperative. This guide outlines the scientific rationale and methodologies for such a comparison.

Comparative Analysis of Anticancer Activity

The initial step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. This provides a broad-spectrum view of its potential efficacy.

Quantitative Data Summary: A Head-to-Head Comparison

The following table presents a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound and standard anticancer drugs across various cancer cell lines. These values would be determined using a cell viability assay, such as the MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)Camptothecin IC50 (µM)Vincristine IC50 (µM)
MCF-7Breast AdenocarcinomaTo be determinedReference ValueReference ValueReference ValueReference Value
HCT-116Colon CarcinomaTo be determinedReference ValueReference ValueReference ValueReference Value
NCI-H460Lung CarcinomaTo be determinedReference ValueReference ValueReference ValueReference Value
OVCAR-3Ovarian CarcinomaTo be determinedReference ValueReference ValueReference ValueReference Value
PC-3Prostate CancerTo be determinedReference ValueReference ValueReference ValueReference Value

Reference values for known drugs would be obtained from the literature or determined concurrently for direct comparison.

Mechanistic Deep Dive: Unraveling the Modes of Action

Understanding how a compound exerts its anticancer effects is crucial for its development. A comparative analysis of the mechanism of action of this compound against established drugs will provide insights into its novelty and potential therapeutic niche.

Established Mechanisms of Benchmark Drugs
  • Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism. It intercalates into DNA, disrupting the progression of topoisomerase II, which in turn prevents the re-ligation of the DNA double helix after it has been broken for replication.[1][] This leads to an accumulation of DNA breaks and the induction of apoptosis.[3][4] Doxorubicin is also known to generate reactive oxygen species, further contributing to its cytotoxicity.[4]

  • Paclitaxel: A member of the taxane family, paclitaxel's primary mechanism is the stabilization of microtubules.[5][6][7] It binds to the β-tubulin subunit, promoting the assembly of tubulin into microtubules while inhibiting their disassembly.[6] This leads to the formation of non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]

  • Vincristine: As a vinca alkaloid, vincristine also targets microtubules, but with an opposing effect to paclitaxel. It binds to tubulin and inhibits its polymerization into microtubules.[8][9][10] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to metaphase arrest and cell death.[9][10][11]

  • Camptothecin: This quinoline alkaloid specifically targets topoisomerase I, an enzyme responsible for relaxing supercoiled DNA during replication and transcription.[12][13][] Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[12][15][16] The collision of the replication fork with these stabilized complexes leads to double-strand DNA breaks and apoptosis.[15][16]

Visualizing the Mechanisms: Signaling Pathways

anticancer_mechanisms cluster_dox Doxorubicin cluster_pac Paclitaxel cluster_vin Vincristine cluster_cam Camptothecin dox Doxorubicin dox_dna DNA Intercalation dox->dox_dna dox_ros ROS Generation dox->dox_ros dox_topo2 Topoisomerase II Inhibition dox_dna->dox_topo2 dox_dsb DNA Double-Strand Breaks dox_topo2->dox_dsb dox_ros->dox_dsb dox_apoptosis Apoptosis dox_dsb->dox_apoptosis pac Paclitaxel pac_tubulin Binds to β-tubulin pac->pac_tubulin pac_stabilize Microtubule Stabilization pac_tubulin->pac_stabilize pac_arrest G2/M Arrest pac_stabilize->pac_arrest pac_apoptosis Apoptosis pac_arrest->pac_apoptosis vin Vincristine vin_tubulin Binds to Tubulin vin->vin_tubulin vin_inhibit Inhibits Microtubule Polymerization vin_tubulin->vin_inhibit vin_arrest Metaphase Arrest vin_inhibit->vin_arrest vin_apoptosis Apoptosis vin_arrest->vin_apoptosis cam Camptothecin cam_topo1 Topoisomerase I Inhibition cam->cam_topo1 cam_ssb Stabilizes Single-Strand Breaks cam_topo1->cam_ssb cam_dsb DNA Double-Strand Breaks cam_ssb->cam_dsb cam_apoptosis Apoptosis cam_dsb->cam_apoptosis

Caption: Mechanisms of action for benchmark anticancer drugs.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays required for this benchmarking study.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[18]

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20]

mtt_workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate1 Incubate 48-72h treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate 4h add_mtt->incubate2 solubilize Add DMSO incubate2->solubilize read Read Absorbance at 570nm solubilize->read end Calculate IC50 read->end apoptosis_workflow start Treat Cells with Compounds harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid. As a specialized heterocyclic compound incorporating a carboxylic acid moiety, its disposal requires a nuanced approach grounded in both chemical reactivity and regulatory compliance. The following procedures are synthesized from best practices for handling isocoumarin derivatives and organic acids to ensure the safety of laboratory personnel and the protection of our environment.

PART 1: CORE SAFETY DIRECTIVE: Hazard Assessment & Immediate Precautions

Hazard Identification

Structurally similar compounds, such as coumarin-3-carboxylic acid and 7-hydroxycoumarin-3-carboxylic acid, present several potential hazards. Coumarin-3-carboxylic acid is classified as toxic if swallowed[1]. Related compounds are known to cause skin and eye irritation, and may also lead to respiratory irritation[2][3][4][5]. Therefore, this compound must be handled as a hazardous substance with appropriate caution.

Personal Protective Equipment (PPE)

Due to the potential for irritation and toxicity, all handling and disposal operations must be conducted while wearing appropriate PPE.[6] This establishes a primary barrier between the researcher and the chemical, a non-negotiable first step in safe laboratory practice.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4][7]To prevent eye contact, which can cause serious irritation.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[3][7]To prevent skin contact and subsequent irritation.[4] Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if work is performed outside of a fume hood.[1][7]To prevent inhalation of dust particles that may cause respiratory irritation.[2][3]
Incompatible Materials

To prevent dangerous chemical reactions, waste this compound must be segregated from incompatible materials. As a carboxylic acid, it is incompatible with bases, oxidizing agents, and reducing agents.[8] It is critical to never mix organic acid waste with inorganic acids or bases in the same container.[8][9]

PART 2: OPERATIONAL PLAN: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[6] Under no circumstances should it be disposed of down the drain or in regular trash.[7]

Step 1: Waste Identification and Segregation

Properly identify the waste as "this compound, Hazardous Waste." This includes the pure compound as well as any contaminated materials (e.g., filter paper, absorbent pads, contaminated labware). Segregate this waste stream from other chemical wastes, particularly the incompatible materials listed previously.[7][8]

Step 2: Waste Collection and Containerization

Collect all waste in a designated, compatible, and leak-proof hazardous waste container.[6][8]

  • Container Material: High-density polyethylene (HDPE) or glass containers are suitable.[7][8] The container must be in good condition with a secure, screw-top cap.[9]

  • Fill Level: Do not fill the container beyond 90% of its capacity to prevent spillage during transport and to allow for vapor expansion.[10]

Step 3: Labeling

The waste container must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]

  • A clear statement of the associated hazards (e.g., "Toxic," "Corrosive," "Irritant").[8][9]

  • The date the container became full.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9]

  • The SAA should be in a cool, dry, and well-ventilated location.[8]

  • Ensure the container is stored away from incompatible materials using secondary containment if necessary.[11]

  • Partially filled containers can remain in the SAA for up to one year, but a full container must be removed within three days.[9]

Step 5: Final Disposal

Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7][8] Follow all institutional procedures for scheduling a waste pickup.

PART 3: CONTINGENCY PLANNING: Spill Management

In the event of a spill, a swift and safe response is critical to mitigate potential hazards.[7]

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, conduct the cleanup from within a chemical fume hood.[7]

  • Wear PPE: Before cleanup, don the full PPE as outlined in Table 1.[7][8]

  • Contain & Absorb: For minor spills, use an inert absorbent material like sand, vermiculite, or a chemical absorbent pad to cover the spill.[8] Avoid generating dust.[1][4]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[1][4][8]

  • Decontaminate: Clean the spill area thoroughly.

  • For Large Spills: Evacuate the area immediately and follow your institution's emergency procedures by contacting the EHS office.[8]

PART 4: VISUALIZATION & DATA SUMMARY

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Collection cluster_label Phase 2: Labeling & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste (Compound & Contaminated Items) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select Compatible Container (HDPE or Glass, <90% Full) B->C D Collect Waste in Container C->D E Securely Seal Container D->E F Label Container Correctly ('Hazardous Waste', Full Name, Hazards) E->F G Store in Designated SAA (Cool, Dry, Ventilated) F->G H Segregate from Incompatibles (Bases, Oxidizers) G->H I Contact EHS for Pickup H->I When Container is Full J Document Waste for Disposal I->J Spill Spill Occurs Spill->B Initiate Spill Response

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。